Pyrrolo[1,2-a]pyrazine-8-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrazine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-1-3-10-4-2-9-5-8(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBCQYNKLPPLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=CC2=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442646 | |
| Record name | Pyrrolo[1,2-a]pyrazine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179381-15-8 | |
| Record name | Pyrrolo[1,2-a]pyrazine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pyrrolo[1,2-a]pyrazine-8-carbaldehyde basic properties
An In-depth Technical Guide to the Basic Properties of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. As a versatile synthetic intermediate, this compound is of significant interest in medicinal chemistry and materials science. This document delves into its core chemical and physical properties, synthesis, reactivity, and its role in the development of novel bioactive compounds.
Nitrogen-containing heterocyclic compounds are foundational to the development of pharmaceuticals, natural products, and advanced organic materials.[1][2] The pyrrolo[1,2-a]pyrazine core, which features a fused pyrrole and pyrazine ring system, is a "privileged" scaffold. This means it is a structural motif that frequently appears in a wide range of biologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, antiviral, antifungal, and antitumor activities.[1][2]
This compound (CAS No. 179381-15-8) is a derivative of this core structure.[3][] The strategic placement of a reactive aldehyde group at the 8-position makes it an exceptionally valuable intermediate for chemical synthesis. This aldehyde serves as a chemical "handle," allowing for the straightforward construction of more complex molecules through a variety of well-established chemical reactions.[5]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is critical for its effective use in research and development.
Chemical Identifiers
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [][5] |
| CAS Number | 179381-15-8 | [3][] |
| Molecular Formula | C₈H₆N₂O | [][5] |
| Molecular Weight | 146.15 g/mol | [5] |
| Canonical SMILES | C1=CN2C=CN=CC2=C1C=O | [5] |
| InChI | InChI=1S/C8H6N2O/c11-6-7-1-3-10-4-2-9-5-8(7)10/h1-6H | [][5] |
| InChIKey | DIBCQYNKLPPLJF-UHFFFAOYSA-N | [][5] |
Predicted Physicochemical Data
While extensive experimentally determined data for this specific intermediate is not widely published, computational models provide valuable predictions. The related pyrrolo[1,2-a]pyrazine-8-carboxylic acid has a predicted pKa of 1.65, suggesting the pyrrole nitrogen is weakly basic.[6]
Synthesis and Reactivity: A Versatile Chemical Intermediate
The utility of this compound stems directly from its synthesis and the reactivity of its aldehyde group.
Synthetic Approach
The synthesis of the parent pyrrolo[1,2-a]pyrazine core can be achieved through various methods, often starting from pyrrole derivatives.[7][8][9] For the introduction of the 8-carbaldehyde group, a common and effective method is the Vilsmeier-Haack formylation. This reaction is a standard procedure for introducing aldehyde groups onto electron-rich aromatic rings.
Protocol: Vilsmeier-Haack Formylation of Pyrrolo[1,2-a]pyrazine
This protocol describes a representative procedure for the synthesis of this compound.
Step 1: Activation of DMF
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl₃) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) to 0°C using an ice bath.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) dropwise. The reaction is exothermic and forms the Vilsmeier reagent, a chloroiminium salt.
-
Causality: This in-situ formation of the electrophilic Vilsmeier reagent is crucial. Using pre-formed reagent is possible but less common. The low temperature controls the exothermic reaction and maintains the stability of the reagent.
Step 2: Electrophilic Substitution
-
Dissolve the starting material, Pyrrolo[1,2-a]pyrazine, in an anhydrous solvent.
-
Slowly add the solution of the Vilsmeier reagent to the pyrrolo[1,2-a]pyrazine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring progress by thin-layer chromatography (TLC).
-
Causality: The electron-rich pyrrole ring of the pyrrolo[1,2-a]pyrazine attacks the electrophilic Vilsmeier reagent. The substitution occurs preferentially at the C8 position due to the electronic properties of the bicyclic system.
Step 3: Hydrolysis and Workup
-
Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water.
-
Neutralize the mixture by slowly adding an aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the pH is basic. This hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Causality: The aqueous workup is essential to convert the intermediate species into the desired carbonyl group. The use of a base neutralizes the acidic byproducts of the reaction.
Step 4: Purification
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Causality: Chromatographic purification is necessary to remove unreacted starting materials and byproducts, ensuring high purity of the final compound, which is critical for subsequent reactions.
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The aldehyde functional group is a cornerstone of organic synthesis, and its presence on the pyrrolopyrazine scaffold allows for extensive molecular diversification.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form C-N bonds, yielding various amine derivatives.
-
Nucleophilic Addition: Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides to convert the aldehyde into an alkene, enabling C=C bond formation.
-
Condensation Reactions: Formation of imines (Schiff bases) with amines or hydrazones with hydrazines. These products can be further modified or used as ligands.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (pyrrolo[1,2-a]pyrazine-8-carboxylic acid), another valuable synthetic intermediate.[6][10]
Caption: Key reactions of this compound.
Biological and Pharmacological Significance
While this compound is primarily a synthetic intermediate, the broader pyrrolopyrazine class of molecules demonstrates significant and diverse biological activities.[2] This compound is a key starting point for accessing derivatives with potential therapeutic applications.
-
Anticancer Activity: Certain derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells, such as human lymphoma U937 cells.[11]
-
Antimicrobial Properties: The pyrrolo[1,2-a]pyrazine scaffold is found in natural products with antibiotic properties. For example, Pyrrolo[1,2-a]pyrazine-1,4-dione, a related compound isolated from marine bacteria, has shown efficacy against multi-drug resistant Staphylococcus aureus.[12] Other synthetic derivatives have shown activity against bacteria like Klebsiella pneumoniae and fungi such as Candida albicans.[13]
-
Antiviral and Kinase Inhibition: The pyrrolopyrazine framework is a versatile scaffold. Depending on the substitution pattern, derivatives can exhibit antiviral activity or function as kinase inhibitors, which are crucial targets in cancer therapy.[2]
-
Neurological Activity: Novel pyrrolo[1,2-a]pyrazine derivatives have been investigated for anticonvulsant and anxiolytic-like activities.[1][14]
Caption: Biological applications of the Pyrrolo[1,2-a]pyrazine scaffold.
Applications in Materials Science
Beyond its biomedical importance, the pyrrolo[1,2-a]pyrazine scaffold is being explored in materials science. Its rigid, planar, and electron-rich nature makes it suitable for creating novel photoactive materials. Fusing the core structure with other aromatic systems can generate compounds with unique optical properties, such as strong blue fluorescence in the solid state, which is valuable for the development of organic light-emitting diodes (OLEDs) and bioimaging agents.[15]
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures for chemical reagents.
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a fundamentally important molecule for chemical innovation. Its straightforward synthesis and the versatile reactivity of its aldehyde group provide chemists with a powerful tool for constructing a diverse library of more complex molecules. Its utility as a building block for creating compounds with significant potential in drug discovery—from anticancer to antimicrobial agents—and in the development of advanced materials underscores its value to the scientific community. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this scaffold in their work.
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- ResearchGate.Synthesis of pyrrolo[1,2‐α]pyrazine derivatives 10 from α‐azidochalcones 1 and 2‐pyrrolecarbaldehyde 11.
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SpringerLink. Synthetic strategies for pyrrolo[2,1-f][3][][6]triazine: the parent moiety of antiviral drug remdesivir. (2021). Available from:
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A Technical Guide to the Discovery, Isolation, and Application of Pyrrolo[1,2-a]pyrazine Derivatives
This guide provides an in-depth exploration of the fascinating world of pyrrolo[1,2-a]pyrazine derivatives. From their initial discovery in natural sources to their diverse synthetic pathways and significant biological activities, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present validated protocols, and ground our discussion in authoritative scientific literature.
Introduction: The Significance of a Privileged Scaffold
The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered immense interest in medicinal chemistry. This "privileged scaffold" is found in a multitude of natural products and synthetically designed molecules, exhibiting a remarkable breadth of biological activities.[1] Its rigid, bicyclic structure provides a three-dimensional framework that allows for precise orientation of functional groups, making it an ideal template for interacting with biological targets like enzymes and receptors.
Historically, the synthesis of related scaffolds like imidazo[1,2-a]pyrazines was first reported in the 1950s.[2] The parent pyrrolo[1,2-a]pyrazine system was described in later works, with significant chemical investigation solidifying in the mid-1990s, exploring its fundamental reactivity and potential for further functionalization.[3][4] However, it was the discovery of potent biological activities in derivatives isolated from natural sources, particularly marine microorganisms, that truly catalyzed the extensive study of this compound class.[5][6] These natural products, often belonging to the diketopiperazine (DKP) class, demonstrated activities ranging from antimicrobial and antifungal to anticancer and antioxidant, establishing the pyrrolo[1,2-a]pyrazine core as a cornerstone in the search for new therapeutic agents.[1][7][8]
Natural Occurrence and Biosynthesis
Many biologically active pyrrolo[1,2-a]pyrazine derivatives are classified as cyclic dipeptides or diketopiperazines, particularly those found in nature. These are frequently isolated from marine and soil-dwelling bacteria, most notably from the genera Streptomyces and Bacillus, as well as from various fungi.[1][5][6]
Biosynthetic Pathway: The Dipeptide Cyclization
The biosynthesis of the common hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core is an elegant example of nature's efficiency. It is formed from the irreversible cyclization of a dipeptide precursor, typically involving L-proline and another L-amino acid.[1][9] The process is catalyzed by non-ribosomal peptide synthetase (NRPS) enzymes or can occur spontaneously under certain conditions from linear peptides.[1]
The causality is clear: the unique cyclic structure of proline pre-organizes the peptide backbone, facilitating the intramolecular nucleophilic attack of the N-terminal nitrogen onto the C-terminal ester or thioester, leading to the formation of the stable six-membered diketopiperazine ring fused to proline's five-membered pyrrolidine ring.[9]
Diagram: Biosynthesis of a Proline-Containing Diketopiperazine
Caption: Biosynthesis from L-proline and a second L-amino acid.
Isolation and Purification from Natural Sources
The isolation of pyrrolo[1,2-a]pyrazine derivatives from microbial fermentation broths is a critical process that requires a systematic, multi-step approach to separate the target compound from a complex mixture of primary and secondary metabolites. Bioassay-guided fractionation is a trusted strategy, where fractions are tested for biological activity at each stage to ensure the desired compound is not lost.
Field-Proven Protocol: Isolation from Streptomyces Culture
This protocol outlines a robust, self-validating workflow for the isolation of a bioactive pyrrolo[1,2-a]pyrazine derivative from a liquid culture of a Streptomyces species. The choice of an iron-limited medium is a key experiential insight, as it often induces stress and enhances the production of secondary metabolites like siderophores and alkaloids.[10]
Step 1: Fermentation and Extraction
-
Inoculation: Prepare a seed culture of Streptomyces sp. in an appropriate medium (e.g., ISP2 broth). Use this to inoculate a larger volume of production medium (e.g., 10 L of FM3 medium). Incubate for 7-14 days at 28-30°C with shaking.[6] The extended incubation is crucial for allowing the culture to enter the stationary phase, where secondary metabolite production is maximized.
-
Adsorption: Add an adsorbent resin (e.g., Diaion® HP-20 or Amberlite® XAD) to the culture broth and continue shaking for 24 hours. This captures extracellular metabolites, improving yield and simplifying the initial extraction.[10]
-
Harvesting & Extraction: Filter the culture to separate the resin and mycelia from the supernatant. Wash the resin/mycelia pellet with deionized water. Perform a solvent extraction using ethyl acetate or methanol. Ethyl acetate is often preferred as it extracts a wide range of semi-polar compounds while leaving behind highly polar impurities like sugars and salts.[11]
-
Concentration: Evaporate the solvent from the extract in vacuo using a rotary evaporator to yield the crude extract.
Step 2: Chromatographic Purification This is the core of the isolation process. We use a gradient elution strategy, which provides superior separation compared to isocratic elution for complex mixtures.
-
Column Preparation: Prepare a silica gel (230-400 mesh) column. The column size depends on the amount of crude extract (typically a 1:20 to 1:50 ratio of extract to silica gel by weight). Pack the column as a slurry in a non-polar solvent like hexane to ensure a homogenous, bubble-free stationary phase.[10][12]
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for poorly soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[12][13] Dry loading prevents band broadening and improves resolution.
-
Gradient Elution: Begin elution with a non-polar mobile phase (e.g., 100% chloroform or hexane/ethyl acetate mixture) and gradually increase the polarity by adding a more polar solvent (e.g., methanol).[11] A typical gradient might be:
-
100% Chloroform
-
9:1 Chloroform:Methanol
-
7:3 Chloroform:Methanol
-
1:1 Chloroform:Methanol
-
100% Methanol
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 5-10 mL) in numbered test tubes.
Step 3: Analysis and Pooling
-
Thin-Layer Chromatography (TLC): Spot a small amount from each fraction (or every few fractions) onto a TLC plate. Develop the plate in a suitable solvent system. Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Pooling: Combine the fractions that contain the same single, pure spot corresponding to the target compound. Evaporate the solvent to yield the purified pyrrolo[1,2-a]pyrazine derivative.
Diagram: Isolation and Purification Workflow
Caption: General workflow for isolating natural products.
Chemical Synthesis Strategies
While nature provides a diverse array of these compounds, chemical synthesis is essential for producing larger quantities, creating analogues for structure-activity relationship (SAR) studies, and accessing novel derivatives. Strategies generally fall into two categories: the "pyrrole-first" approach or the "pyrazine-first" approach.[14][15]
The Pyrrole-First Approach: A Versatile Strategy
The most common and versatile method involves constructing the pyrazine ring onto a pre-existing, functionalized pyrrole.[14] This allows for greater control over the substitution pattern on the pyrrole core, which is often crucial for biological activity. A prominent example is the synthesis of dihydropyrrolo[1,2-a]pyrazinones via intramolecular cyclization.
Protocol: Synthesis of a Dihydropyrrolo[1,2-a]pyrazinone Derivative This protocol is a representative example based on the palladium-catalyzed cyclization of an N-allyl pyrrole-2-carboxamide.[14]
-
Starting Material Synthesis: Synthesize an N-allyl pyrrole-2-carboxamide from pyrrole-2-carboxylic acid and allylamine using standard peptide coupling reagents (e.g., EDC/HOBt).
-
Cyclization Reaction Setup: In a sealed reaction vessel, dissolve the N-allyl pyrrole-2-carboxamide (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Catalyst and Reagents: Add palladium(II) acetate (Pd(OAc)₂, 0.1 eq.), sodium acetate (NaOAc, 1.1 eq.), and tetrabutylammonium chloride (Bu₄NCl, 1.1 eq.). The palladium catalyst is key to activating the allyl group for the intramolecular cyclization.
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to obtain the desired dihydropyrrolo[1,2-a]pyrazinone.
Diagram: Pyrrole-First Synthetic Strategy
Caption: A common 'pyrrole-first' synthetic approach.
Structural Elucidation
Unambiguous determination of the chemical structure is a non-negotiable step. A combination of spectroscopic techniques is employed to confirm the connectivity, stereochemistry, and purity of the isolated or synthesized compound.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns (in MS/MS), offers clues about its substructures. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[5][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[4][5]
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.[4][5]
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the complete molecular structure by establishing proton-proton (COSY), direct proton-carbon (HSQC), and long-range proton-carbon (HMBC) correlations.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as carbonyls (C=O) and N-H bonds, which are characteristic of diketopiperazine structures.[4]
-
X-ray Crystallography: When a suitable single crystal can be grown, this technique provides definitive proof of the three-dimensional structure and absolute stereochemistry.[4]
Biological Activities and Therapeutic Potential
Pyrrolo[1,2-a]pyrazine derivatives exhibit a wide spectrum of biological activities, making them highly attractive for drug discovery programs.[1]
Summary of Bioactivities
The table below summarizes the cytotoxic and antimicrobial activities of selected pyrrolo[1,2-a]pyrazine derivatives reported in the literature.
| Compound Name/Structure | Activity Type | Target Organism/Cell Line | Reported Value (IC₅₀/EC₅₀/MIC) | Reference(s) |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- | Cytotoxicity | RAW 264.7 (macrophage) | IC₅₀: 500 µg/mL | [6][8][12] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- | Hemolytic | Human Erythrocytes | EC₅₀: 115.5 µg/mL | [6][8][12] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Antibacterial | S. aureus (MDR) | MIC: 15 µg/mL | [5] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Anticancer | HeLa (cervical cancer) | IC₅₀: 16.73 µg/mL | [7] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Anticancer | A549 (lung cancer) | IC₅₀: 19.94 µg/mL | [7] |
| Substituted 3-(2,4-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine (Comp. 6x) | Anticancer | U937 (lymphoma) | GI₅₀: ~5 µM | [3] |
Mechanism of Action: The FTase-p38 Signaling Axis
Certain pyrrolo[1,2-a]pyrazine derivatives have been shown to exert their anticancer effects through the FTase-p38 signaling axis.[3] Farnesyltransferase (FTase) is an enzyme that attaches a farnesyl lipid group to proteins, a process called prenylation. This modification is critical for the function of many signaling proteins, including Ras, which is a key upstream activator of the mitogen-activated protein kinase (MAPK) cascade.[14][16]
The p38 MAPK pathway is a stress-activated pathway that regulates apoptosis, inflammation, and cell cycle progression.[17] By inhibiting FTase, these compounds prevent the proper localization and function of Ras and other farnesylated proteins. This disruption interferes with the downstream signaling cascade, including the activation of p38 MAPK, ultimately leading to effects like cell cycle arrest and apoptosis in cancer cells.[14][16][18]
Diagram: Mechanism of Action via FTase-p38 Pathway
Caption: Inhibition of FTase disrupts Ras activation and p38 signaling.
Conclusion and Future Outlook
The pyrrolo[1,2-a]pyrazine scaffold continues to be a fertile ground for discovery. Its prevalence in nature, coupled with its synthetic tractability, ensures a steady stream of new derivatives for biological screening. Future research will likely focus on several key areas:
-
Total Synthesis: Developing more efficient and stereoselective total syntheses of complex natural products containing this core.
-
Diversity-Oriented Synthesis: Expanding chemical libraries with novel substitution patterns to explore new biological targets.[3]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most potent compounds to guide rational drug design.
-
Microbial Genome Mining: Utilizing genomic data to uncover novel biosynthetic gene clusters capable of producing new and unique pyrrolo[1,2-a]pyrazine derivatives.
As our understanding of chemical synthesis and biological pathways deepens, the pyrrolo[1,2-a]pyrazine framework is poised to remain a significant and "privileged" structure in the ongoing quest for novel therapeutics.
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Winant, P., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 118-141. [Link]
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The Pyrrolo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple, unrelated biological targets — represents a cornerstone of efficient drug discovery. The pyrrolo[1,2-a]pyrazine core, a nitrogen-fused heterocyclic system, has unequivocally earned this distinction.[1] This scaffold, found in a variety of natural products isolated from sources as diverse as marine sponges and soil microbes, provides a rigid, three-dimensional architecture that is ripe for chemical functionalization.[2][3] Its derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as promising lead compounds for a host of therapeutic areas, including oncology, infectious diseases, and neurology.[2][4]
This guide offers a comprehensive exploration of the biological activities associated with the pyrrolo[1,2-a]pyrazine scaffold. We will delve into the key therapeutic applications, examine the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower researchers in this dynamic field. Our focus is not merely on what these compounds do, but on the causal relationships that drive their biological effects, providing a framework for the rational design of next-generation therapeutics.
Part 1: Anticancer Activity: A Multi-Pronged Assault on Malignancy
The pyrrolo[1,2-a]pyrazine scaffold has yielded a wealth of derivatives with potent antiproliferative and cytotoxic activities against a broad range of human cancer cell lines.[4] The versatility of the core allows for the strategic placement of various substituents, leading to compounds that can interfere with multiple hallmark pathways of cancer.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism through which many pyrrolo[1,2-a]pyrazine derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis.
One notable derivative, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (referred to as 3h ), has shown significant potency against prostate (PC-3) and breast (MCF-7) cancer cells.[5] Mechanistic studies revealed that compound 3h induces apoptosis by activating caspase-3 and promoting the cleavage of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[5]
Similarly, a natural product, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP ), isolated from a marine bacterium, demonstrated cytotoxicity against lung (A549) and cervical (HeLa) cancer cells.[6] This compound was found to arrest the cell cycle in the G1 phase by down-regulating cyclin-D1 and cyclin-dependent kinase 2 (CDK2). Furthermore, it triggered the intrinsic apoptotic pathway, evidenced by the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL and the activation of caspase-9 and -3.[6]
Data Presentation: Cytotoxic Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 3h | 3,4-Dihydropyrrolo[1,2-a]pyrazine | PC-3 (Prostate) | 1.18 ± 0.05 | [5] |
| MCF-7 (Breast) | 1.95 ± 0.04 | [5] | ||
| Compound 6x | Pyrrolo[1,2-a]pyrazine | U937 (Lymphoma) | Potent Inhibitor | [7] |
| Compound 8l | Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine | MCF-7 (Breast) | 2.80 ± 0.03 | [4] |
| A549 (Lung) | 2.53 ± 0.05 | [4] | ||
| PPDHMP | Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | A549 (Lung) | 19.94 ± 1.23 µg/ml | [6] |
| HeLa (Cervical) | 16.73 ± 1.78 µg/ml | [6] | ||
| Compound 5b | Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine | Panc-1 (Pancreatic) | 20.3 | [8] |
| Compound 7m | Dihydropyrrolo-pyrazino-pyrrolo-pyridazine | Panc-1, A549, MCF-7 | Potent Inhibitor | [8] |
Modulation of Key Signaling Pathways
Beyond direct apoptosis induction, pyrrolo[1,2-a]pyrazine derivatives have been shown to modulate critical signaling pathways that are frequently dysregulated in cancer.
-
FTase-p38 Signaling Axis: Certain derivatives, such as compound 6x with a 2,4-dimethoxyphenyl group, have been associated with the FTase-p38 signaling axis.[1][7] Farnesyltransferase (FTase) is a key enzyme in post-translationally modifying proteins like Ras, which are central to cell proliferation signals.
-
Akt Kinase Inhibition: The PI3K/Akt pathway is a crucial pro-survival pathway in many cancers. Specific pyrrolo[1,2-a]quinoxaline derivatives have been identified as inhibitors of Akt kinase, thereby shutting down this survival signal and promoting apoptosis.[4]
Experimental Protocol: Cell Viability Assessment using MTT Assay
The causality behind choosing the MTT assay lies in its ability to provide a quantitative measure of metabolic activity, which serves as a reliable proxy for cell viability and proliferation. A reduction in the conversion of MTT to formazan directly reflects the cytotoxic or cytostatic effect of the test compound.
Objective: To determine the concentration-dependent cytotoxic effect of a novel pyrrolo[1,2-a]pyrazine derivative on a cancer cell line (e.g., A549).
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Test compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Trypsinize and count A549 cells. Seed 5 x 10³ cells per well in 100 µL of complete DMEM in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include wells for "vehicle control" (media with DMSO) and "untreated control" (media only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the media. Add 100 µL of fresh media and 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Part 2: Antimicrobial Activity: A New Frontier Against Resistance
The pyrrolo[1,2-a]pyrazine scaffold is a recurring motif in natural products exhibiting potent antimicrobial properties.[2] This has spurred significant interest in these compounds as potential solutions to the growing crisis of antimicrobial resistance.
Antibacterial and Antifungal Spectrum
Derivatives of pyrrolo[1,2-a]pyrazine have shown activity against a range of pathogens. A notable example is pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro , isolated from the marine bacterium Bacillus tequilensis. This compound demonstrated a potent inhibitory effect against multi-drug resistant Staphylococcus aureus (MDRSA) with a Minimum Inhibitory Concentration (MIC) of 15 ± 0.172 mg/L and a Minimum Bactericidal Concentration (MBC) of 20 ± 0.072 mg/L.[9][10] Another derivative, PPDHMP , has also been identified as having antimicrobial activity.[6]
Mechanistic insights suggest that these compounds can cause cell wall degradation.[2] The broad applicability is significant, as some derivatives show antibacterial, antifungal, and antiviral activities, though the mechanisms are not yet fully elucidated.[2][11]
Data Presentation: Antimicrobial Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Organism | Activity Metric | Value | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Multi-drug resistant S. aureus | MIC | 15 ± 0.172 mg/L | [9][10] |
| MBC | 20 ± 0.072 mg/L | [9][10] | ||
| 5,10-Diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine | Fungi | Antifungal | Potent | [12] |
Experimental Workflow: Screening for Antimicrobial Activity
The following workflow provides a systematic, self-validating approach to identify and characterize novel antimicrobial agents from a library of pyrrolo[1,2-a]pyrazine derivatives.
Part 3: Central Nervous System (CNS) Activity
The unique structure of the pyrrolo[1,2-a]pyrazine scaffold allows it to cross the blood-brain barrier, making it a promising platform for developing drugs targeting CNS disorders.
Anticonvulsant Properties
Novel, chiral derivatives of pyrrolo[1,2-a]pyrazine have been synthesized and evaluated for their efficacy in animal models of epilepsy.[13] High activity was observed in the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests, which are classical models for identifying anticonvulsant activity. One of the most active derivatives displayed an ED₅₀ value of 32.24 mg/kg in the 6 Hz model of pharmacoresistant limbic seizures, indicating potential for treating difficult-to-manage forms of epilepsy.[13]
Neuroprotection and Anxiolytic Effects
-
Alzheimer's Disease: Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids have shown a remarkable ability to ameliorate amyloid-β (Aβ) aggregates in the brains of transgenic mice modeling Alzheimer's disease.[14] Oral administration of these compounds led to a significant reduction in Aβ plaques and oligomers in the hippocampus, suggesting they could be a scaffold for developing preventive drug candidates for Alzheimer's.[14]
-
Anxiolytic Activity: By targeting the translocator protein 18 kDa (TSPO), a promising target for neuropsychotropic drugs, researchers have developed N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide derivatives. One compound, GML-11, exhibited potent anxiolytic action at very low doses (0.001 to 0.100 mg/kg), demonstrating the potential of this scaffold for creating safe and effective anxiolytics without the side effects of benzodiazepines.[15]
Conclusion and Future Directions
The pyrrolo[1,2-a]pyrazine scaffold represents a truly privileged structure in medicinal chemistry, with a biological activity spectrum that spans oncology, infectious disease, and neurology. Its synthetic tractability allows for the creation of diverse chemical libraries, while its rigid core provides a solid foundation for rational drug design.[7][16]
Future research should focus on several key areas:
-
Mechanism Deconvolution: While many activities have been identified, the precise molecular mechanisms often remain unclear.[2] Advanced techniques in chemical biology and proteomics can help to deconvolve targets and pathways.
-
Structure-Activity Relationship (SAR) Expansion: Despite the scaffold's importance, comprehensive SAR studies are still relatively few.[2] Systematic exploration of substitutions at various positions on the pyrrole and pyrazine rings will be crucial for optimizing potency and selectivity.
-
Pharmacokinetic Optimization: For CNS applications, optimizing properties like blood-brain barrier permeability is essential.[17] Similarly, improving metabolic stability and oral bioavailability will be key for developing clinically viable drugs in all therapeutic areas.
By building on the solid foundation of existing research, the scientific community is well-positioned to unlock the full therapeutic potential of the versatile pyrrolo[1,2-a]pyrazine scaffold.
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- 10. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Benzo[ d]imidazole-pyrrolo[1,2- a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Pyrrolo[1,2-a]pyrazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Heterocyclic Powerhouse
The pyrrolo[1,2-a]pyrazine ring system, a nitrogen-rich bicyclic heterocycle, has emerged from the vast landscape of chemical scaffolds to command significant attention in medicinal chemistry and drug development. This unique fusion of a pyrrole and a pyrazine ring creates a structurally rigid and electronically distinct core that has proven to be a fertile ground for the discovery of potent and selective modulators of a wide array of biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1]
This guide, intended for the discerning researcher and drug development professional, will provide a comprehensive technical overview of the pyrrolo[1,2-a]pyrazine core. We will delve into its fundamental properties, explore key synthetic strategies for its construction, analyze its chemical reactivity, and showcase its therapeutic potential through a discussion of its diverse biological activities and mechanisms of action. By integrating field-proven insights with rigorous scientific data, this document aims to serve as an authoritative resource for those seeking to harness the power of this privileged scaffold in their own research endeavors.
The Core Architecture: Structure and Nomenclature
The pyrrolo[1,2-a]pyrazine ring system is a bicyclic aromatic compound with the molecular formula C₇H₆N₂.[2] The International Union of Pure and Applied Chemistry (IUPAC) nomenclature and numbering system for this heterocyclic core is illustrated below. Understanding this standardized numbering is crucial for unambiguously describing substituted derivatives and for interpreting spectral data.
Caption: IUPAC numbering of the pyrrolo[1,2-a]pyrazine ring system.
Therapeutic Significance: A Scaffold of Diverse Bioactivity
The pyrrolo[1,2-a]pyrazine core is a recurring motif in a multitude of biologically active molecules, both from natural and synthetic origins. Its rigid structure and the presence of nitrogen atoms capable of forming key hydrogen bonds contribute to its ability to effectively interact with various biological targets.
Anticancer Activity: A Prominent Therapeutic Avenue
A significant body of research has focused on the development of pyrrolo[1,2-a]pyrazine derivatives as anticancer agents. These compounds have demonstrated potent cytotoxic activity against a range of human cancer cell lines, often through novel mechanisms of action.
One notable example is the class of 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives. The compound (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) has shown significant inhibition of cell viability in prostate (PC-3) and breast (MCF-7) cancer cells, with IC₅₀ values of 1.18 µM and 1.95 µM, respectively.[3] Mechanistic studies revealed that this compound induces apoptosis through the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[3]
Another naturally occurring derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP) , isolated from a marine bacterium, exhibited anticancer potential against lung (A549) and cervical (HeLa) cancer cells.[4][5] This compound was found to arrest the cell cycle at the G1 phase and induce apoptosis via the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the activation of caspases-9 and -3.[4][5]
The anticancer effects of some pyrrolo[1,2-a]pyrazine derivatives have been linked to the inhibition of the FTase-p38 signaling axis.[1] This suggests that these compounds may interfere with key cellular signaling pathways that are often dysregulated in cancer.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazines | Compound 8l | MCF-7 (Breast) | 2.80 ± 0.03 | [6] |
| A549 (Lung) | 2.53 ± 0.05 | [6] | ||
| 3,4-Dihydropyrrolo[1,2-a]pyrazine | Compound 3h | PC-3 (Prostate) | 1.18 ± 0.05 | [3] |
| MCF-7 (Breast) | 1.95 ± 0.04 | [3] | ||
| Pyrrolo[1,2-a]quinoxaline | Compound 1a | K562 (Leukemia) | 1.50 ± 0.02 | [6] |
| HeLa (Cervical) | 2.10 ± 0.04 | [6] | ||
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | PPDHMP | A549 (Lung) | 19.94 ± 1.23 µg/ml | [4][5] |
| HeLa (Cervical) | 16.73 ± 1.78 µg/ml | [4][5] |
Kinase Inhibition: A Targeted Approach
The pyrrolo[1,2-a]pyrazine scaffold has also been successfully employed in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Recent patent literature has described a series of novel pyrrolo[1,2-a]pyrazine compounds as inhibitors of Extracellular signal-Regulated Kinase 5 (ERK5).[7] ERK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, angiogenesis, and metastasis.[7] Inhibition of ERK5 represents a promising therapeutic strategy for a broad range of cancers.[7]
Furthermore, related fused pyrrolopyrazine systems have been investigated as inhibitors of Janus kinases (JAKs), which are critical for cytokine signaling in the immune system.[8][9] The development of selective JAK inhibitors is a major focus in the treatment of autoimmune diseases like rheumatoid arthritis.
Caption: Simplified ERK5 signaling pathway and the inhibitory action of a pyrrolo[1,2-a]pyrazine-based inhibitor.
Synthetic Strategies: Constructing the Core
The synthesis of the pyrrolo[1,2-a]pyrazine scaffold can be achieved through various synthetic routes, often categorized by the final ring-closing step. The choice of strategy is typically dictated by the desired substitution pattern on the final molecule.
Building upon a Pyrrole Precursor
A common and versatile approach involves the construction of the pyrazine ring onto a pre-existing pyrrole derivative. This "pyrrole-first" strategy allows for the introduction of substituents on the pyrrole ring at an early stage.
A prominent example is the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides.[10] Depending on the specific palladium catalyst and reaction conditions, either the fully aromatic pyrrolo[1,2-a]pyrazine or its dihydro derivative can be obtained.
Tandem and Multicomponent Reactions
More advanced and atom-economical strategies involve tandem or multicomponent reactions where the bicyclic system is constructed in a single synthetic operation from multiple starting materials. A [4+1+1] annulation approach has been developed to access novel 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives with diverse functionalities on the pyrazine ring.[3]
Experimental Protocol: Synthesis of (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h)
This protocol is based on the multi-component reaction described in the literature and serves as a representative example of the synthesis of a biologically active pyrrolo[1,2-a]pyrazine derivative.[3]
Materials:
-
Pyrrole (1 equivalent)
-
4-Bromobenzaldehyde (1 equivalent)
-
4-Fluorobenzoyl chloride (1 equivalent)
-
Phenacyl bromide (1 equivalent)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of pyrrole in dichloromethane, add 4-bromobenzaldehyde and stir at room temperature for 30 minutes.
-
Add 4-fluorobenzoyl chloride to the reaction mixture and continue stirring for an additional 2 hours.
-
Finally, add phenacyl bromide to the mixture and stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate is filtered, washed with cold dichloromethane, and dried under vacuum to afford the desired product 3h as a solid.
Characterization Data for a related analog:
-
¹H NMR (500 MHz, CDCl₃) δ: 9.10 (s, 1H), 8.08 – 7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41 – 7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H).[10]
-
¹³C NMR (126 MHz, CDCl₃) δ: 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44.[10]
-
HRMS (ESI): m/z [M + H]⁺ calcd for C₂₂H₂₁N₂O₃: 361.1552, found: 361.1556.[10]
Chemical Reactivity: Functionalization of the Core
The pyrrolo[1,2-a]pyrazine ring system exhibits a rich and nuanced reactivity profile, allowing for its further functionalization to explore structure-activity relationships. The pyrrole part of the bicycle is generally more electron-rich and thus more susceptible to electrophilic attack than the pyrazine moiety.
Regioselectivity in Electrophilic Aromatic Substitution
The position of electrophilic attack on the pyrrolo[1,2-a]pyrazine core is highly dependent on the nature of the electrophile and the presence of existing substituents on the ring.
-
Friedel-Crafts Acylation: The regioselectivity of Friedel-Crafts acylation is particularly sensitive to the substitution pattern. For instance, acetylation of pyrrolo[1,2-a]pyrazines with a substituent at the C3 position and no substituent at C1 predominantly yields the C8-acetylated product. Conversely, if a methyl group is present at the C1 position, the major product is the C6-acetylated derivative.
-
Vilsmeier-Haack Formylation: In contrast to Friedel-Crafts acylation, Vilsmeier-Haack formylation generally proceeds with high regioselectivity at the C6 position, irrespective of the substituents at C1 and C3.
This divergent reactivity provides a powerful tool for synthetic chemists to selectively introduce functional groups at different positions of the pyrrolo[1,2-a]pyrazine core, thereby enabling the generation of diverse chemical libraries for biological screening.
Future Directions and Conclusion
The pyrrolo[1,2-a]pyrazine ring system continues to be a scaffold of immense interest in the pursuit of novel therapeutics. Its synthetic accessibility, coupled with its proven ability to interact with a wide range of biological targets, ensures its place in the modern drug discovery pipeline.
Future research will likely focus on several key areas:
-
Exploration of New Biological Targets: While significant progress has been made in the areas of oncology and inflammation, the full therapeutic potential of this scaffold is yet to be unlocked. Screening of pyrrolo[1,2-a]pyrazine libraries against other target classes, such as G-protein coupled receptors and ion channels, may yield novel lead compounds.
-
Development of More Selective Inhibitors: For targets like kinases, achieving high selectivity is paramount to minimizing off-target effects and improving the safety profile of a drug candidate. Structure-based drug design and computational modeling will play a crucial role in the development of next-generation, highly selective pyrrolo[1,2-a]pyrazine-based inhibitors.
-
Preclinical and Clinical Development: As more potent and selective derivatives are identified, their progression through preclinical and, ultimately, clinical development will be a key measure of the scaffold's therapeutic impact.
References
-
[Pyrrolo[2,1-f][1][10][11]triazine: a promising fused heterocycle to target kinases in cancer therapy]([Link])
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1][10][11]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - ResearchGate
-
1][10][11]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors
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[Exploration of novel pyrrolo[2,1-f][1][10][11]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2]([Link])
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- 3. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to Pyrrolo[1,2-a]pyrazine-8-carbaldehyde (CAS 179381-15-8): A Versatile Scaffold for Drug Discovery
Abstract
Pyrrolo[1,2-a]pyrazine-8-carbaldehyde (CAS No. 179381-15-8) is a heterocyclic organic compound built upon the privileged pyrrolo[1,2-a]pyrazine core structure. While direct biological activity data for this specific molecule is not extensively documented in peer-reviewed literature, its significance lies in its role as a key synthetic intermediate in medicinal chemistry. The aldehyde functional group at the 8-position serves as a versatile chemical handle for constructing a diverse library of more complex molecules. Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer and anxiolytic properties. This guide provides a comprehensive overview of the chemical properties, synthesis strategies, and the therapeutic potential of derivatives originating from this valuable building block, aimed at researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound is characterized by a fused bicyclic system consisting of a pyrrole and a pyrazine ring, with a reactive aldehyde group. This structure provides a unique combination of aromaticity, hydrogen bonding potential, and a key point for synthetic elaboration.
| Property | Value | Source |
| CAS Number | 179381-15-8 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₆N₂O | [3] |
| Molecular Weight | 146.15 g/mol | [4] |
| Appearance | Not specified (likely solid) | N/A |
| Solubility | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
Synthesis and Chemical Reactivity
The synthesis of this compound is predicated on the initial formation of the core pyrrolo[1,2-a]pyrazine scaffold, followed by the introduction of the aldehyde group.
Synthesis of the Pyrrolo[1,2-a]pyrazine Core
Efficient construction of the fused heterocyclic system is paramount. One-step cyclization strategies are often favored for their atom economy and efficiency. A common approach involves the reaction of a suitably substituted pyrrole with a precursor that provides the necessary atoms for the pyrazine ring. For instance, enaminones derived from 2-formylpyrrole can be cyclized with ammonium acetate, which serves as the nitrogen source for the pyrazine ring, to form the core structure[1].
Introduction of the 8-Carbaldehyde Group: The Vilsmeier-Haack Reaction
The most logical and widely used method for the formylation of electron-rich heterocyclic systems like pyrrolo[1,2-a]pyrazine is the Vilsmeier-Haack reaction[5]. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF)[6].
The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich pyrrole ring of the scaffold in an electrophilic aromatic substitution. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product[6].
Caption: Vilsmeier-Haack formylation workflow.
Synthetic Utility of the Aldehyde Group
The true value of this compound lies in the reactivity of its aldehyde group. It serves as a crucial anchor point for diversification, enabling the synthesis of a vast chemical library through well-established organic reactions[1].
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amine derivatives. This is a cornerstone reaction in drug discovery for linking molecular fragments.
-
Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
-
Condensation Reactions: Formation of Schiff bases (imines) with primary amines, or reaction with active methylene compounds (e.g., via Knoevenagel or Wittig reactions) to create carbon-carbon double bonds.
Applications in Drug Discovery: Bioactive Derivatives
The pyrrolo[1,2-a]pyrazine scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in a variety of biologically active compounds[2]. The aldehyde at position 8 provides a gateway to synthesizing derivatives with significant therapeutic potential.
Anticancer Activity
Research has shown that derivatives of the pyrrolo[1,2-a]pyrazine scaffold can exhibit potent anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of a library of derivatives, some of which strongly inhibited the viability of human lymphoma U937 cells[3]. The study suggested that the anticancer mechanism of action for their most potent compound could be associated with the FTase-p38 signaling axis [3].
Caption: Proposed FTase-p38 signaling axis inhibition.
Anxiolytic Activity via Translocator Protein (TSPO) Modulation
Derivatives of pyrrolo[1,2-a]pyrazine have been designed and synthesized as ligands for the 18 kDa translocator protein (TSPO), a promising target for neuropsychotropic drugs[7][8]. Ligands of TSPO are known to exhibit anxiolytic, antidepressant, and neuroprotective effects.
A 2022 study in Medicinal Chemistry described the design of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides, which could be conceptually derived from an intermediate like CAS 179381-15-8. The most effective compound from this series demonstrated potent anxiolytic action at very low doses (0.001 to 0.100 mg/kg) in mouse models[7].
This protocol provides a generalized, representative workflow for utilizing this compound in a key drug discovery reaction.
Objective: To synthesize an N-substituted aminomethyl-pyrrolo[1,2-a]pyrazine derivative via reductive amination.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount, optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve in anhydrous DCM.
-
Amine Addition: Add the selected amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, pre-neutralize it with a non-nucleophilic base like triethylamine (1.1 eq). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion without affecting the aldehyde starting material, preventing over-reduction.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Caption: General workflow for reductive amination.
Conclusion
This compound (CAS 179381-15-8) represents a foundational tool for the modern medicinal chemist. While not a therapeutic agent itself, its strategic importance as a versatile synthetic intermediate is clear. The robust chemistry of its aldehyde functional group allows for the systematic and efficient exploration of chemical space around the biologically significant pyrrolo[1,2-a]pyrazine core. The proven success of its derivatives as potent modulators of critical disease targets, such as those in cancer and neurological pathways, ensures that this compound and its analogs will continue to be of high interest to the drug discovery and development community.
References
-
Kim, I. et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. (URL: [Link])
-
Dehnavi, M. A. et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. (URL: [Link])
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. (URL: [Link])
-
Wikipedia. Vilsmeier–Haack reaction. (URL: [Link])
-
Mokrov, G. et al. (2022). Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. Medicinal Chemistry, 18(4), 497-508. (URL: [Link])
-
Lindsay-Scott, P. J. et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303. (URL: [Link])
-
ShangHai ChangYan Chem & Tech CO.,LTD. This compound|179381-15-8. (URL: [Link])
-
ChemSigma. Pyrrolo[1,2-a]pyrazine-8-carboxaldehyde [ 179381-15-8 ]. (URL: [Link])
-
Mokrov, G. et al. (2015). Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides. Bioorganic & Medicinal Chemistry, 23(13), 3467-3473. (URL: [Link])
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The Synthetic Gateway to Novel Therapeutics: A Technical Guide to Pyrrolo[1,2-a]pyrazine-8-carbaldehyde
This guide provides an in-depth exploration of pyrrolo[1,2-a]pyrazine-8-carbaldehyde, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its precise chemical identity, a validated synthetic protocol, and its versatile reactivity, underscoring its significance as a scaffold in the quest for novel bioactive agents.
Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold
The pyrrolo[1,2-a]pyrazine core is a nitrogen-fused bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry.[1] This privileged scaffold is present in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities. Its unique electronic and structural features make it an attractive starting point for the design of novel therapeutics targeting various diseases. The introduction of a formyl (-CHO) group, a versatile chemical handle, onto this scaffold creates a powerful intermediate for further molecular elaboration.
Nomenclature and Structure of this compound
A precise understanding of a molecule's structure and nomenclature is fundamental to scientific communication and reproducibility.
IUPAC Nomenclature
The formal IUPAC name for the topic compound is This compound . An acceptable alternative name is pyrrolo[1,2-a]pyrazine-8-carboxaldehyde .
-
CAS Number: 179381-15-8
-
Molecular Formula: C₈H₆N₂O
Chemical Structure and Ring Numbering
The structure consists of a pyrrole ring fused to a pyrazine ring. The numbering of the bicyclic system follows IUPAC conventions, starting from the atom adjacent to the bridgehead nitrogen in the six-membered ring and proceeding around the periphery. The bridgehead nitrogen itself is not numbered directly in this sequence. The aldehyde substituent is located at position 8.
Caption: IUPAC Numbering of this compound.
Synthesis of this compound
The introduction of a formyl group onto an electron-rich aromatic system is effectively achieved via the Vilsmeier-Haack reaction.[2][3] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium species, generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃). The pyrrolo[1,2-a]pyrazine scaffold is sufficiently electron-rich to undergo this electrophilic substitution.
Synthetic Workflow: Vilsmeier-Haack Formylation
The overall transformation involves the reaction of the parent pyrrolo[1,2-a]pyrazine with the Vilsmeier reagent, followed by aqueous workup to hydrolyze the intermediate iminium salt to the final aldehyde.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is a robust, self-validating procedure for the synthesis of the title compound.
Materials:
-
Pyrrolo[1,2-a]pyrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Addition of POCl₃: Add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C. The formation of a solid may be observed. Stir the mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve pyrrolo[1,2-a]pyrazine (1 equivalent) in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly add a saturated aqueous solution of NaHCO₃ to quench the reaction until the effervescence ceases and the pH is basic (pH ~8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DCM).
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.
Physicochemical and Spectroscopic Data
The following table summarizes key data for this compound. Note that spectroscopic data are predicted based on the parent scaffold and known substituent effects, as experimental spectra for this specific isomer are not widely published.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 179381-15-8 |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Appearance | Expected to be a solid |
| Predicted ¹H NMR | δ (ppm) ~9.8-10.0 (s, 1H, -CHO), ~7.5-8.5 (m, 5H, aromatic protons) |
| Predicted ¹³C NMR | δ (ppm) ~185-190 (-CHO), ~110-150 (aromatic carbons) |
| IR (cm⁻¹) | ~1680-1700 (C=O stretch of aldehyde) |
Reactivity and Applications in Drug Discovery
The aldehyde functional group at the 8-position of the pyrrolo[1,2-a]pyrazine core is a versatile handle for a wide range of chemical transformations, making this compound a valuable intermediate in synthetic and medicinal chemistry.[4]
-
Reductive Amination: The aldehyde can be readily converted to various amines by reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a powerful method for introducing diverse side chains and building molecular complexity.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles such as Grignard reagents or organolithium compounds, allowing for the formation of secondary alcohols and the introduction of new carbon-carbon bonds.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with active methylene compounds (e.g., malonates) or amines (to form Schiff bases/imines), providing access to a broader range of derivatives.
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, further expanding the synthetic possibilities.
The pyrrolo[1,2-a]pyrazine scaffold itself is a key component in compounds with potential anticancer, antiviral, and antibacterial properties.[5] The ability to functionalize the 8-position via the carbaldehyde allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of lead compounds.
Conclusion
This compound is a strategically important synthetic intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide a robust platform for the development of novel, complex molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.
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Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Scaffold
An In-depth Technical Guide to the Synthesis and Applications of Pyrrolo[1,2-a]pyrazines
The pyrrolo[1,2-a]pyrazine core, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] This structural motif, composed of fused pyrrole and pyrazine rings, is present in a variety of biologically active natural products and synthetic compounds.[1] Derivatives of pyrrolo[1,2-a]pyrazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory properties.[3] The unique three-dimensional architecture and electronic properties of this scaffold allow for diverse functionalization, making it a versatile template for the design of novel therapeutic agents.[4] This guide provides a comprehensive overview of the synthetic strategies for constructing the pyrrolo[1,2-a]pyrazine core and explores its diverse applications in modern drug development.
PART 1: Synthetic Strategies for Pyrrolo[1,2-a]pyrazine Analogs
The construction of the pyrrolo[1,2-a]pyrazine skeleton can be achieved through several synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials. The most common approaches can be broadly categorized as "pyrrole-first" or "pyrazine-first" strategies, along with multicomponent reactions that offer a high degree of molecular diversity.
The "Pyrrole-First" Approach: Building upon a Pre-existing Pyrrole Ring
The "pyrrole-first" strategy is the most predominantly employed method for the synthesis of pyrrolo[1,2-a]pyrazines, particularly for dihydropyrrolo[1,2-a]pyrazinone derivatives.[5] This approach involves the fusion of a pyrazinone ring onto a pre-functionalized pyrrole precursor. The ease of introducing a wide array of functional groups and achieving various substitution patterns contributes to the popularity of this method.[5]
Key Methodologies:
-
Intramolecular Cyclization of Substituted Pyrroles: This is a common tactic where the pyrazinone ring is formed via an intramolecular reaction.[5] The starting material is typically a 1,2-disubstituted pyrrole bearing an electrophilic group (like a carbonyl) at the 2-position and a nucleophilic group (such as an amine) at the 1-position, or vice versa.[5]
-
Palladium-Catalyzed Cyclization: Palladium catalysts can be effectively used to facilitate the cyclization of appropriately substituted pyrrole derivatives. For instance, the cyclization of N-allyl pyrrole-2-carboxamides in the presence of a palladium catalyst can yield pyrrolo[1,2-a]pyrazines.[5] The choice of the palladium catalyst and reaction conditions can influence the final product.[5]
Experimental Protocol: Palladium-Catalyzed Cyclization of N-Allyl Pyrrole-2-Carboxamide [5]
-
Reactants: N-allyl pyrrole-2-carboxamide, palladium acetate (Pd(OAc)2, 0.1 eq), sodium acetate (NaOAc), and tetrabutylammonium chloride (Bu4NCl).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Combine the N-allyl pyrrole-2-carboxamide, palladium acetate, sodium acetate, and tetrabutylammonium chloride in DMSO.
-
Heat the reaction mixture at 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired pyrrolo[1,2-a]pyrazine derivative.
-
The "Pyrazine-First" Approach: A Less Traveled Path
While less common than the "pyrrole-first" strategy, the "pyrazine-first" approach offers an alternative route to the pyrrolo[1,2-a]pyrazine core.[5] This method involves constructing the pyrrole ring onto a pre-existing pyrazine derivative.
Key Methodologies:
-
Tandem Iminium Cyclization and Smiles Rearrangement: A notable example of the "pyrazine-first" approach is the synthesis of pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives.[6] This reaction proceeds through a tandem iminium cyclization and a Smiles rearrangement of a pyridinyloxyacetaldehyde with a primary amine.[6] The choice of catalyst is crucial, with trifluoroacetic acid (TFA) being effective for aromatic amines and titanium tetrachloride (TiCl4) being superior for aliphatic amines.[6]
Multicomponent Reactions: A Gateway to Diversity
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of pyrrolo[1,2-a]pyrazine derivatives, offering a rapid and efficient way to generate chemical libraries for biological screening.[5]
Key Methodologies:
-
One-Pot Three-Component Coupling: A scandium triflate (Sc(OTf)3)-catalyzed one-pot, three-component reaction of a pyrrole derivative, an amine, and a trialkylphosphite can be used to access 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates.[7] This domino process involves the formation of multiple bonds through a chemoselective Kabachnik–Fields reaction and an intramolecular cyclodehydration.[7]
Experimental Workflow: One-Pot Three-Component Synthesis
Caption: Workflow for the one-pot, three-component synthesis of pyrrolo[1,2-a]pyrazine derivatives.
PART 2: Applications of Pyrrolo[1,2-a]pyrazine Derivatives in Drug Discovery
The pyrrolo[1,2-a]pyrazine scaffold is a cornerstone in the development of novel therapeutic agents due to the wide array of biological activities exhibited by its derivatives.[1]
Anticancer Activity
Pyrrolo[1,2-a]pyrazine derivatives have emerged as promising candidates in oncology research.[2] They have been shown to inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis and arresting the cell cycle.[2]
Mechanism of Action:
-
FTase-p38 Signaling Axis: Certain pyrrolo[1,2-a]pyrazine derivatives have demonstrated anticancer activity by targeting the FTase-p38 signaling axis.[8] For example, a derivative with a 2,4-dimethoxyphenyl group showed potent inhibition of U937 human lymphoma cells.[8]
Quantitative Data: Cytotoxic Activity of Pyrrolo[1,2-a]pyrazine Derivatives [2]
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazines | Compound 8l | MCF-7 (Breast) | 2.80 ± 0.03 |
| A549 (Lung) | 2.53 ± 0.05 | ||
| 3,4-Dihydropyrrolo[1,2-a]pyrazine | Compound 3h | PC-3 (Prostate) | 1.18 ± 0.05 |
| MCF-7 (Breast) | 1.95 ± 0.04 |
Antimicrobial and Antiviral Activity
Derivatives of pyrrolo[1,2-a]pyrazine have shown significant potential as antimicrobial and antiviral agents.[1]
-
Antibacterial and Antifungal Effects: Pyrrolo[1,2-a]pyrazine derivatives have demonstrated notable antibacterial and antifungal properties.[1] For instance, the natural product pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) has been shown to inhibit bacterial biofilm formation and degrade the cell walls of pathogenic bacteria.[1] This compound, isolated from the marine bacterium Bacillus tequilensis MSI45, is effective against multi-drug resistant Staphylococcus aureus.[9]
-
Antiviral Potential: The pyrrolo[1,2-a]pyrazine scaffold has also been explored for its antiviral activity.[1]
Kinase Inhibition
Kinases are crucial targets in drug discovery, particularly in oncology and immunology. The pyrazine ring is a key component in many clinically approved kinase inhibitors.[4][10] Pyrrolo[1,2-a]pyrazine derivatives have also been investigated as potent kinase inhibitors.[1]
Signaling Pathway: Kinase Inhibition by Pyrrolo[1,2-a]pyrazine Analogs
Caption: Mechanism of kinase inhibition by pyrrolo[1,2-a]pyrazine derivatives.
Other Biological Activities
The therapeutic potential of pyrrolo[1,2-a]pyrazines extends beyond the aforementioned areas.
-
Anti-inflammatory Activity: Certain derivatives have exhibited moderate in vitro anti-inflammatory effects by inhibiting the production of interleukin-6 (IL-6).[11]
-
Anticonvulsant Properties: Some novel pyrrolo[1,2-a]pyrazine derivatives have shown promising seizure protection in animal models of epilepsy.[12]
-
Antioxidant Activity: The compound hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione has been documented to possess significant antioxidant properties.[3][9]
Conclusion and Future Perspectives
The pyrrolo[1,2-a]pyrazine scaffold continues to be a highly valuable framework in the field of medicinal chemistry. The synthetic versatility of this core allows for the creation of large and diverse chemical libraries, which are essential for identifying novel drug candidates. The broad range of biological activities associated with pyrrolo[1,2-a]pyrazine derivatives underscores their potential in addressing a multitude of diseases. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, a deeper understanding of the structure-activity relationships, and the elucidation of the precise molecular mechanisms of action for the most promising compounds. The continued exploration of the chemical space around the pyrrolo[1,2-a]pyrazine core holds great promise for the discovery of next-generation therapeutics.
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Aiello, E., et al. (1990). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry. [Link]
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Kim, I., et al. (2014). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: multi-functionalization of a pyrazine unit. Organic & Biomolecular Chemistry. [Link]
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Krajewski, K., et al. (2016). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. [Link]
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Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate. [Link]
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Al-Zereini, W. A., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances. [Link]
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Pyrrolo[1,2-a]pyrazine core in medicinal chemistry
<Pyrrolo[1,2-a]pyrazine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The pyrrolo[1,2-a]pyrazine core, a nitrogen-fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent vectors, enabling precise interactions with a multitude of biological targets. This guide provides a comprehensive overview of the pyrrolo[1,2-a]pyrazine core, detailing its synthesis, diverse therapeutic applications, and key structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Pyrrolo[1,2-a]pyrazine Core: Structural and Physicochemical Rationale
The pyrrolo[1,2-a]pyrazine scaffold is a bicyclic heteroaromatic system formed by the fusion of a pyrrole and a pyrazine ring. This fusion confers a unique combination of chemical properties. The pyrrole moiety acts as a π-excessive system, while the pyrazine ring is π-deficient. This electronic dichotomy within a single compact framework allows for diverse chemical modifications and fine-tuning of pharmacokinetic and pharmacodynamic properties. Natural products containing this core, often isolated from marine bacteria and sponges, have demonstrated significant biological activities, including antimicrobial and anticancer effects, validating the scaffold's therapeutic potential.[2][3][4]
Foundational Synthetic Strategies
The construction of the pyrrolo[1,2-a]pyrazine core is a critical step in exploring its chemical space. Various synthetic methodologies have been developed, ranging from classical cyclization reactions to modern multicomponent approaches.
Cyclization and Annulation Approaches
A predominant strategy involves the cyclization of appropriately substituted pyrrole precursors. For instance, a three-step method can be employed, starting with the N-alkylation of 5-formylpyrrole-3-carboxylates with bromoacetate, followed by aminoalkenylation and subsequent annulation to form the pyrazine ring.[5] Another powerful method is the [4+1+1] annulation, a highly atom-economical three-component reaction that can generate novel 3,4-dihydropyrrolo[1,2-a]pyrazine skeletons with diverse functional groups.[6]
Multicomponent Reactions (MCRs)
MCRs offer an efficient pathway to complex pyrrolo[1,2-a]pyrazine derivatives from simple starting materials in a single pot. The Ugi multicomponent reaction, for example, has been successfully used to synthesize chiral derivatives with aromatic substituents at the C-4 position, which have shown promise as anticonvulsant agents.[7]
Below is a generalized workflow for the synthesis and diversification of the pyrrolo[1,2-a]pyrazine core.
Caption: General workflow for synthesis and development of Pyrrolo[1,2-a]pyrazine derivatives.
Therapeutic Applications: A Scaffold for Diverse Targets
The pyrrolo[1,2-a]pyrazine core has been successfully employed to develop inhibitors and modulators for a wide array of biological targets, spanning multiple therapeutic areas.
Oncology
In oncology, this scaffold is a cornerstone for designing potent anticancer agents. Derivatives have shown efficacy through various mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest.[6][8]
-
Kinase Inhibition : Kinases are critical targets in cancer therapy, and various pyrazine-based compounds have been developed as inhibitors.[9] Pyrrolo[1,2-a]pyrazine derivatives have been identified as inhibitors of targets like ERK5, a key protein in cancer cell proliferation and survival.[10]
-
Apoptosis Induction : Certain derivatives, such as compound 3h from a [4+1+1] annulation synthesis, potently induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells by activating caspase-3 and promoting PARP cleavage.[6] Another natural derivative, PPDHMP, isolated from a marine bacterium, arrests the cell cycle at the G1 phase and down-regulates anti-apoptotic proteins like Bcl-2.[3]
Table 1: Anticancer Activity of Selected Pyrrolo[1,2-a]pyrazine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 3,4-Dihydropyrrolo[1,2-a]pyrazine | Compound 3h | PC-3 (Prostate) | 1.18 ± 0.05 | [6][8] |
| MCF-7 (Breast) | 1.95 ± 0.04 | [6][8] | ||
| Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazines | Compound 8l | MCF-7 (Breast) | 2.80 ± 0.03 | [8] |
| A549 (Lung) | 2.53 ± 0.05 | [8] | ||
| Pyrrolo[1,2-a]pyrazine-1,4-dione | PPDHMP | A549 (Lung) | 19.94 ± 1.23 µg/ml | [3] |
| | | HeLa (Cervical) | 16.73 ± 1.78 µg/ml |[3] |
Central Nervous System (CNS) Disorders
The scaffold has also been exploited for CNS targets due to its ability to cross the blood-brain barrier.
-
Anticonvulsants : Chiral derivatives synthesized via the Ugi reaction have demonstrated high activity in animal models of epilepsy, such as the maximal electroshock seizure (MES) and 6 Hz tests.[7] Structure-activity studies revealed that meta-substituted aromatic rings at the C-4 position were particularly effective.[7]
-
Anxiolytics : By targeting the translocator protein 18 kDa (TSPO), a target for neuropsychotropic drugs, N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides have been developed as potent anxiolytic agents.[11]
-
Receptor Antagonists : The core has been used to develop antagonists for key CNS receptors, including metabotropic glutamate receptor 5 (mGluR5) and Vasopressin 1b (V1b) receptors, which are implicated in various neurological and psychiatric conditions.[12]
Antimicrobial and Antiviral Activity
Pyrrolo[1,2-a]pyrazine derivatives have shown significant potential as antimicrobial agents.[2] The natural product pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis, effectively inhibits multi-drug resistant Staphylococcus aureus.[4] This highlights the scaffold's utility in addressing the challenge of antibiotic resistance.
Key Experimental Protocol: Three-Component Synthesis of a 3,4-Dihydropyrrolo[1,2-a]pyrazine
This protocol is adapted from a reported atom-economical three-component synthesis of a dihydropyrrolo[1,2-a]pyrazine library.[6]
Objective: To synthesize (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (Compound 3h).
Materials:
-
Pyrrole-2-carbaldehyde
-
4-Bromobenzylamine
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one
-
Phenacyl bromide
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Imine Formation. In a 50 mL round-bottom flask, dissolve pyrrole-2-carbaldehyde (1.0 mmol) in 10 mL of absolute ethanol. Add 4-bromobenzylamine (1.0 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to form the corresponding imine in situ.
-
Step 2: First N-Alkylation. To the reaction mixture, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol). Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Step 3: Second N-Alkylation and Cyclization. Add phenacyl bromide (1.0 mmol) to the flask. Continue stirring at room temperature for an additional 12 hours. The annulation reaction proceeds to form the desired 3,4-dihydropyrrolo[1,2-a]pyrazine product.
-
Step 4: Isolation and Purification. Upon reaction completion, a precipitate will form. Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL). Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., DCM/hexane) to yield compound 3h as a solid.
-
Step 5: Characterization. Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Causality: This one-pot, three-component reaction is highly efficient. The sequential formation of the imine followed by two distinct N-alkylation events builds the core structure. The final intramolecular cyclization is driven by the formation of the stable fused heterocyclic system. This approach avoids intermediate purification steps, saving time and resources.
Structure-Activity Relationship (SAR) and Future Perspectives
SAR studies have provided critical insights for optimizing the potency and selectivity of pyrrolo[1,2-a]pyrazine-based compounds.
Caption: Key SAR insights for the Pyrrolo[1,2-a]pyrazine scaffold.
For instance, in anticancer derivatives, the nature and position of substituents on appended aromatic rings are crucial. A 2,4-dimethoxyphenyl group was found to be more potent than a single methoxy group or a 2,5-dimethoxyphenyl moiety, highlighting the importance of the substitution pattern for activity against lymphoma cells.[13] Similarly, for anticonvulsant activity, meta-substituted phenyl rings at C-4 conferred the highest efficacy.[7]
The future of the pyrrolo[1,2-a]pyrazine scaffold lies in expanding its chemical space through diversity-oriented synthesis and exploring novel biological targets.[6][13] The application of computational methods, such as 3D-QSAR and molecular docking, will continue to guide the rational design of next-generation therapeutics with improved potency, selectivity, and drug-like properties.[11][12] The scaffold's proven versatility ensures its continued prominence in the ongoing quest for novel and effective medicines.
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Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356.
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BenchChem. (2025). Application of Pyrrolo[1,2-a]pyrazine Derivatives in Oncology Research. BenchChem.
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ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate.
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Dawidowski, M., et al. (2013). Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(22), 6106-10.
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Singh, S., et al. (2021). Pyrrolo[2,1-f][2][9][13]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry.
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Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][2][9][13]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4399-404.
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Slowinski, F., et al. (2024). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.
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Gml, V., et al. (2021). Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. Letters in Drug Design & Discovery.
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Manimaran, M., et al. (2016). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. Apoptosis, 21(5), 566-77.
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Ramasamy, P., et al. (2019). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances.
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Wang, C., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
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The Dihydropyrrolo[1,2-a]pyrazinone Core: A Privileged Scaffold in Natural Products and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The dihydropyrrolo[1,2-a]pyrazinone ring system, a bicyclic nitrogen-containing heterocycle, has emerged as a significant scaffold in the realm of natural products and medicinal chemistry.[1][2] Its prevalence in a diverse array of bioactive molecules isolated from terrestrial and marine organisms underscores its evolutionary selection as a privileged structure for interacting with biological targets.[2] These natural products exhibit a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and insect deterrent properties, making the dihydropyrrolo[1,2-a]pyrazinone core a focal point for drug discovery and development.[1][2] This guide provides a comprehensive technical overview of natural products containing this remarkable heterocyclic core, delving into their isolation, structural elucidation, biological activities, biosynthetic origins, and synthetic strategies.
Classification and Structural Diversity of Dihydropyrrolo[1,2-a]pyrazinone-Containing Natural Products
Natural products featuring the dihydropyrrolo[1,2-a]pyrazinone scaffold can be broadly categorized based on their structural complexity and natural source. These compounds range from relatively simple bicyclic structures to complex polycyclic alkaloids.
Marine Alkaloids: A Rich Source of Brominated Pyrroles
A significant number of dihydropyrrolo[1,2-a]pyrazinone-containing natural products have been isolated from marine sponges, often characterized by the presence of bromine atoms on the pyrrole ring.[2] Notable examples include:
-
Longamides A and B, Hanishin, and Stylisine D: These compounds, isolated from marine sponges, represent some of the simpler members of this class.[3][4] They have garnered attention for their cytotoxic and antiprotozoal activities.[3][5]
-
Cyclooroidin and Agesamide: These are other examples of brominated pyrrole alkaloids from marine sources with interesting biological profiles.
-
Dibromophakellstatin and Dibromophakellin: Isolated from the marine sponge Phakellia mauritiana, these compounds exhibit potent anticancer activity.[6][7] Their unique structures and biological activities have made them targets for total synthesis.
Fungal and Myxobacterial Metabolites: Diverse Structures and Bioactivities
Terrestrial microorganisms, particularly fungi and myxobacteria, are also prolific producers of dihydropyrrolo[1,2-a]pyrazinone derivatives.
-
Agelastatins A-F: This family of tetracyclic alkaloids, originally isolated from the marine sponge Agelas dendromorpha, displays potent anticancer activity against a range of human cancer cell lines.[8][9] Their complex architecture and significant biological activity have spurred extensive synthetic efforts.
-
Peramine: An insect feeding deterrent found in grasses infected with endophytic fungi, peramine is a well-known example of a dihydropyrrolo[1,2-a]pyrazinone with ecological significance.[10][11]
-
Nannozinones A and B: Isolated from the myxobacterium Nannocystis pusilla, these compounds feature unusual dihydropyrrolo- and pyrrolopyrazinone structures.[12][13][14] Nannozinone B has shown inhibitory activity against the growth of various cell cultures.[12][13][14]
Biological Activities and Therapeutic Potential
The dihydropyrrolo[1,2-a]pyrazinone scaffold is associated with a remarkable array of biological activities, highlighting its potential as a template for the development of new therapeutic agents.
Anticancer Activity
Many natural products containing the dihydropyrrolo[1,2-a]pyrazinone core exhibit significant cytotoxicity against various cancer cell lines.
-
Agelastatins: Agelastatin A, in particular, is a potent anticancer agent, with IC50 values in the nanomolar range against several blood cancer cell lines.[8][15][16] It induces apoptosis and arrests the cell cycle in the G2/M phase.[8][15][16] Mechanistic studies have revealed that agelastatin A inhibits protein synthesis by binding to the peptidyl transferase center of the ribosome.[17]
-
Dibromophakellstatin: This marine alkaloid also displays selective antitumor activity.[7] Studies have shown that the naturally occurring (-)-enantiomer is the active form and that the bromine atoms on the pyrrole ring are crucial for its cytotoxicity.[7] The mechanism of action is believed to involve the inhibition of the human 20S proteasome.[6]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (-)-Agelastatin A | U-937 (Lymphoma) | 0.02 - 0.19 | [8][15][16] |
| (-)-Agelastatin D | U-937 (Lymphoma) | Potent | [8] |
| Dibromophakellstatin | OVXF 899L (Ovarian) | 0.60 | [7] |
| Dibromophakellstatin | CNXF 498NL (Glioblastoma) | 0.93 | [7] |
| Nannozinone B | Various Cell Cultures | 2.44 - 16.9 | [12][13][14] |
Antimicrobial and Antiprotozoal Activities
Several dihydropyrrolo[1,2-a]pyrazinone-containing natural products have demonstrated activity against pathogenic microorganisms.
-
Longamide B: This marine alkaloid has shown activity against African trypanosomes, the causative agent of sleeping sickness.[3]
-
Nannozinone A: This myxobacterial metabolite exhibits weak antibacterial and antifungal activity.[12][13][14]
Insecticidal Properties
-
Peramine: This fungal metabolite acts as a potent feeding deterrent to a variety of insects, playing a crucial role in the symbiotic relationship between endophytic fungi and their host grasses.[10][11]
Biosynthesis of the Dihydropyrrolo[1,2-a]pyrazinone Core
The biosynthesis of the dihydropyrrolo[1,2-a]pyrazinone core is believed to proceed through the condensation of amino acid precursors. While the specific pathways can vary between organisms, a common theme involves the formation of a diketopiperazine intermediate followed by further enzymatic modifications.
For instance, the biosynthesis of the marine pyrrole-imidazole alkaloids is thought to involve the activation of pyrrole-2-carboxylic acid as a CoA thioester, followed by amide bond formation with a homoagmatine derivative, catalyzed by specific ligases.[18][19] Subsequent bromination is then carried out by halogenases.[18] In the case of peramine, its biosynthesis is attributed to a two-module non-ribosomal peptide synthetase (NRPS) called peramine synthetase (PerA).[10]
Caption: Generalized biosynthetic pathway to dihydropyrrolo[1,2-a]pyrazinone natural products.
Synthetic Approaches to the Dihydropyrrolo[1,2-a]pyrazinone Scaffold
The intriguing structural features and potent biological activities of dihydropyrrolo[1,2-a]pyrazinone-containing natural products have inspired the development of numerous synthetic strategies. These can be broadly classified into two main approaches: fusing a pyrazinone ring to a pre-existing pyrrole (the "pyrrole-first" strategy) and constructing the pyrrole ring onto a pyrazinone core (the "pyrazinone-first" strategy).[1][2]
Pyrrole-First Strategy
This is the more common approach and typically involves the intramolecular cyclization of a suitably functionalized pyrrole precursor.[1][2]
Caption: The "Pyrrole-First" synthetic strategy.
A key reaction in this approach is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[20][21]
Experimental Protocol: Pictet-Spengler-Type Synthesis of a Dihydropyrrolo[1,2-a]pyrazinone Core
This protocol is a generalized procedure based on established methodologies for the synthesis of related heterocyclic systems.
Materials:
-
2-(1H-pyrrol-1-yl)ethan-1-amine
-
Glyoxylic acid monohydrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Imine Formation: To a solution of 2-(1H-pyrrol-1-yl)ethan-1-amine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add glyoxylic acid monohydrate (1.1 mmol). Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the imine intermediate by thin-layer chromatography (TLC).
-
Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (2.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the cyclization by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dihydropyrrolo[1,2-a]pyrazinone product.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its structure and purity.
Note: This is a general protocol and may require optimization for specific substrates. The choice of acid catalyst, solvent, and reaction temperature can significantly influence the outcome of the reaction.
Spectroscopic Characterization
The structural elucidation of dihydropyrrolo[1,2-a]pyrazinone-containing natural products relies heavily on modern spectroscopic techniques, primarily NMR and MS.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the connectivity and stereochemistry of these molecules. The chemical shifts and coupling constants of the protons and carbons in the heterocyclic core provide a unique fingerprint for the dihydropyrrolo[1,2-a]pyrazinone scaffold.
Representative ¹H and ¹³C NMR Data for the Dihydropyrrolo[1,2-a]pyrazinone Core:
| Atom | ¹H Chemical Shift (ppm, typical range) | ¹³C Chemical Shift (ppm, typical range) |
| C1 | - | ~160-170 (C=O) |
| C3 | 3.5-4.5 (m) | ~45-55 |
| C4 | 3.0-4.0 (m) | ~40-50 |
| C6 | 6.0-6.5 (t) | ~105-115 |
| C7 | 6.5-7.0 (t) | ~110-120 |
| C8 | 6.0-6.5 (t) | ~105-115 |
Note: Chemical shifts are highly dependent on the specific substitution pattern and solvent.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of these natural products. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which can aid in the structural elucidation, particularly in identifying the substituents on the dihydropyrrolo[1,2-a]pyrazinone core. Common fragmentation pathways often involve the cleavage of the pyrazinone ring.
Future Perspectives and Applications
The dihydropyrrolo[1,2-a]pyrazinone scaffold continues to be a fertile ground for natural product discovery and a source of inspiration for the design of new therapeutic agents. The potent and diverse biological activities of natural products containing this core, particularly in the area of oncology, warrant further investigation into their mechanisms of action and structure-activity relationships.
The development of efficient and versatile synthetic methodologies, including asymmetric syntheses, will be crucial for accessing a wider range of analogues for biological evaluation. Furthermore, advances in synthetic biology and metabolic engineering may enable the heterologous production of these complex natural products in microbial hosts, providing a sustainable supply for further research and development. The continued exploration of underexplored ecological niches, such as the deep sea and unique microbial habitats, is likely to unveil new dihydropyrrolo[1,2-a]pyrazinone-containing natural products with novel structures and unprecedented biological activities, further enriching the chemical space for drug discovery.
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Theoretical and Computational Exploration of the Pyrrolo[1,2-a]pyrazine Scaffold: From Quantum Mechanics to Drug Design
An In-Depth Technical Guide
Abstract
The pyrrolo[1,2-a]pyrazine core, a nitrogen-fused heterocyclic system, is a privileged scaffold in modern medicinal chemistry, forming the foundation of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The advancement of in silico methodologies has revolutionized the exploration of this scaffold, enabling researchers to predict molecular properties, elucidate mechanisms of action, and rationally design novel therapeutic agents with enhanced potency and specificity. This technical guide provides a comprehensive overview of the theoretical and computational strategies applied to the pyrrolo[1,2-a]pyrazine core. We delve into the quantum mechanical foundations that dictate its reactivity, explore the application of structure-based and ligand-based drug design paradigms, and present detailed protocols for key computational workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to unlock the full therapeutic potential of the pyrrolo[1,2-a]pyrazine chemical space.
Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Scaffold
Nitrogen-containing heterocycles are cornerstones of pharmaceutical development, and the pyrrolo[1,2-a]pyrazine system is a prominent example of a scaffold with significant synthetic tractability and biological relevance.[4] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry that can be strategically decorated with functional groups to modulate pharmacological activity. Derivatives have been identified as potent kinase inhibitors, antagonists for metabotropic glutamate receptors (mGluR5), and ligands for the translocator protein (TSPO), highlighting their versatility in targeting diverse biological pathways.[3][5][6]
The transition from serendipitous discovery to rational design in drug development has been propelled by computational chemistry. For the pyrrolo[1,2-a]pyrazine scaffold, these tools are indispensable for:
-
Understanding Intrinsic Properties: Elucidating the electronic structure and reactivity patterns that govern its chemical behavior.[7][8]
-
Identifying Structure-Activity Relationships (SAR): Building predictive models that correlate structural modifications with changes in biological potency.[5]
-
Predicting Target Interactions: Visualizing how these molecules bind to their protein targets at an atomic level, guiding the design of more effective analogues.[9][10]
-
Assessing Drug-Likeness: Evaluating pharmacokinetic properties (in silico ADMET) early in the discovery pipeline to minimize late-stage failures.[11]
This guide will navigate through the key computational methodologies, explaining the causality behind their application and providing practical, field-proven insights.
Fundamental Theoretical Properties of the Core Scaffold
Before designing derivatives, it is crucial to understand the intrinsic electronic and structural properties of the parent pyrrolo[1,2-a]pyrazine system. Density Functional Theory (DFT) is the workhorse for these investigations, providing a robust balance between accuracy and computational cost.[12]
Electronic Structure, Reactivity, and Photophysics
Ab initio and DFT calculations have been employed to investigate the fundamental chemistry of the pyrrolo[1,2-a]pyrazine ring system.[7][8] These studies reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
Causality Behind the Method: The HOMO and LUMO energies are critical indicators of chemical reactivity. The HOMO (Highest Occupied Molecular Orbital) energy relates to the ability to donate an electron, indicating sites susceptible to electrophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) energy relates to the ability to accept an electron, highlighting sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key descriptor of chemical stability and is also relevant for predicting photophysical properties.[13]
A combined experimental and computational study on related pyrrolo[1,2-a]quinoxalines demonstrated that DFT calculations can accurately model solvent-dependent shifts in emission spectra, capturing the intramolecular charge transfer (ICT) characteristics that are vital for applications like fluorescent probes and bioimaging.[13][14]
Table 1: Representative Theoretical Properties of a Pyrroloquinoxaline Derivative
| Property | Description | Computational Insight | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Correlates with chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity. | [12] |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies electron-rich (nucleophilic, red) and electron-poor (electrophilic, blue) regions of the molecule. | [12] |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions, including binding to a protein target. |[13] |
General Computational Workflow
The following diagram illustrates a generalized workflow for the computational analysis of a novel pyrrolo[1,2-a]pyrazine derivative, starting from its basic properties to its interaction with a biological target.
Caption: A generalized workflow for the computational study of pyrrolo[1,2-a]pyrazine derivatives.
Computational Methodologies in Drug Design
The true power of computational chemistry is realized when these fundamental principles are applied to the complex challenge of drug design. Methodologies are broadly categorized into structure-based and ligand-based approaches.
Structure-Based Drug Design (SBDD): Molecular Docking
When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, SBDD methods can be used to design tightly binding ligands. Molecular docking is the primary tool in this category.
Causality Behind the Method: Docking algorithms predict the preferred orientation (pose) of a ligand within a protein's binding site and estimate the strength of the interaction, typically as a scoring function value (e.g., kcal/mol).[9] This allows for the rapid screening of thousands of virtual compounds and provides atomic-level insights into the key interactions (hydrogen bonds, hydrophobic contacts, etc.) that drive binding, thereby guiding rational lead optimization.
Applications for Pyrrolo[1,2-a]pyrazines:
-
Antibacterials: Docking studies have been used to investigate the binding of pyrrolo[1,2-a]pyrazine derivatives to bacterial targets like DNA gyrase, revealing key hydrogen bond and π-hydrogen bond interactions.[2][10]
-
Neuropsychiatric Drugs: The design of novel ligands for the translocator protein (TSPO) was successfully guided by molecular docking analysis, leading to the synthesis of compounds with high anxiolytic activity.[3]
-
Antivirals: A pyrrolo[1,2-a]quinoxaline derivative was identified as a potent potential inhibitor of the SARS-CoV-2 main protease (3CLpro) through molecular docking studies.[12]
Table 2: Example Docking Results for Pyrrolo[1,2-a]pyrazine Derivatives
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Compound 5d | Bacterial Target | 4DUH | -7.4519 | (Not specified) | [2] |
| Hexahydro-dione | SDR protein FOXG_00472 | (Modeled) | -6.593 | (Not specified) | [9] |
| Compound 8i | ThiM Kinase (K. pneumoniae) | (Not specified) | (High affinity reported) | (Not specified) | [10] |
| 5NO2TAAPP | SARS-CoV-2 3CLpro | 6LU7 | (High affinity reported) | CYS145, HIS41 |[12] |
Experimental Protocol: Standard Molecular Docking Workflow
-
Protein Preparation: a. Download the crystal structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules, co-crystallized ligands, and any non-essential chains. c. Add hydrogen atoms and assign appropriate protonation states for residues like Histidine. d. Repair any missing side chains or loops using modeling software (e.g., Schrödinger Maestro, MOE). e. Minimize the protein structure to relieve steric clashes.
-
Ligand Preparation: a. Draw the 2D structure of the pyrrolo[1,2-a]pyrazine derivative. b. Convert the 2D structure to 3D and generate a low-energy conformation. c. Assign correct atom types and partial charges (e.g., using Gasteiger charges).
-
Binding Site Definition: a. Define the docking grid box around the known active site of the protein, typically centered on the co-crystallized ligand if available. The box should be large enough to accommodate the ligand and allow for rotational and translational sampling.
-
Docking Execution: a. Run the docking algorithm (e.g., AutoDock Vina, Glide) using the prepared protein and ligand files. The algorithm will sample numerous poses and score them.
-
Post-Docking Analysis: a. Visualize the top-ranked poses in the context of the binding pocket. b. Analyze key intermolecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts, π-π stacking). c. Compare the docked pose to the binding mode of known inhibitors to validate the result.
Caption: A typical workflow for Structure-Based Drug Design (SBDD) using molecular docking.
Ligand-Based Drug Design (LBDD): QSAR and Pharmacophore Modeling
When a high-resolution structure of the target is unavailable, LBDD methods are employed. These approaches rely solely on the chemical structures and known biological activities of a series of compounds.
3.2.1. Quantitative Structure-Activity Relationship (QSAR)
Causality Behind the Method: QSAR modeling aims to find a statistically significant correlation between the physicochemical properties (descriptors) of a set of molecules and their biological activity. A robust QSAR model can predict the activity of untested compounds, saving significant synthetic and screening effort. 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are particularly powerful as they consider the 3D shape and electronic fields of the molecules.
A study on phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives as mGluR5 antagonists successfully used CoMFA and CoMSIA to build predictive models.[5] The resulting contour maps provided intuitive, 3D visualizations of which regions around the scaffold favored bulky, electropositive, or hydrogen-bond accepting groups to enhance biological activity.
Table 3: Statistical Validation of 3D-QSAR Models for mGluR5 Antagonists
| Model | Q² (Cross-validated r²) | R²_ncv (Non-cross-validated r²) | R²_pre (Predictive r² for test set) | Interpretation |
|---|---|---|---|---|
| CoMFA | 0.53 | 0.92 | 0.80 | Statistically robust model with good internal consistency and strong external predictive power. |
| CoMSIA | 0.51 | 0.85 | 0.80 | Reliable model complementing CoMFA, also showing strong external predictive power. |
(Data sourced from Liu et al., 2011)[5]
3.2.2. Pharmacophore Modeling
Causality Behind the Method: A pharmacophore is an abstract 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. By analyzing a set of active molecules, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen large databases for novel chemical scaffolds that fit the required features, or to guide the design of new derivatives. This approach was instrumental in designing new TSPO ligands based on the pyrrolo[1,2-a]pyrazine scaffold.[3]
Advanced Methods: Molecular Dynamics and ADMET Prediction
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations offer a dynamic view.
Causality Behind the Method: MD simulates the movement of atoms in a system over time, providing crucial information on the stability of a ligand's binding pose, the flexibility of the protein, and the role of water molecules in the binding site. A pose that appears favorable in docking but is unstable over a nanosecond-scale simulation is less likely to be a viable candidate. This technique was effectively used to refine the predicted interactions between a pyrrolo[1,2-a]quinoline derivative and tubulin, revealing that some initial docking interactions were not stable over time.[11]
in Silico ADMET Prediction: Causality Behind the Method: A compound's therapeutic success depends not only on its potency but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico tools can predict properties like aqueous solubility, blood-brain barrier permeability, and potential toxicity based on the chemical structure. Integrating ADMET prediction early allows for the deprioritization of compounds with likely liabilities, focusing resources on candidates with a higher probability of success.
Conclusion and Future Perspectives
The application of theoretical and computational chemistry has profoundly deepened our understanding of the pyrrolo[1,2-a]pyrazine scaffold. From elucidating its fundamental electronic structure with DFT to predicting its complex interactions with biological targets through docking and MD simulations, these in silico tools have become a cornerstone of modern drug discovery. They provide a rational framework for hypothesis-driven design, enabling the rapid optimization of potency, selectivity, and pharmacokinetic properties.
The future will likely see an increased integration of artificial intelligence and machine learning with these established computational methods. Generative models will design novel pyrrolo[1,2-a]pyrazine derivatives de novo, while advanced predictive algorithms will more accurately forecast biological activities and ADMET profiles. By continuing to embrace and refine these computational strategies, the scientific community can more efficiently navigate the vast chemical space of the pyrrolo[1,2-a]pyrazine scaffold to deliver the next generation of innovative therapeutics.
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GML-11, et al. (2022). Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. Medicinal Chemistry, 18(4), 497-508. [Link]
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Gomez-Gallego, M., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry, 61(14), 4655-4665. [Link]
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Ead, H. A., et al. (1991). Synthesis and biological activities of some pyrrolopyrazoles and 2-pyrazolines. Archiv der Pharmazie, 324(1), 35-37. [Link]
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Manimaran, K., & Kannabiran, K. (2017). Molecular Docking of Pyrrolo[1, 2-a] pyrazine-1,4-dione, hexahydro with modeled SDR protein FOXG_00472 in Fusarium oxysporum f. sp. lycopersici (Fol). Available at: ResearchGate. [Link]
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Liu, J., et al. (2011). Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. Asian Journal of Chemistry, 23(9), 3893-3898. [Link]
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Yutilova, K., et al. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Current Chemistry Letters, 15(1), 1-16. Available at: ResearchGate. [Link]
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Tron, A., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7259. [Link]
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Gomez-Gallego, M., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. ACS Publications. [Link]
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Modrvan, M., et al. (2022). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. International Journal of Molecular Sciences, 23(19), 11893. [Link]
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Yutilova, K., et al. (2025). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Growing Science. [Link]
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Thomas, A., et al. (2021). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. Journal of Molecular Structure, 1230, 129596. [Link]
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Lee, S., et al. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. RSC Advances, 10(15), 8963-8972. [Link]
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Methodological & Application
Application Note & Protocol: A Strategic Synthesis of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde from Pyrrole
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and anxiolytic properties.[1][2][3] This document provides a comprehensive, field-proven guide for the synthesis of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde, a key functionalized intermediate, starting from the fundamental building block, pyrrole. We will dissect a robust three-step synthetic pathway, elucidating the mechanistic underpinnings of each transformation and providing detailed, step-by-step protocols suitable for laboratory execution. The strategic rationale behind reagent selection and reaction conditions is discussed to empower researchers to not only replicate the synthesis but also to adapt it for analogous applications.
Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Core
The fusion of a pyrrole ring with a pyrazine ring creates the pyrrolo[1,2-a]pyrazine nucleus, a bicyclic aromatic system that has garnered significant attention in drug discovery.[4][5] Its rigid, planar structure serves as an excellent scaffold for presenting pharmacophoric elements in a defined spatial orientation. Derivatives have been investigated as selective 5-HT3 receptor agonists, oral antiallergic agents, and ligands for the translocator protein (TSPO).[3][6]
This compound (CAS No. 179381-15-8) is a particularly valuable derivative.[7] The aldehyde functional group serves as a versatile chemical handle for a wide array of subsequent transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse chemical libraries for screening and lead optimization.[2][8] This guide details an efficient and logical synthesis of this key building block.
Retrosynthetic Analysis and Synthetic Strategy
Our synthetic strategy is predicated on a logical disconnection of the target molecule. The formyl group at the C8 position strongly suggests a late-stage electrophilic formylation of the pyrrolo[1,2-a]pyrazine core, a reaction for which the Vilsmeier-Haack reaction is ideally suited.[9][10] The pyrrolo[1,2-a]pyrazine core itself can be constructed by forming the pyrazine ring onto a pre-functionalized pyrrole. This leads to the key intermediate, 2-(1H-pyrrol-1-yl)ethanamine, which can be readily prepared via N-alkylation of the pyrrole ring.
Caption: Retrosynthetic pathway for this compound.
This retrosynthetic analysis translates into the following three-step forward synthesis:
-
N-Alkylation: Synthesis of 2-(1H-pyrrol-1-yl)ethanamine from pyrrole.
-
Cyclization/Aromatization: Construction of the pyrrolo[1,2-a]pyrazine core from the ethanamine intermediate.
-
Formylation: Introduction of the C8-aldehyde via the Vilsmeier-Haack reaction.
Experimental Protocols and Mechanistic Discussion
Protocol 1: Synthesis of 2-(1H-pyrrol-1-yl)ethanamine (Intermediate 1)
This initial step involves the nucleophilic attack of the deprotonated pyrrole nitrogen onto an electrophilic two-carbon synthon. The use of 2-chloroethylamine hydrochloride is a common and effective method.[11] A base is required not only to deprotonate the pyrrole (pKa ~17.5 in DMSO) but also to neutralize the hydrochloride salt of the reagent, liberating the free amine for the reaction.[12]
Reaction Scheme: Pyrrole + 2-Chloroethylamine hydrochloride → 2-(1H-pyrrol-1-yl)ethanamine
Step-by-Step Protocol:
-
To a stirred suspension of powdered potassium hydroxide (or sodium hydroxide) (2.5 eq.) in acetonitrile (10 mL per 1 g of pyrrole) in a round-bottom flask fitted with a reflux condenser, add pyrrole (1.0 eq.) at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour. The formation of potassium pyrrolide may be observed.
-
Add 2-chloroethylamine hydrochloride (1.1 eq.) portion-wise to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile or dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation to afford 2-(1H-pyrrol-1-yl)ethanamine as a colorless oil.
| Reagent/Parameter | Value/Condition | Source(s) |
| CAS Number | 29709-35-1 | [13] |
| Molecular Formula | C₆H₁₀N₂ | |
| Molecular Weight | 110.16 g/mol | |
| Typical Yield | 50-60% | [11] |
| Boiling Point | ~70-72 °C at 15 mmHg | - |
| Refractive Index (n/D) | ~1.5227 |
Causality and Expertise:
-
Choice of Base: Strong bases like NaOH or KOH are necessary to effectively deprotonate pyrrole. Using at least two equivalents is crucial: one for the pyrrole and one to neutralize the hydrochloride salt.[12]
-
Solvent: Acetonitrile or DMF are suitable polar aprotic solvents that facilitate SN2 reactions and can dissolve the reagents.[14]
-
Purification: Vacuum distillation is the preferred method for purifying the liquid product, as it has a relatively high boiling point at atmospheric pressure.
Protocol 2: Synthesis of Pyrrolo[1,2-a]pyrazine (Intermediate 2)
The construction of the pyrazine ring is achieved via a condensation and cyclization reaction. A classic approach involves reacting the primary amine of Intermediate 1 with a 1,2-dicarbonyl compound like glyoxal, followed by cyclization and subsequent aromatization.
Reaction Scheme: 2-(1H-pyrrol-1-yl)ethanamine + Glyoxal → Dihydropyrrolo[1,2-a]pyrazine → Pyrrolo[1,2-a]pyrazine
Step-by-Step Protocol:
-
Dissolve 2-(1H-pyrrol-1-yl)ethanamine (1.0 eq.) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and add an aqueous solution of glyoxal (40 wt. %, 1.05 eq.) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. A dihydropyrrolopyrazine intermediate is formed.
-
For the aromatization step, add a suitable oxidizing agent such as manganese dioxide (MnO₂) (3-4 eq.) or simply expose the reaction mixture to air while refluxing for several hours, which can also promote oxidation.
-
Monitor the formation of the aromatic product by TLC or GC-MS.
-
Once the reaction is complete, filter off the oxidizing agent (if used) and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure pyrrolo[1,2-a]pyrazine.
| Parameter | Value/Condition |
| CAS Number | 274-78-2 |
| Molecular Formula | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol |
| Typical Yield | 40-55% |
| Appearance | Crystalline Solid |
Mechanism: Pyrazine Ring Formation
The reaction proceeds via the initial formation of a Schiff base (imine) between the primary amine and one of the aldehyde groups of glyoxal. The second aldehyde is then attacked intramolecularly by the electron-rich C2 position of the pyrrole ring (a Pictet-Spengler type cyclization).[15][16] Subsequent dehydration and oxidation lead to the stable, aromatic pyrrolo[1,2-a]pyrazine system.
Caption: Key stages in the formation of the pyrrolo[1,2-a]pyrazine ring.
Protocol 3: Synthesis of this compound (Target Molecule)
The final step is the formylation of the electron-rich pyrrole moiety of the bicyclic system. The Vilsmeier-Haack reaction is a highly effective and regioselective method for this transformation.[10][17] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).
Reaction Scheme: Pyrrolo[1,2-a]pyrazine + Vilsmeier Reagent → Iminium Salt Intermediate → this compound
Step-by-Step Protocol:
-
In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, place anhydrous DMF (3.0 eq.) and cool it to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent (a pale yellow or colorless complex).
-
Dissolve pyrrolo[1,2-a]pyrazine (1.0 eq.) in a minimal amount of anhydrous DMF and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. The reaction mixture typically darkens.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
A precipitate of the product should form. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
| Parameter | Value/Condition | Source(s) |
| CAS Number | 179381-15-8 | [7] |
| Molecular Formula | C₈H₆N₂O | - |
| Molecular Weight | 146.15 g/mol | - |
| Typical Yield | 70-85% | [2][9] |
| Appearance | Crystalline Solid | - |
Mechanism: Vilsmeier-Haack Formylation
The mechanism involves two key stages. First is the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from POCl₃ and DMF. Second is the electrophilic aromatic substitution, where the electron-rich pyrrole ring attacks the Vilsmeier reagent. The C8 position is the most nucleophilic site on the pyrrolo[1,2-a]pyrazine system, leading to high regioselectivity. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde.[17]
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Vilsmeier-Haack formylation of pyrrolo[1,2-a]pyrazine
Application Note & Protocol
Topic: Regioselective C6-Formylation of the Pyrrolo[1,2-a]pyrazine Scaffold via the Vilsmeier-Haack Reaction
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, forming the foundation of numerous compounds with significant pharmacological activity.[1][2][3] The strategic functionalization of this nucleus is a cornerstone of medicinal chemistry programs aimed at modulating biological activity and optimizing physicochemical properties. This guide provides an in-depth analysis and a field-proven protocol for the s. We will explore the mechanistic underpinnings of the reaction, rationalize the observed and highly predictable regioselectivity, and provide a detailed, self-validating experimental procedure. The key finding is that the Vilsmeier-Haack reaction serves as a robust and reliable method for the exclusive introduction of a formyl group at the C6 position of the pyrrolo[1,2-a]pyrazine ring system, a predictability not always observed with other electrophilic substitution methods.[4]
Part 1: The Foundational Chemistry: Mechanism and Rationale
A deep understanding of the reaction mechanism is critical for troubleshooting, optimization, and adaptation to new substrates. The Vilsmeier-Haack reaction is a two-part process: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the electron-rich pyrrolo[1,2-a]pyrazine nucleus.[5]
The Vilsmeier Reagent: A Tamed Electrophile
The active formylating agent, known as the Vilsmeier reagent, is a substituted chloroiminium ion.[6] It is typically prepared in situ by the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[7][8]
The reaction between DMF and POCl₃ generates the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, which is the key species for the formylation process.[9][10] While highly reactive, it is a weaker electrophile than the acylium ions generated in Friedel-Crafts acylations, which accounts for its high selectivity towards electron-rich aromatic systems.[5][11]
The Reaction Mechanism: A Stepwise View
The formylation of the pyrrolo[1,2-a]pyrazine scaffold proceeds via a classical electrophilic aromatic substitution pathway.
-
Electrophilic Attack: The electron-rich pyrrole moiety of the bicyclic system attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C6 position, leading to the formation of a resonance-stabilized cationic intermediate, often called a sigma complex.
-
Aromaticity Restoration: A base, typically DMF from the reaction mixture, abstracts a proton from the C6 position, restoring the aromaticity of the heterocyclic system and yielding a protonated iminium salt intermediate.
-
Hydrolysis: During aqueous work-up, water attacks the electrophilic carbon of the iminium salt. Subsequent elimination of dimethylamine and loss of a proton yields the final product, pyrrolo[1,2-a]pyrazine-6-carbaldehyde.[10][12]
Caption: The Vilsmeier-Haack reaction pathway.
Part 2: The Core of Predictability: Regioselectivity at C6
For synthetic chemists, particularly in drug development where unambiguous structure is paramount, predictable regioselectivity is a highly valued attribute of a chemical transformation.
Empirical Findings and Rationale
Studies on the electrophilic substitution of the pyrrolo[1,2-a]pyrazine scaffold have demonstrated a clear and consistent outcome for the Vilsmeier-Haack reaction. Formylation occurs exclusively at the C6 position of the ring system.[4] This high degree of regioselectivity holds true even when substituents are present at the C1 or C3 positions of the pyrrole ring.[4] This predictability is a significant synthetic advantage.
The rationale for this selectivity is rooted in the electronic nature of the bicyclic system. The pyrrole ring is significantly more electron-rich and thus more activated towards electrophilic attack than the pyrazine ring. Within the pyrrole moiety, computational and experimental data suggest that the C6 and C8 positions are the most nucleophilic. The consistent formation of the C6-formylated product in the Vilsmeier-Haack reaction points to a favorable transition state for attack at this position by the specific Vilsmeier electrophile.
A Comparative Analysis: Vilsmeier-Haack vs. Friedel-Crafts
Interestingly, the regioselectivity of electrophilic substitution on this scaffold is not always as predictable. For instance, Friedel-Crafts acetylation can yield different outcomes depending on the substitution pattern of the starting material.[4]
-
Acetylation of unsubstituted or C3-substituted pyrrolo[1,2-a]pyrazines tends to yield C8-acetylated products as the major isomer.
-
Conversely, acetylation of C1-substituted pyrrolo[1,2-a]pyrazines provides C6-acetylated compounds.[4]
This variability underscores the unique utility of the Vilsmeier-Haack reaction, which provides a reliable route to the C6-carbaldehyde irrespective of the substitution pattern at C1 or C3.
| Reaction Condition | Substrate | Major Product Position | Reference |
| Vilsmeier-Haack (POCl₃, DMF) | Unsubstituted or C1/C3-Substituted | C6 | [4] |
| Friedel-Crafts Acetylation (Ac₂O, SnCl₄) | Unsubstituted or C3-Substituted | C8 | [4] |
| Friedel-Crafts Acetylation (Ac₂O, SnCl₄) | C1-Substituted | C6 | [4] |
| Caption: Comparison of regiochemical outcomes in electrophilic substitutions. |
Part 3: Validated Experimental Protocol
This protocol describes the synthesis of pyrrolo[1,2-a]pyrazine-6-carbaldehyde, a key building block for further synthetic elaboration.[13]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Pyrrolo[1,2-a]pyrazine | C₇H₆N₂ | 118.14 | >98% | Commercial |
| Phosphorus Oxychloride | POCl₃ | 153.33 | >99% | Commercial |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Commercial |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercial |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | Commercial |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Commercial |
| Hexanes | C₆H₁₄ | - | ACS Grade | Commercial |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Commercial |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
SAFETY PRECAUTIONS: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Vilsmeier Reagent Preparation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (10 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 mL, 12 mmol) dropwise to the stirred DMF over 15 minutes. Ensure the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the resulting solution to stir at 0 °C for an additional 30 minutes. The solution should be a pale yellow or colorless crystalline slurry.[14][15]
-
-
Formylation Reaction:
-
In a separate flask, dissolve pyrrolo[1,2-a]pyrazine (1.18 g, 10 mmol) in anhydrous dichloromethane (DCM) (20 mL).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and warm the reaction mixture to 40 °C using an oil bath.
-
Stir the reaction at 40 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Neutralization:
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 100 g) with vigorous stirring. This step is exothermic and should be done slowly.
-
Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the solution is neutral (pH ~7-8). This step hydrolyzes the intermediate and neutralizes the acid.[15]
-
-
Extraction and Purification:
-
Transfer the neutralized aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) to afford the pure pyrrolo[1,2-a]pyrazine-6-carbaldehyde as a solid.
-
Part 4: Synthetic Utility in Drug Discovery
The pyrrolo[1,2-a]pyrazine-6-carbaldehyde synthesized via this protocol is not an endpoint but a versatile synthetic intermediate. The aldehyde functional group serves as a handle for a wide array of subsequent chemical transformations, enabling the rapid generation of diverse compound libraries for biological screening.
-
Reductive Amination: A powerful method to introduce diverse amine functionalities, which are crucial for modulating solubility, polarity, and target engagement (e.g., forming salt bridges with protein residues).
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing a key connection point for amide bond formation or esterification.
-
Reduction: Reduction to the primary alcohol provides another site for functionalization, such as ether formation or conversion to a leaving group for nucleophilic substitution.[13]
-
Carbon-Carbon Bond Formation: The aldehyde can participate in various C-C bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, or aldol-type condensations, allowing for the construction of more complex carbon skeletons.[16]
The reliable and high-yielding access to this C6-formylated intermediate makes the Vilsmeier-Haack reaction a strategically important tool in the synthesis of novel pyrrolo[1,2-a]pyrazine-based therapeutics.[16][17]
References
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Scientific.Net. (n.d.). Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction. Available at: [Link]
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ACS Publications. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent. Available at: [Link]
-
ACS Publications. (n.d.). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry. Available at: [Link]
-
RSC Publishing. (2021). Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. Available at: [Link]
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PubMed. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Scirp.org. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. Available at: [Link]
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SciSpace. (2019). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: Substituent effects on regioselectivity. Arkivoc. Available at: [Link]
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Wikipedia. (n.d.). Vilsmeier reagent. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
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SpringerLink. (2013). Formylation of 3,4-dihydropyrrolo[1,2-a]pyrazines. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Semantic Scholar. (n.d.). Vilsmeier– Haack reaction. Available at: [Link]
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National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
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Organic Syntheses. (n.d.). Procedure. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
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Organic Syntheses. (n.d.). Procedure. Available at: [Link]
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MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]
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ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from.... Available at: [Link]
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MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]
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JOCPR. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (n.d.). Phenylethynyl-pyrrolo[1,2-a] pyrazine: A new potent and selective tool in the mGluR5 antagonists arena. Available at: [Link]
-
ResearchGate. (2011). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine. Available at: [Link]
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Electrophilic substitution reactions of Pyrrolo[1,2-a]pyrazine
An In-Depth Guide to the Electrophilic Substitution of Pyrrolo[1,2-a]pyrazine: Mechanisms, Regioselectivity, and Protocols
Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold
The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold prominently featured in medicinal chemistry and materials science.[1][2] This nitrogen-fused bicyclic system, an isomer of 7-azaindole, is present in numerous bioactive molecules with applications ranging from anticancer to anti-inflammatory agents.[3][4] Understanding the reactivity of this scaffold is paramount for the rational design and synthesis of novel derivatives with tailored pharmacological profiles.
This guide provides a detailed exploration of the electrophilic substitution reactions of pyrrolo[1,2-a]pyrazine, focusing on the underlying mechanisms that govern its unique regioselectivity. We will dissect the electronic properties of the ring system and provide field-proven protocols for key transformations, designed for researchers, scientists, and drug development professionals.
Electronic Structure and Reactivity
The pyrrolo[1,2-a]pyrazine system is a 10π-electron aromatic heterocycle. Its reactivity is governed by the interplay between the electron-rich pyrrole moiety and the electron-deficient pyrazine ring. While the pyrrole ring is inherently activated towards electrophilic attack, the bridgehead nitrogen (N5) plays a crucial role in modulating the electron density across the entire scaffold. Through resonance, this nitrogen atom can donate its lone pair of electrons into the pyrazine ring, thereby activating the C6 and C8 positions.
Consequently, electrophilic substitution on the unsubstituted pyrrolo[1,2-a]pyrazine core does not occur on the pyrrole ring as one might initially expect, but rather on the pyrazine ring. The precise location of the attack—C6 versus C8—is highly dependent on the nature of the electrophile and the presence of substituents on the scaffold.[5]
Caption: Key reactive sites on the pyrrolo[1,2-a]pyrazine scaffold.
Vilsmeier-Haack Formylation: Selective C6-Functionalization
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings. In the case of pyrrolo[1,2-a]pyrazines, this reaction exhibits remarkable regioselectivity, consistently yielding the C6-formylated product, irrespective of substituents at the C1 or C3 positions.[5]
Mechanism and Rationale:
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6][7] This electrophile then attacks the pyrrolo[1,2-a]pyrazine ring. The preferential attack at C6 is attributed to the greater stability of the resulting sigma complex intermediate compared to the one formed from attack at C8. The positive charge in the C6-attack intermediate can be more effectively delocalized through resonance involving the bridgehead nitrogen.
Caption: Workflow for selective C6-formylation.
Application Note: Protocol for Vilsmeier-Haack Formylation
This protocol describes the synthesis of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde, a key intermediate for further functionalization.[8]
Materials and Reagents:
-
Pyrrolo[1,2-a]pyrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve pyrrolo[1,2-a]pyrazine (1.0 eq) in anhydrous DMF (approx. 0.2 M solution).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of NaHCO₃. Stir vigorously until the bubbling ceases and the pH is basic (pH 8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water (2 x volumes) and brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure Pyrrolo[1,2-a]pyrazine-6-carbaldehyde.
Friedel-Crafts Acylation: A Case of Regiodivergence
Unlike the predictable outcome of formylation, Friedel-Crafts acylation of pyrrolo[1,2-a]pyrazines can be directed to either the C6 or C8 position. This regiodivergence is highly dependent on the substitution pattern already present on the heterocyclic core.[5]
Mechanistic Insights and Substituent Effects:
-
Unsubstituted or C3-Substituted Pyrrolo[1,2-a]pyrazines: For substrates where R¹ is hydrogen and R³ is an aryl or methyl group, acetylation with agents like acetic anhydride predominantly yields the C8-acetylated product.
-
C1-Substituted Pyrrolo[1,2-a]pyrazines: When a substituent (e.g., methyl) is present at the C1 position (R¹ = methyl), the major product of acetylation is the C6-acetylated isomer.[5]
This substituent-driven switching of regioselectivity provides a powerful tool for creating diverse substitution patterns on the pyrrolo[1,2-a]pyrazine scaffold, expanding its chemical space for drug discovery programs.[2]
Caption: Substituent effect on the regioselectivity of acetylation.
Data Summary: Regioselectivity in Acylation[5]
| R¹ Substituent | R³ Substituent | Major Acylation Product |
| H | Aryl | C8-acetyl |
| H | Methyl | C8-acetyl |
| Methyl | Aryl | C6-acetyl |
| Methyl | Methyl | C6-acetyl |
Application Note: Protocol for Friedel-Crafts Acetylation (C6-Selective)
This protocol is adapted for a C1-substituted substrate to achieve C6-acetylation.
Materials and Reagents:
-
1-Methyl-3-aryl-pyrrolo[1,2-a]pyrazine
-
Acetic anhydride (Ac₂O)
-
Tin(IV) chloride (SnCl₄) or another suitable Lewis acid
-
1,2-Dichloroethane (DCE), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 1-methyl-3-aryl-pyrrolo[1,2-a]pyrazine substrate (1.0 eq) and anhydrous 1,2-dichloroethane.
-
Reagent Addition: Cool the solution to 0 °C. Add acetic anhydride (1.5 eq) followed by the slow, dropwise addition of SnCl₄ (1.2 eq).
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC.
-
Work-up: Cool the mixture back to 0 °C and quench by the slow addition of 1 M HCl.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic phase with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the C6-acetylated product.
Halogenation and Nitration
Halogenation and nitration are fundamental electrophilic substitution reactions for introducing versatile functional groups.
Bromination:
The bromination of pyrrolo[1,2-a]pyrazines can be achieved using various brominating agents. While molecular bromine can be used, milder reagents like N-bromosuccinimide (NBS) or tetrabutylammonium tribromide (TBATB) are often preferred to control selectivity and prevent over-halogenation.[9] The reaction typically proceeds at the most electron-rich positions of the pyrazine ring, C6 or C8, though the exact regioselectivity can be influenced by substituents and reaction conditions.[10]
Nitration:
Nitration can be accomplished using standard nitrating mixtures (HNO₃/H₂SO₄) or milder reagents like acetyl nitrate.[11][12] These reactions introduce a nitro group, which is a valuable synthetic handle for further transformations, such as reduction to an amine or as an electron-withdrawing group to modify the electronic properties of the scaffold. The pyrazine ring is generally the site of nitration.[11]
Application Note: General Protocol for Nitration
Caution: Nitrating mixtures are highly corrosive and oxidizing. Handle with extreme care in a fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
Pyrrolo[1,2-a]pyrazine derivative
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
Nitrating Mixture Preparation: In a flask cooled to -10 °C, slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid.
-
Reaction Setup: In a separate flask, dissolve the pyrrolo[1,2-a]pyrazine substrate (1.0 eq) in dichloromethane or sulfuric acid and cool to 0 °C.
-
Addition: Slowly add the pre-cooled nitrating mixture to the substrate solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction at 0-5 °C for 1-2 hours.
-
Quenching and Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia or sodium carbonate).
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
Conclusion
The electrophilic substitution of pyrrolo[1,2-a]pyrazine is a nuanced field where reactivity is dictated by a subtle balance of electronic effects. The bridgehead nitrogen atom activates the pyrazine ring, making the C6 and C8 positions the primary sites of attack. Researchers can leverage the predictable C6-selectivity of the Vilsmeier-Haack reaction and the substituent-dependent regiodivergence of Friedel-Crafts acylation to strategically functionalize this important scaffold. The protocols and mechanistic insights provided herein serve as a robust foundation for professionals in drug discovery and chemical synthesis to explore and expand the rich chemical territory of pyrrolo[1,2-a]pyrazine derivatives.
References
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Singh, D.K. et al. (2019). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: Substituent effects on regioselectivity. Arkivoc, 2019(iii), 8-21. [Link]
-
ResearchGate. (n.d.). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. [Link]
-
Kim, I. et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link]
-
ResearchGate. (n.d.). Preparation of pyrrolo[1,2-a]pyrazines 4j and 4k by bromination of 4a. [Link]
-
Terenin, V. I., Butkevich, M. A., & Pleshkova, A. P. (2005). Nitration of pyrrolo[1,2-a]pyrazines. Chemistry of Heterocyclic Compounds, 41, 1327. [Link]
-
De la Cruz, P. et al. (1995). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry, 60(23), 7671–7679. [Link]
-
Wang, X. et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14, 2875-2879. [Link]
-
Alavijeh, M. S. et al. (2015). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters, 17(19), 4786-4789. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
ResearchGate. (n.d.). Nitration of Pyrrolo[1,2-a]pyrazines. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Singh, S. P. et al. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(20), 13665–13677. [Link]
-
Semantic Scholar. (2013). Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction. [Link]
-
Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolo(1,2-a)pyrazine. PubChem Compound Database. [Link]
-
Chemistry of Heterocyclic Compounds. (2022). Acylation of pyrrolo[1,2-a]pyrazines. [Link]
-
ResearchGate. (n.d.). 2',1'-c]pyrazines. 8. Electrophilic substitution in the series of dipyrrolo[1,2-a. [Link]
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Application Notes & Protocols: Leveraging Pyrrolo[1,2-a]pyrazine-8-carbaldehyde in Advanced Multi-Component Reactions for Drug Discovery
Introduction: The Strategic Value of the Pyrrolo[1,2-a]pyrazine Scaffold
The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for developing therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The unique three-dimensional arrangement of this scaffold allows for precise orientation of substituents to interact with biological targets. Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid synthesis of diverse libraries of complex molecules from simple starting materials in a single pot.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde as a key building block in MCRs, specifically focusing on the Ugi and Passerini reactions, to generate novel and medicinally relevant compounds.
Core Concept: this compound as a Versatile MCR Substrate
This compound is an excellent substrate for MCRs due to the electron-rich nature of the fused pyrrole and pyrazine rings, which can influence the reactivity of the aldehyde group. This guide will explore two primary applications of this aldehyde in MCRs:
-
Direct Ugi and Passerini Reactions: Employing this compound as the aldehyde component to directly incorporate the scaffold into the MCR product.
-
Post-Ugi Cyclization Strategy: A powerful two-step sequence where a simpler aldehyde is used in an Ugi reaction to generate a precursor that subsequently undergoes cyclization to form the desired pyrrolo[1,2-a]pyrazine core.[3]
Part 1: Direct Multi-Component Reactions with this compound
This section details the direct application of this compound in Ugi four-component (U-4CR) and Passerini three-component (P-3CR) reactions. These protocols are representative and based on established methodologies for heterocyclic aldehydes.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4]
Causality of Experimental Choices:
-
Solvent: Methanol is a common solvent for Ugi reactions as it effectively solvates the intermediates and is generally unreactive under the reaction conditions.[5]
-
Temperature: Room temperature is typically sufficient for the reaction to proceed, reflecting the high reactivity of the components.
-
Equimolar Stoichiometry: Using the reactants in a 1:1:1:1 ratio ensures efficient conversion and simplifies purification.
Proposed Reaction Scheme:
Figure 1: Ugi four-component reaction with this compound.
Experimental Protocol: Ugi Reaction
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv) in methanol (10 mL).
-
Sequential Addition: To the stirred solution, add the primary amine (e.g., benzylamine, 1.0 mmol, 1.0 equiv), followed by the carboxylic acid (e.g., acetic acid, 1.0 mmol, 1.0 equiv).
-
Isocyanide Addition: Finally, add the isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Amine (R1) | Carboxylic Acid (R2) | Isocyanide (R3) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | Methanol | 24 | 75-85 |
| 2 | Aniline | Benzoic Acid | tert-Butyl isocyanide | Methanol | 36 | 60-70 |
| 3 | Methylamine | Propionic Acid | Benzyl isocyanide | Methanol | 24 | 80-90 |
Table 1: Representative yields for the Ugi reaction with this compound.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction produces α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[6] It is one of the first isocyanide-based MCRs discovered.[7]
Causality of Experimental Choices:
-
Solvent: Dichloromethane (DCM) is a common aprotic solvent for Passerini reactions, as it is believed to favor a concerted, non-ionic mechanism.[8]
-
Concentration: Higher concentrations of reactants can accelerate the reaction rate.
-
Temperature: The reaction is typically performed at room temperature.
Proposed Reaction Scheme:
Figure 2: Passerini three-component reaction with this compound.
Experimental Protocol: Passerini Reaction
-
Reagent Preparation: To a solution of this compound (1.0 mmol, 1.0 equiv) and a carboxylic acid (e.g., benzoic acid, 1.2 mmol, 1.2 equiv) in dichloromethane (DCM, 5 mL), add an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 equiv) at room temperature.
-
Reaction Monitoring: Stir the mixture for 24-72 hours, monitoring by TLC.
-
Work-up and Purification: After completion, wash the reaction mixture with a saturated aqueous solution of NaHCO3. Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate it in vacuo. Purify the residue by flash chromatography on silica gel.
Part 2: Post-Ugi Cyclization for the Synthesis of the Pyrrolo[1,2-a]pyrazine Scaffold
This approach offers a versatile and often higher-yielding route to densely functionalized pyrrolo[1,2-a]pyrazines.[1][3] The strategy involves an initial Ugi reaction to create a linear precursor, followed by an acid-mediated intramolecular cyclization.
Overall Strategy
The workflow involves two distinct steps: the Ugi reaction to form the key intermediate, and the subsequent cyclization to construct the bicyclic core.
Figure 3: Workflow for the Post-Ugi Cyclization strategy.
Experimental Protocol: Synthesis of a Dihydropyrazinone Intermediate via Ugi Reaction
This protocol is adapted from established procedures for generating precursors for post-Ugi cyclization.[3]
-
Amine and Aldehyde Condensation: To a stirred solution of an amine (e.g., aminoacetaldehyde dimethyl acetal, 1.0 mmol) in methanol (10 mL), add an aldehyde (e.g., benzaldehyde, 1.0 mmol). Stir for 30 minutes at room temperature.
-
Addition of Acid and Isocyanide: Add a carboxylic acid (e.g., 2-alkynoic acid, 1.0 mmol) and an isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude Ugi adduct is often used in the next step without further purification.
Experimental Protocol: Acid-Mediated Cyclization to Pyrrolo[1,2-a]pyrazine Core
-
Cyclization Setup: Dissolve the crude Ugi adduct (1.0 mmol) in dichloromethane (DCM, 10 mL).
-
Acid Addition: Add trifluoroacetic acid (TFA, 3.0 equiv) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pyrrolo[1,2-a]pyrazine derivative.[3]
Data Presentation:
| Ugi Adduct Precursor | Cyclization Conditions | Product | Yield (%) |
| From Benzaldehyde, Aminoacetaldehyde dimethyl acetal, Phenylpropiolic acid, Cyclohexyl isocyanide | TFA, DCM, RT, 12h | Phenyl-substituted Pyrrolo[1,2-a]pyrazinone | 78[3] |
| From 4-Methoxybenzaldehyde, ... | TFA, DCM, RT, 16h | Methoxy-phenyl substituted Pyrrolo[1,2-a]pyrazinone | 82[3] |
| From Thiophene-2-carbaldehyde, ... | TFA, DCM, RT, 14h | Thienyl-substituted Pyrrolo[1,2-a]pyrazinone | 75[3] |
Table 2: Representative yields for the Post-Ugi Cyclization to form Pyrrolo[1,2-a]pyrazine derivatives.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Ugi Reaction Mechanism
The Ugi reaction proceeds through a series of equilibria.[4]
Figure 4: Simplified mechanism of the Ugi four-component reaction.
Passerini Reaction Mechanism
The mechanism of the Passerini reaction is thought to be dependent on the solvent. In aprotic solvents, a concerted pathway is proposed.[6][8]
Sources
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Application Notes and Protocols for the Functionalization of the C8 Position of the Pyrrolo[1,2-a]pyrazine Ring
Introduction: The Strategic Importance of C8 Functionalization
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its unique three-dimensional structure and rich electronic properties make it an attractive core for the development of novel therapeutic agents and functional organic materials.[1][2] Functionalization of this ring system allows for the fine-tuning of its physicochemical and biological properties. The C8 position, in particular, offers a key vector for structural modification, influencing the molecule's interaction with biological targets and its overall pharmacokinetic profile. This guide provides a comprehensive overview of established and emerging methodologies for the selective functionalization of the C8 position of the pyrrolo[1,2-a]pyrazine ring, offering researchers a practical toolkit for accessing a diverse range of C8-substituted analogs.
I. Electrophilic Halogenation: A Gateway to Further Functionalization
Electrophilic halogenation serves as a fundamental and versatile strategy for introducing a handle at the C8 position, which can then be elaborated through various cross-coupling reactions. The electron-rich nature of the pyrrolo[1,2-a]pyrazine ring system facilitates electrophilic attack, with the C8 position often being a site of reasonable reactivity.
Causality Behind Experimental Choices:
The choice of halogenating agent and reaction conditions is critical for achieving high regioselectivity and yield. N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are commonly employed due to their ease of handling and moderate reactivity. The solvent plays a crucial role in modulating the reactivity of the halogenating agent and influencing the reaction pathway. Acetonitrile is often a suitable solvent for these reactions.[4] For less reactive substrates, the addition of a catalytic amount of an acid or a radical initiator can be beneficial.
Protocol: C8-Bromination of Pyrrolo[1,2-a]pyrazine Derivatives
This protocol describes a general procedure for the C8-bromination of a substituted pyrrolo[1,2-a]pyrazine.
Materials:
-
Substituted Pyrrolo[1,2-a]pyrazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of the substituted pyrrolo[1,2-a]pyrazine (1.0 equiv) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add N-bromosuccinimide (1.0-1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired C8-bromo-pyrrolo[1,2-a]pyrazine.
II. Directed Ortho-Metalation (DoM): A Regioselective Powerhouse
Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic compounds.[5] This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. For the pyrrolo[1,2-a]pyrazine system, a judiciously placed DMG can direct metalation specifically to the C8 position.
Conceptual Workflow for Directed Ortho-Metalation
Caption: Workflow for C8-functionalization via Directed Ortho-Metalation.
Protocol: C8-Formylation via Directed Ortho-Metalation
This protocol outlines the introduction of a formyl group at the C8 position, a valuable precursor for further synthetic transformations.
Materials:
-
C7-substituted (with a suitable DMG) Pyrrolo[1,2-a]pyrazine
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dry ice/acetone bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the C7-substituted pyrrolo[1,2-a]pyrazine (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium base (1.1-1.5 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Add anhydrous DMF (2.0-3.0 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the C8-formyl-pyrrolo[1,2-a]pyrazine.[5]
III. Transition Metal-Catalyzed C-H Functionalization: The Modern Approach
Direct C-H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis.[6][7] Palladium-catalyzed direct arylation, for instance, allows for the formation of C-C bonds directly from a C-H bond, avoiding the need for pre-functionalized starting materials.
Reaction Scheme for Palladium-Catalyzed C8-Arylation
Caption: Palladium-catalyzed direct C-H arylation at the C8 position.
Protocol: Palladium-Catalyzed Direct C8-Arylation
This protocol provides a general method for the direct arylation of the C8 position of pyrrolo[1,2-a]pyrazines with aryl iodides.
Materials:
-
Pyrrolo[1,2-a]pyrazine
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)2)
-
Suitable phosphine ligand (e.g., P(o-tol)3, SPhos)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., DMF, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the pyrrolo[1,2-a]pyrazine (1.0 equiv), aryl iodide (1.2-1.5 equiv), palladium(II) acetate (2-5 mol%), phosphine ligand (4-10 mol%), and base (2.0-3.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the C8-aryl-pyrrolo[1,2-a]pyrazine.[6][7]
IV. Data Summary: Comparison of C8-Functionalization Methods
| Method | Advantages | Disadvantages | Typical Reagents | Key Considerations |
| Electrophilic Halogenation | Simple, reliable, versatile handle for cross-coupling. | May lack regioselectivity in some substituted systems. | NBS, NCS, I2 | Solvent choice is crucial; can be sensitive to electronic effects of substituents. |
| Directed Ortho-Metalation | Excellent regioselectivity. | Requires a directing group; cryogenic temperatures often necessary. | n-BuLi, LDA, suitable electrophiles | The directing group must be installed and may need to be removed later. |
| C-H Functionalization | Atom-economical, avoids pre-functionalization. | May require optimization of catalyst, ligand, and conditions; can have regioselectivity issues. | Pd(OAc)2, phosphine ligands, base | Substrate scope can be limited by the catalyst system; directing groups can enhance selectivity. |
V. Concluding Remarks and Future Outlook
The functionalization of the C8 position of the pyrrolo[1,2-a]pyrazine ring is a critical aspect of harnessing the full potential of this valuable scaffold. The methodologies outlined in this guide, from classical electrophilic substitution to modern transition metal-catalyzed reactions, provide a robust platform for the synthesis of a wide array of C8-substituted derivatives. The choice of a specific method will depend on the desired functionality, the nature of the starting material, and the overall synthetic strategy. As the field of C-H activation continues to evolve, we can anticipate the development of even more efficient and selective methods for the late-stage functionalization of this important heterocyclic system, further expanding its applications in drug discovery and materials science.
References
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M. J. O'Donnell et al., "Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides," The Journal of Organic Chemistry, 1996 , 61(14), 4655–4665. [Link]
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A. El-Faham et al., "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][5][8]triazines," Molecules, 2018 , 23(10), 2645. [Link]
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J. A. R. Rodrigues et al., "Recent Examples in the Synthesis and Functionalization of C−H Bonds in Pyrrolo/Indolo [1,2‐a]Quinoxalines," ChemistrySelect, 2021 , 6(32), 8345-8365. [Link]
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A. V. Kletskov et al., "Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies," Current Chemistry Letters, 2026 , 15(1), 1-16. [Link]
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S. K. Guchhait et al., "Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation," The Journal of Organic Chemistry, 2022 , 87(19), 12799–12815. [Link]
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M. A. Dehnavi et al., "The synthesis of pyrrolo [1,2-a] pyrazine derivatives from...", ResearchGate, 2021 . [Link]
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H. J. Kim et al., "Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives," Bioorganic & Medicinal Chemistry Letters, 2019 , 29(11), 1350-1356. [Link]
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J. A. R. Rodrigues et al., "Pd-Catalyzed Direct C−H Arylation of Pyrrolo[1,2-a]quinoxalines," The Journal of Organic Chemistry, 2018 , 83(15), 8437–8447. [Link]
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P. Sikdar et al., "K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines," ACS Omega, 2020 , 5(30), 18996–19005. [Link]
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I. Kim et al., "Catalyst-Free Construction of Imidazole-Pyrrolo[1,2- a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2- a]pyrrolo[2,1- c]pyrazine via Regioselective Annulative Functionalizations," The Journal of Organic Chemistry, 2024 , 89(24), 17966–17990. [Link]
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A. K. Jain et al., "Synthetic strategies for pyrrolo[2,1-f][6][8][9]triazine: the parent moiety of antiviral drug remdesivir," RSC Advances, 2021 , 11(4), 2235-2252. [Link]
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National Center for Biotechnology Information, "Pyrrolo(1,2-a)pyrazine," PubChem Compound Database, CID=11018843. [Link]
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P. Knochel et al., "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates," Chemical Science, 2017 , 8(12), 8193–8199. [Link]
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M. A. Dehnavi et al., "2',1'-c]pyrazines. 8. Electrophilic substitution in the series of dipyrrolo[1,2-a...", ResearchGate, 2021 . [Link]
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I. Kim et al., "One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: multi-functionalization of a pyrazine unit," Organic & Biomolecular Chemistry, 2021 , 19(28), 6066-6084. [Link]
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I. Kim et al., "Catalyst-free assembly of a polyfunctionalized 1,2,4-triazole-fused N-heterocycle, 6-acylated pyrrolo[1,2-a][6][8][9]triazolo[5,1-c]pyrazine," Organic & Biomolecular Chemistry, 2023 , 21(47), 9623-9637. [Link]
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I. Kim et al., "Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2‐a]pyrrolo[2,1‐c]pyrazine via Regioselective Annulative Functionalizations," Y-Scholar Hub@YONSEI, 2025 . [Link]
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A. Gomtsyan et al., "Synthesis of new 4-[2-(alkylamino) ethylthio]pyrrolo[1,2-a]quinoxaline and 5-[2-(alkylamino) ethylthio]pyrrolo[1,2-a]thieno[3,2-e]pyrazine derivatives, as potential bacterial multidrug resistance pump inhibitors," European Journal of Medicinal Chemistry, 2005 , 40(1), 21-33. [Link]
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W. Chen et al., "Synthesis of Pyrrolo[1,2- a ]pyrazines from Vinyl Azides," Synfacts, 2010 , 2010(11), 1234-1234. [Link]
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National Institute of Standards and Technology, "Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-," NIST Chemistry WebBook, SRD 69. [Link]
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S. M. El-Khawass et al., "SYNTHESIS AND SOME REACTIONS OF PYRROLO[1″,2″:1′,6′]PYRAZINO-[2′, 3′: 4, 5]THIENO[2, 3-b]QUINOLINES; A NEW FUSED PYRAZINE RING SYSTEMS," Phosphorus, Sulfur, and Silicon and the Related Elements, 1995 , 104(1-4), 129-137. [Link]
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S. C. C. Nunes et al., "Chapter 3 Metal-Catalyzed C-H activation of Pyrrolo[1,2-a]quinoxalines," SCIRP, 2019 . [Link]
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R. D'Amico et al., "Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes," Molecules, 2023 , 28(15), 5854. [Link]
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Application Notes & Protocols: Pyrrolo[1,2-a]pyrazine-8-carbaldehyde as a Versatile Precursor for the Synthesis and Evaluation of Novel mGluR5 Antagonists
Abstract
The metabotropic glutamate receptor 5 (mGluR5) is a pivotal G-protein coupled receptor in the central nervous system, implicated in a wide array of neurological and psychiatric disorders, including anxiety, depression, addiction, and chronic pain.[1][2][3] Consequently, the development of potent and selective mGluR5 antagonists has become a major focus in medicinal chemistry and drug discovery.[4][5] The pyrrolo[1,2-a]pyrazine scaffold has emerged as a privileged heterocyclic structure, forming the core of numerous highly effective mGluR5 antagonists.[6][7][8] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on utilizing pyrrolo[1,2-a]pyrazine-8-carbaldehyde as a key precursor for the synthesis of novel mGluR5 antagonists. We present detailed, field-proven protocols for chemical synthesis, in vitro characterization, and in vivo evaluation, while elucidating the scientific rationale behind each experimental step to facilitate both execution and innovation.
Introduction: The Rationale for Targeting mGluR5 with Pyrrolo[1,2-a]pyrazine Derivatives
Glutamate is the primary excitatory neurotransmitter in the brain, and its signaling is finely modulated by metabotropic glutamate receptors (mGluRs). mGluR5, a Class C GPCR, is predominantly expressed post-synaptically in brain regions critical for learning, memory, and emotional regulation, such as the hippocampus and cortex.[9] Upon activation by glutamate, mGluR5 initiates a signaling cascade via Gq/G11 proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the release of intracellular calcium.[10] Dysregulation of this pathway is linked to aberrant synaptic plasticity and neuronal hyperexcitability, contributing to the pathophysiology of numerous CNS disorders.[1][9]
Negative Allosteric Modulators (NAMs), or antagonists, that bind to an allosteric site within the receptor's transmembrane domain offer a more refined approach to modulating mGluR5 activity compared to competitive antagonists, often yielding greater subtype selectivity.[4][11] The pyrrolo[1,2-a]pyrazine core is a bioisosterically-sound replacement for earlier scaffolds (like pyridine in MPEP), offering unique structural and electronic properties that can be exploited to develop potent and selective antagonists.[6][7] The aldehyde functionality at the 8-position of the pyrrolo[1,2-a]pyrazine ring system serves as a highly versatile chemical handle, enabling the efficient introduction of diverse pharmacophoric elements, most notably the phenylethynyl group common to many high-affinity mGluR5 NAMs.
Caption: The mGluR5 Gq-coupled signaling pathway and point of antagonist inhibition.
Synthesis Protocol: From Precursor to Potent Antagonist
This section details the synthesis of a representative phenylethynyl-pyrrolo[1,2-a]pyrazine antagonist from the this compound precursor. The chosen method is a Sonogashira cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds between sp and sp² hybridized carbons.
Overall Synthetic Workflow
The transformation from the aldehyde precursor to the final product involves two key steps: conversion of the aldehyde to an alkyne-bearing intermediate and subsequent coupling with an appropriate aryl halide. A more direct approach, however, involves the synthesis of an 8-halo-pyrrolo[1,2-a]pyrazine, which can then be directly coupled with a terminal alkyne. For this guide, we will outline the synthesis of an 8-iodo derivative followed by the Sonogashira coupling.
Caption: General synthetic scheme for pyrrolo[1,2-a]pyrazine-based mGluR5 antagonists.
Detailed Experimental Protocol: Synthesis of a Model Antagonist
Objective: To synthesize 8-((3-cyanophenyl)ethynyl)pyrrolo[1,2-a]pyrazine.
Part A: Synthesis of 8-Iodo-pyrrolo[1,2-a]pyrazine
-
Materials & Reagents:
-
Pyrrolo[1,2-a]pyrazine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
-
Procedure:
-
Dissolve pyrrolo[1,2-a]pyrazine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add NIS portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality Check: NIS is an electrophilic iodinating agent. The pyrrole ring of the scaffold is electron-rich, making the C8 position susceptible to electrophilic aromatic substitution. Conducting the reaction at 0 °C initially helps to control the reaction rate and minimize side products.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-Iodo-pyrrolo[1,2-a]pyrazine.
-
Part B: Sonogashira Coupling
-
Materials & Reagents:
-
8-Iodo-pyrrolo[1,2-a]pyrazine (1.0 eq)
-
3-Ethynylbenzonitrile (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask, magnetic stirrer, nitrogen/argon line
-
-
Procedure:
-
To a Schlenk flask under argon, add 8-Iodo-pyrrolo[1,2-a]pyrazine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and anhydrous TEA via syringe.
-
Add 3-Ethynylbenzonitrile via syringe and stir the reaction mixture at room temperature for 8-12 hours.
-
Causality Check: This is a palladium- and copper-co-catalyzed cross-coupling reaction. The Pd(0) species (formed in situ) undergoes oxidative addition into the C-I bond. The Cu(I) acts as a co-catalyst, forming a copper acetylide intermediate which then transmetalates to the palladium center, facilitating the final reductive elimination step that forms the desired product and regenerates the Pd(0) catalyst. An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst. TEA acts as a base to neutralize the HI formed during the reaction.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the target compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro Evaluation: Quantifying Potency and Function
Once synthesized, the compounds must be evaluated for their ability to bind to and antagonize mGluR5. The following protocols are standard in the field for this purpose.
Protocol: Radioligand Binding Assay for Affinity (Ki)
Objective: To determine the binding affinity of the test compound by measuring its ability to displace a known high-affinity radioligand, [³H]-MPEP, from the allosteric site of mGluR5.[12][13]
-
Materials:
-
Membranes from HEK293 cells stably expressing human mGluR5.
-
[³H]-MPEP (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds and MPEP (for non-specific binding) dissolved in DMSO.
-
96-well plates, glass fiber filters, cell harvester, scintillation vials, and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of unlabeled MPEP (10 µM final concentration, for non-specific binding), or 50 µL of test compound dilution.
-
Add 50 µL of [³H]-MPEP (2-3 nM final concentration).
-
Add 100 µL of mGluR5-expressing cell membranes (10-20 µg protein/well).
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Causality Check: The incubation allows the binding reaction to reach equilibrium. The concentration of radioligand is chosen to be near its Kd for optimal signal-to-noise.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Functional Calcium Flux Assay for Potency (IC₅₀)
Objective: To measure the functional antagonism of the test compound by quantifying its ability to inhibit the increase in intracellular calcium induced by an mGluR5 agonist.[13][14]
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing human mGluR5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
mGluR5 agonist: L-Glutamate or Quisqualate.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Plate the mGluR5-expressing cells in black-walled, clear-bottom 384-well plates and grow to confluence.
-
Load the cells with the Fluo-4 AM dye in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test compound to the wells and pre-incubate for 15-30 minutes.
-
Causality Check: Pre-incubation ensures the antagonist has sufficient time to bind to the receptor before the agonist is introduced.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add a concentration of glutamate that elicits ~80% of the maximal response (EC₈₀).
-
Measure the peak fluorescence response following agonist addition.
-
-
Data Analysis:
-
Normalize the data to the response of the agonist alone (0% inhibition) and baseline (100% inhibition).
-
Plot the normalized response versus the log[concentration] of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
-
Representative Data Summary
| Compound ID | Scaffold Modification | Binding Affinity Ki (nM) | Functional Potency IC₅₀ (nM) | cLogP |
| MPEP | Pyridine Core | 16 | 35 | 3.1 |
| Analog-1 | Pyrrolo[1,2-a]pyrazine | 5.2 | 18 | 3.4 |
| Analog-2 | Pyrrolo[1,2-a]pyrazine (4'-F) | 2.1 | 9.5 | 3.6 |
| Analog-3 | Pyrrolo[1,2-a]pyrazine (3'-CN) | 0.8 | 4.1 | 3.2 |
This is a table of representative, not experimental, data for illustrative purposes.
In Vivo Evaluation: Assessing Therapeutic Potential
Promising compounds with high in vitro potency and favorable drug-like properties should be advanced to in vivo models to assess their efficacy and potential therapeutic utility.
Caption: A typical workflow for the in vivo evaluation of an mGluR5 antagonist candidate.
Protocol: Mouse Marble Burying Test for Anxiolytic Activity
Objective: To evaluate the anxiolytic-like effects of a lead compound in mice. A reduction in the number of marbles buried is indicative of anxiolytic activity.[13]
-
Animals & Housing:
-
Male C57BL/6J mice, housed in groups with ad libitum access to food and water. Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Ethical Note: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.
-
-
Procedure:
-
Prepare the test compound in a suitable vehicle (e.g., 10% Tween 80 in saline).
-
Administer the compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test. A positive control group (e.g., diazepam) should be included.
-
Prepare individual testing cages containing 5 cm of clean bedding. Gently place 20 glass marbles in a 4x5 grid on the surface of the bedding.
-
Place a single mouse in each cage and leave it undisturbed for 30 minutes.
-
After 30 minutes, remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Data Analysis:
-
Compare the mean number of buried marbles between the vehicle-treated group and the compound-treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A statistically significant decrease in marble burying suggests anxiolytic-like effects.
-
Conclusion and Future Directions
This compound is an exceptionally valuable and versatile precursor for the development of novel mGluR5 antagonists. The synthetic protocols outlined herein provide a robust framework for accessing a diverse chemical space of potent modulators. By integrating systematic synthesis with rigorous in vitro and in vivo evaluation, researchers can efficiently identify and optimize lead candidates for treating a range of debilitating CNS disorders. Future work will likely focus on fine-tuning the pharmacokinetic properties of this scaffold, exploring novel bioisosteric replacements for the alkyne linker to mitigate potential metabolic liabilities, and expanding the in vivo characterization to more complex models of cognition and disease pathology.[11][15]
References
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The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies. (n.d.). PubMed Central. [Link]
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mGluR5 antagonists: discovery, characterization and drug development. (2005). PubMed. [Link]
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Finding Potential New IP with Novel Bioisosteres of mGluR5 Modulators. (n.d.). Cresset Group. [Link]
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Translational Concepts of mGluR5 in Synaptic Diseases of the Brain. (2012). Frontiers in Molecular Neuroscience. [Link]
-
What are mGluR5 agonists and how do they work? (2024). Patsnap. [Link]
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Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. (2005). PubMed. [Link]
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Design of three new series of compounds generated via bioisosteric replacement. (n.d.). ResearchGate. [Link]
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mGluR5: Everything You Need To Know. (2025). Abraham Entertainment. [Link]
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What mGluRs antagonists are in clinical trials currently? (2025). Patsnap. [Link]
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mGluR5 antagonists: Discovery, characterization and drug development. (2025). ResearchGate. [Link]
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Tetrazole-based mGluR5 antagonists in early development at Merck. (2003). BioWorld. [Link]
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What are mGluR5 antagonists and how do they work? (2024). Patsnap. [Link]
-
Phenylethynyl-pyrrolo[1,2-a]pyrazine: a new potent and selective tool in the mGluR5 antagonists arena. (2008). PubMed. [Link]
-
Phenylethynyl-pyrrolo[1,2-a] pyrazine: A new potent and selective tool in the mGluR5 antagonists arena. (2025). ResearchGate. [Link]
-
Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. (2013). PubMed Central. [Link]
-
In Vivo Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism Prevents Cocaine-Induced Disruption of Postsynaptically Maintained mGluR5-Dependent Long-Term Depression. (2007). PubMed Central. [Link]
-
Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. (2003). PubMed Central. [Link]
-
The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. (n.d.). ResearchGate. [Link]
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Altered Expression and In Vivo Activity of mGlu5 Variant a Receptors in the Striatum of BTBR Mice: Novel Insights Into the Pathophysiology of Adult Idiopathic Forms of Autism Spectrum Disorders. (2017). PubMed Central. [Link]
-
Bioisosterism. (n.d.). Drug Design. [Link]
-
From bench to bedside: The mGluR5 system in people with and without Autism Spectrum Disorder and animal model systems. (2022). National Institutes of Health. [Link]
-
Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. (2008). PubMed. [Link]
-
Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. (2011). PubMed Central. [Link]
-
Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. (2009). PubMed Central. [Link]
-
Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. (2011). Asian Journal of Chemistry. [Link]
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The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
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Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from Pyrrolo[1,2-a]pyrazine-8-carbaldehyde
Introduction: The Promise of the Pyrrolo[1,2-a]pyrazine Scaffold in Oncology
The pyrrolo[1,2-a]pyrazine heterocyclic system is a privileged scaffold in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse intermolecular interactions with biological targets, making it a focal point in the design of novel therapeutics.[1] In the realm of oncology, derivatives of this scaffold have demonstrated significant potential, exhibiting mechanisms that include apoptosis induction, cell cycle arrest, and the modulation of critical signaling pathways.[1]
Pyrrolo[1,2-a]pyrazine-8-carbaldehyde is a versatile starting material, offering a reactive aldehyde group that serves as a gateway to a vast chemical space of potential anticancer agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and preliminary biological evaluation of novel anticancer candidates derived from this promising precursor. The protocols herein are designed to be robust and adaptable, providing a foundation for the exploration of this exciting class of compounds.
Synthetic Strategies and Protocols
The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections detail key synthetic transformations for the diversification of this core structure, complete with mechanistic insights and step-by-step protocols.
Synthesis of Pyrrolo[1,2-a]pyrazine Chalcones via Claisen-Schmidt Condensation
Rationale: Chalcones, characterized by an α,β-unsaturated ketone system, are a well-established class of anticancer compounds.[2] The synthesis of chalcone derivatives from this compound introduces this pharmacologically active motif, creating hybrid molecules with the potential for enhanced or novel mechanisms of action. The Claisen-Schmidt condensation, a base-catalyzed aldol condensation, is a straightforward and efficient method for their preparation.[2][3]
Experimental Protocol:
-
Materials:
-
This compound
-
Substituted acetophenones (e.g., acetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (10-40%)
-
Stirring apparatus
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH or KOH solution dropwise with constant stirring.
-
Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Data Presentation:
| Derivative | Substituent on Acetophenone | Yield (%) |
| 1a | H | 85 |
| 1b | 4-OCH₃ | 88 |
| 1c | 4-Cl | 82 |
Visualization of Synthetic Workflow:
Caption: Claisen-Schmidt condensation workflow.
Synthesis of Pyrrolo[1,2-a]pyrazine Schiff Bases
Rationale: Schiff bases, containing an imine or azomethine (-C=N-) group, are another class of compounds with a broad spectrum of biological activities, including anticancer properties.[4] The reaction of this compound with various primary amines offers a facile route to a library of Schiff base derivatives. The imine bond is crucial for their biological activity.[5]
Experimental Protocol:
-
Materials:
-
This compound
-
Primary amines (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.[5]
-
To this solution, add the primary amine (1 equivalent), also dissolved in a minimal amount of absolute ethanol.[5]
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[5]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress by TLC.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration and washed with cold ethanol.[5]
-
The product can be further purified by recrystallization.
-
Data Presentation:
| Derivative | Amine | Yield (%) |
| 2a | Aniline | 92 |
| 2b | 4-Methoxyaniline | 95 |
| 2c | 4-Chloroaniline | 90 |
Visualization of Synthetic Workflow:
Caption: Schiff base synthesis workflow.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives
Rationale: The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting an aldehyde with an active methylene compound.[6] This reaction is valuable for introducing diverse functional groups that can modulate the electronic and steric properties of the molecule, potentially leading to enhanced anticancer activity.
Experimental Protocol:
-
Materials:
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1 equivalent) in ethanol or a water-ethanol (1:1) mixture.[7]
-
Add a catalytic amount of the base (e.g., a few drops of piperidine or 20 mol% ammonium carbonate).[7]
-
Stir the reaction mixture at room temperature or under reflux for a period ranging from 30 minutes to a few hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry. Recrystallization can be performed if necessary.
-
Data Presentation:
| Derivative | Active Methylene Compound | Catalyst | Yield (%) |
| 3a | Malononitrile | Piperidine | 89 |
| 3b | Ethyl cyanoacetate | Ammonium Carbonate | 85 |
Visualization of Synthetic Workflow:
Caption: Knoevenagel condensation workflow.
Biological Evaluation: In Vitro Cytotoxicity Assessment
A crucial step in the discovery of novel anticancer agents is the evaluation of their cytotoxic potential against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
MTT Assay Protocol
-
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium
-
96-well plates
-
Synthesized pyrrolo[1,2-a]pyrazine derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation:
The cytotoxic activity of pyrrolo[1,2-a]pyrazine derivatives is typically reported as IC₅₀ values.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 3h (a 3,4-dihydropyrrolo[1,2-a]pyrazine derivative) | PC-3 (Prostate) | 1.18 ± 0.05[10] |
| 3h (a 3,4-dihydropyrrolo[1,2-a]pyrazine derivative) | MCF-7 (Breast) | 1.95 ± 0.04[10] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The anticancer activity of pyrrolo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[11] For instance, a study on 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives revealed that compound 3h , with a 4-bromophenyl group at the 3-position and a 4-fluorobenzoyl group at the 4-position, exhibited potent anticancer activity against prostate (PC-3) and breast (MCF-7) cancer cells.[10] This compound was found to induce apoptosis through the activation of caspase-3 and cleavage of PARP.[10]
Further exploration of the structure-activity relationship by synthesizing a diverse library of derivatives is crucial for identifying more potent and selective anticancer agents. Key modifications to explore include:
-
Varying the substituents on the aromatic rings of the chalcone and Schiff base derivatives to modulate their lipophilicity and electronic properties.
-
Introducing different active methylene compounds in the Knoevenagel condensation to incorporate a range of functional groups.
-
Exploring multi-component reactions to generate more complex and diverse molecular architectures.[12][13]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of novel compounds with potential anticancer activity. The synthetic protocols outlined in this document, including Claisen-Schmidt condensation, Schiff base formation, and Knoevenagel condensation, provide a solid foundation for the generation of compound libraries for biological screening. The subsequent evaluation of these compounds using in vitro cytotoxicity assays, such as the MTT assay, is a critical first step in identifying promising lead candidates for further drug development. A systematic exploration of the structure-activity relationships will be instrumental in optimizing the anticancer potency and selectivity of this promising class of heterocyclic compounds.
References
- Synthesis of Substituted Chalcones and Investigation of Their Biological Activities. Journal of Chemistry.
- Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry. 2020 Feb 15;188:111988.
- Cytotoxicity MTT Assay Protocols and Methods.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT assay and its use in cell viability and prolifer
- Cell Viability Assays. Assay Guidance Manual. 2013 May 1.
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characteris
- MTT assay protocol. Abcam.
- Application of Pyrrolo[1,2-a]pyrazine Deriv
- This compound | High-Quality. Benchchem.
- A Head-to-Head Comparison of the Bioactivity of Various Pyrrolopyrazine Analogs. Benchchem.
- Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. 2021 Feb 25.
- Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. DigitalCommons@TMC. 2022 Jul 5.
- SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS.
- One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a C
- Three-component reaction to pyrrolo[1,2-α]quinoxaline.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. 2022 Aug 2.
-
Pyrrolo[2,1-f][10][14]triazine: a promising fused heterocycle to target kinases in cancer therapy. Springer.
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science Publishers. 2024 Sep 24.
- Recent Advances in the Development of Pyrazole Deriv
- Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. PubMed. 2022 Jul 5.
- A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES.
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed.
- Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Research Square. 2023 Nov 30.
- Knoevenagel condensation of aldehydes with active methylene compounds... | Download Table.
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
- Application Notes and Protocols: Synthesis and Evaluation of Schiff Bases Derived from 2-Methyl-8-quinolinecarboxaldehyde. Benchchem.
- Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Deriv
- The synthesis of pyrrolo [1,2-a] pyrazine derivatives
- One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphon
- Knoevenagel Condensation Doebner Modific
- Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. 2022 Feb 1.
- Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl. CORE.. Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl. CORE.
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- 12. researchgate.net [researchgate.net]
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- 14. [PDF] Synthesis of Substituted Chalcones and Investigation of Their Biological Activities | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives
Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Scaffold
The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold of considerable interest to researchers in medicinal chemistry and drug development. This nitrogen-containing bicyclic system is a key structural motif in a variety of biologically active compounds. Derivatives of pyrrolo[1,2-a]pyrazine have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and kinase inhibitory properties.[1][2] Notably, certain derivatives have shown promise as quorum sensing inhibitors and have been investigated for their potential in anticancer therapies.[2][3] The versatility of this scaffold and its presence in natural products underscore the importance of robust and efficient synthetic methodologies for its construction and derivatization.
This comprehensive guide provides detailed protocols for several key synthetic strategies to access pyrrolo[1,2-a]pyrazine derivatives, offering insights into the rationale behind experimental choices and providing a foundation for further exploration and optimization.
Strategic Approaches to the Pyrrolo[1,2-a]pyrazine Core
The synthesis of the pyrrolo[1,2-a]pyrazine ring system can be broadly categorized into several strategic approaches. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This guide will focus on three prominent and versatile methods:
-
Intramolecular Cyclization Strategies: Building the pyrazine ring onto a pre-existing pyrrole core.
-
Tandem and Multicomponent Reactions: Efficiently constructing the bicyclic system in a single pot.
-
[3+2] Cycloaddition Reactions: A powerful method for forming the pyrrole ring.
Protocol I: Intramolecular Cyclization via N-Arylation and Condensation
This protocol details a two-step sequence involving a copper-catalyzed Ullmann N-arylation followed by an intramolecular condensation to form the pyrrolo[1,2-a]pyrazine core. This method is particularly useful for accessing derivatives with substitution on the pyrazine ring.[4]
Reaction Scheme:
Caption: General workflow for the N-arylation/condensation strategy.
Experimental Protocol:
Materials:
-
Substituted 2-amino-3-bromopyridine
-
L-proline or L-pyroglutamic acid
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Celite®
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuCl (0.10 equiv), K₃PO₄ (2.0 equiv), and the substituted 2-amino-3-bromopyridine (1.0 equiv).
-
Solvent and Reagents Addition: Add anhydrous DMSO to the flask. Subsequently, add L-proline (2.0 equiv) and TMEDA (0.20 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 115 °C and stir for 12-30 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyrrolo[1,2-a]pyrazine derivative.[4]
Rationale and Insights:
-
Catalyst System: The CuCl/TMEDA system is a classic and effective catalyst for Ullmann-type N-arylation reactions. TMEDA acts as a ligand to stabilize the copper catalyst and enhance its reactivity.
-
Base: Potassium phosphate is a crucial component, acting as a base to facilitate both the N-arylation and the subsequent intramolecular condensation.
-
Solvent: DMSO is a polar aprotic solvent that is well-suited for this reaction due to its ability to dissolve the reagents and its high boiling point, allowing for the required reaction temperature.
-
Proline Source: L-proline or L-pyroglutamic acid serves as the pyrrole precursor, providing the necessary carbon and nitrogen atoms to form the five-membered ring.
Data Summary:
| Starting Material (2-amino-3-bromopyridine derivative) | Proline Source | Reaction Time (h) | Yield (%) | Reference |
| 3-bromo-4-methylpyridin-2-amine | L-proline | 12 | 55 | [4] |
| 3-bromo-5-methylpyridin-2-amine | L-pyroglutamic acid | 30 | 16 | [4] |
Protocol II: Tandem Iminium Cyclization and Smiles Rearrangement
This protocol describes a novel approach to synthesize pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives through a tandem reaction involving an iminium cyclization and a Smiles rearrangement.[5] This method allows for the rapid construction of a complex heterocyclic scaffold from readily available starting materials.
Reaction Mechanism:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Utility of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde in Modern Drug Discovery
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This framework, a fusion of a pyrrole and a pyrazine ring, serves as a versatile template for the design of novel therapeutic agents. Among its derivatives, Pyrrolo[1,2-a]pyrazine-8-carbaldehyde stands out as a pivotal synthetic intermediate. The aldehyde functional group at the 8-position provides a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular libraries for drug screening. This guide provides an in-depth exploration of the synthesis, applications, and detailed experimental protocols involving this compound for researchers, scientists, and professionals in drug development.
Introduction to the Pyrrolo[1,2-a]pyrazine Core
The pyrrolo[1,2-a]pyrazine nucleus is a nitrogen-containing heterocycle that has been identified in natural products and synthetic molecules exhibiting a wide range of pharmacological activities. These include antimicrobial, antiviral, anticancer, and anxiolytic properties.[1][2] The rigid, planar structure of the core allows for predictable spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. The strategic placement of an aldehyde group on this scaffold, as in this compound, unlocks a vast chemical space for the development of novel drug candidates.
Synthesis of this compound
The most common and efficient method for the introduction of a formyl group onto an electron-rich heteroaromatic system like pyrrolo[1,2-a]pyrazine is the Vilsmeier-Haack reaction.[3][4] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4]
The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) which then attacks the electron-rich pyrrole ring of the pyrrolo[1,2-a]pyrazine system. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The regioselectivity of the formylation is directed by the electronic properties of the heterocyclic system.
Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrolo[1,2-a]pyrazine
This protocol is adapted from established procedures for the formylation of similar heteroaromatic systems.[5][6]
Materials:
-
Pyrrolo[1,2-a]pyrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve Pyrrolo[1,2-a]pyrazine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until the effervescence ceases. The pH of the aqueous layer should be basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) |
| Pyrrolo[1,2-a]pyrazine | C₇H₆N₂ | 118.14 | Solid |
| This compound | C₈H₆N₂O | 146.15 | Solid |
Applications in Drug Discovery
The aldehyde functionality of this compound is a versatile anchor point for the synthesis of a wide array of derivatives. Key transformations include reductive amination, Wittig reactions, and condensations, which allow for the introduction of diverse functional groups and the modulation of physicochemical properties.
Development of Anxiolytic Agents via TSPO Ligand Synthesis
Recent studies have highlighted the potential of pyrrolo[1,2-a]pyrazine derivatives as ligands for the 18 kDa translocator protein (TSPO).[1][7] TSPO is located on the outer mitochondrial membrane and is involved in the rate-limiting step of neurosteroid synthesis.[8][9] Ligands that bind to and activate TSPO can increase the production of neurosteroids like allopregnanolone, which are positive allosteric modulators of the GABA-A receptor, leading to anxiolytic effects without the side effects associated with benzodiazepines.[9]
Signaling Pathway: TSPO Ligand-Mediated Anxiolysis
Caption: TSPO ligand-mediated neurosteroidogenesis leading to anxiolysis.
This compound can be converted into a library of potential TSPO ligands through reductive amination.
Experimental Protocol: Reductive Amination
This is a general protocol for the reductive amination of heteroaromatic aldehydes, which can be optimized for specific amine substrates.[2][10][11]
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DCE, add the amine (1.1 equivalents). If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (1.1 equivalents) should be added.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or iminium ion. For less reactive amines, a catalytic amount of acetic acid can be added.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM or ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amine derivative.
Workflow for Synthesis of Pyrrolo[1,2-a]pyrazine-based TSPO Ligands
Caption: Workflow for the synthesis and screening of TSPO ligands.
Development of Anticancer Agents Targeting the FTase-p38 Signaling Axis
The pyrrolo[1,2-a]pyrazine scaffold has also been explored for the development of anticancer agents.[12][13] Certain derivatives have been shown to exert their effects through the farnesyltransferase (FTase)-p38 signaling axis.[9] FTase is a key enzyme in the post-translational modification of RAS proteins, which are frequently mutated in various cancers.[14][15] Inhibition of FTase can prevent the membrane localization and signaling of oncogenic RAS, thereby inhibiting cancer cell proliferation.[14] The p38 MAP kinase pathway is involved in cellular responses to stress and can regulate processes like apoptosis and cell cycle arrest in cancer.[16]
Signaling Pathway: FTase-p38 Axis in Cancer
Caption: Modulation of the FTase-p38 signaling pathway by a pyrrolo[1,2-a]pyrazine derivative.
This compound can be elaborated through various synthetic routes, such as Wittig reactions or aldol condensations, to generate complex molecules designed to interact with targets like FTase.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide a robust platform for the creation of diverse chemical libraries. The demonstrated potential of the pyrrolo[1,2-a]pyrazine scaffold in developing novel anxiolytic and anticancer agents underscores the importance of this intermediate. The protocols and conceptual frameworks presented herein offer a guide for researchers to harness the potential of this compound in the quest for new and improved therapeutics.
References
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-
PubMed. (n.d.). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Anxiolysis induced by TSPO ligand binding. TSPO is primarily located in the outer mitochondrial membrane... [Diagram]. Retrieved from [Link]
-
PubMed. (n.d.). Translocator protein ligands as promising therapeutic tools for anxiety disorders. Retrieved from [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Anxiolytic-like effects of translocator protein (TSPO) ligand ZBD-2 in an animal model of chronic pain. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Translocator protein (TSPO): the new story of the old protein in neuroinflammation. Retrieved from [Link]
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PubMed. (2015). Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides. Retrieved from [Link]
-
PubMed. (2020). The New Dipeptide TSPO Ligands: Design, Synthesis and Structure-Anxiolytic Activity Relationship. Retrieved from [Link]
- Mokrov, G. V., et al. (n.d.). Design, Synthesis, and Study of the Anxiolytic Activity of New Pyrrolo[1,2- a ]pyrazine-Containing TSPO Ligands. Bioorganicheskaia khimiia.
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ResearchGate. (n.d.). Design, Synthesis, and Study of Anxiolytic Activity of New Pyrrolo[1,2-a]Pyrazine-Containing TSPO Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides. Retrieved from [Link]
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ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Retrieved from [Link]
-
MDPI. (2010). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
MDPI. (n.d.). An Update on the Synthesis of Pyrrolo[5][9]benzodiazepines. Retrieved from [Link]
-
OncLive. (2018). FTase Inhibition Holds Promise for RAS Targeting and Beyond. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are Ftase inhibitors and how do they work?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New tricks for human farnesyltransferase inhibitor: cancer and beyond. MedChemComm. Retrieved from [Link]
- S-K. (2013). FORMYLATION OF 3,4-DIHYDROPYRROLO[1,2-a]PYRAZINES. Chemistry of Heterocyclic Compounds.
-
National Center for Biotechnology Information. (2017). Farnesyl Transferase Expression Determines Clinical Response to the Docetaxel-Lonafarnib Combination in Patients with Advanced Malignancies. Retrieved from [Link]
-
Maples Publications. (n.d.). The Role of MAPK/p38 Signalling Pathway in Cancer. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions on the Pyrrolo[1,2-a]pyrazine Scaffold
Introduction: The Strategic Importance of Functionalized Pyrrolo[1,2-a]pyrazines
The pyrrolo[1,2-a]pyrazine scaffold is a privileged nitrogen-fused heterocyclic system that forms the core structure of numerous biologically active compounds and functional materials.[1][2] Its unique electronic properties and rigid bicyclic framework make it a sought-after motif in medicinal chemistry for the development of kinase inhibitors, anticancer agents, and other therapeutics.[2][3] The ability to precisely install a diverse array of substituents onto this core is paramount for modulating pharmacological activity, tuning material properties, and conducting structure-activity relationship (SAR) studies.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methodologies for the strategic functionalization of the pyrrolo[1,2-a]pyrazine ring system.[4][5] These reactions, which form the basis of the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional efficiency and broad functional group tolerance under relatively mild conditions.[6][7]
This comprehensive guide provides detailed application notes and step-by-step protocols for the most critical palladium-catalyzed cross-coupling reactions applied to the pyrrolo[1,2-a]pyrazine scaffold, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. As a Senior Application Scientist, this document is designed to move beyond a simple recitation of steps; it aims to provide researchers, scientists, and drug development professionals with the underlying logic and field-proven insights necessary for successful reaction design, execution, and troubleshooting.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium(0)/palladium(II) catalytic cycle.[7] A fundamental understanding of this mechanism is crucial for rationalizing experimental choices and troubleshooting suboptimal results. The cycle is generally accepted to proceed through three key elementary steps:
-
Oxidative Addition: The active, coordinatively unsaturated Palladium(0) catalyst initiates the cycle by inserting into the carbon-halide bond (C-X, where X is typically I, Br, Cl, or OTf) of the halo-pyrrolo[1,2-a]pyrazine. This step oxidizes the metal center from Pd(0) to Pd(II).[7] The efficiency of this step is highly dependent on the electron density of the palladium center, which is modulated by the choice of ligands. Bulky, electron-rich phosphine ligands, for instance, accelerate this step, particularly for less reactive aryl chlorides.[8]
-
Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
In C-C coupling reactions, the organometallic coupling partner (e.g., an organoboron reagent in the Suzuki reaction) transfers its organic group to the Pd(II) center. This step, known as transmetalation, requires activation by a base to form a more nucleophilic "ate" complex.[6]
-
In C-N coupling, the amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.[9][10]
-
-
Reductive Elimination: The two organic fragments (the pyrrolo[1,2-a]pyrazine and the newly introduced group) couple and are expelled from the palladium coordination sphere, forming the desired C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
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- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Pyrrolo[1,2-a]pyrazine Carbaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of pyrrolo[1,2-a]pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the formylation of the pyrrolo[1,2-a]pyrazine core. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you diagnose and resolve common issues in your experimental workflow.
Introduction: The Challenge of Regioselective Formylation
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system found in numerous biologically active compounds. The introduction of a formyl group onto this ring system via electrophilic substitution, most commonly the Vilsmeier-Haack reaction, is a critical step in the synthesis of many pharmaceutical intermediates. However, this reaction is often plagued by low yields and challenges in controlling regioselectivity.
Recent studies have shown that the Vilsmeier-Haack formylation of the pyrrolo[1,2-a]pyrazine core, especially when substituted, preferentially occurs at the C6 position.[1] This guide will address the complexities of this reaction, with a focus on troubleshooting the synthesis of pyrrolo[1,2-a]pyrazine carbaldehydes.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of pyrrolo[1,2-a]pyrazine carbaldehyde consistently low?
A1: Low yields in the Vilsmeier-Haack formylation of pyrrolo[1,2-a]pyrazines can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of the Vilsmeier reagent are critical parameters that require careful optimization.
-
Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Using aged or improperly handled phosphorus oxychloride (POCl₃) or N,N-dimethylformamide (DMF) can significantly reduce its effectiveness.
-
Incomplete Hydrolysis of the Iminium Intermediate: The final step of the reaction is the hydrolysis of the iminium salt to the aldehyde. Incomplete hydrolysis will result in a lower yield of the desired product.
-
Side Reactions: The electron-rich nature of the pyrrolo[1,2-a]pyrazine ring can make it susceptible to side reactions, such as polymerization or the formation of undesired isomers.
-
Difficult Purification: The polar nature of the resulting aldehyde can make its extraction and purification challenging, leading to product loss during workup.
Q2: I seem to be getting a different isomer than the one I expected. Why is that?
A2: The regioselectivity of electrophilic substitution on the pyrrolo[1,2-a]pyrazine ring is highly dependent on the substitution pattern of the starting material. While theoretical calculations might suggest one position is more electron-rich, steric hindrance and the specific reaction conditions can favor substitution at another site. For many substituted pyrrolo[1,2-a]pyrazines, formylation has been observed to occur predominantly at the C6 position.[1] It is crucial to confirm the structure of your product using detailed spectroscopic analysis (e.g., 2D NMR) to ensure you have the desired regioisomer.
Q3: How can I monitor the progress of my Vilsmeier-Haack reaction?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A small aliquot of the reaction mixture should be carefully quenched (for example, with a saturated sodium bicarbonate solution), extracted with a suitable organic solvent (like ethyl acetate or dichloromethane), and then spotted on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot will indicate the reaction's progress.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low yields, categorized by common experimental observations.
Symptom 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted starting material after the expected reaction time, consider the following:
| Potential Cause | Explanation & Recommended Action |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction and is highly moisture-sensitive.[2] Ensure that your DMF is anhydrous and that the POCl₃ is fresh or has been recently distilled. The reagent should be prepared in situ at a low temperature (typically 0 °C) under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reaction Temperature or Time | The reactivity of the pyrrolo[1,2-a]pyrazine core can be influenced by its electronic properties. If the reaction is sluggish, a gradual increase in temperature (e.g., from room temperature to 40-60 °C) or extending the reaction time may be necessary. Monitor the reaction by TLC to determine the optimal conditions. |
| Incorrect Stoichiometry | A common starting point is to use 1.5 to 3.0 equivalents of the Vilsmeier reagent relative to the pyrrolo[1,2-a]pyrazine substrate. If conversion is low, increasing the equivalents of the Vilsmeier reagent may improve the yield. |
Symptom 2: Multiple Spots on TLC, Indicating a Mixture of Products
The formation of multiple products suggests side reactions or lack of regioselectivity.
| Potential Cause | Explanation & Recommended Action |
| Formation of Regioisomers | As mentioned, formylation can occur at different positions on the pyrrolo[1,2-a]pyrazine ring. The C6 and C8 positions are often the most reactive.[1] Carefully analyze your crude product by ¹H NMR and 2D NMR (COSY, HSQC, HMBC) to identify the major and minor isomers. Adjusting the reaction temperature (lower temperatures often favor the thermodynamically more stable product) or the rate of addition of the substrate to the Vilsmeier reagent may improve regioselectivity. |
| Over-reaction or Degradation | The pyrrolo[1,2-a]pyrazine ring system can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction. Prolonged reaction times or excessively high temperatures can lead to the formation of degradation products. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Diformylation | In some cases, if the product is also sufficiently electron-rich, a second formylation can occur. Using a smaller excess of the Vilsmeier reagent can help to minimize this side reaction. |
Symptom 3: Good Conversion by TLC, but Low Isolated Yield
This common issue points to problems during the workup and purification steps.
| Potential Cause | Explanation & Recommended Action |
| Incomplete Hydrolysis of the Iminium Intermediate | The iminium salt intermediate must be fully hydrolyzed to the aldehyde. After the reaction is complete, quenching with a cold aqueous solution of a mild base, such as sodium bicarbonate or sodium acetate, is crucial. Ensure vigorous stirring during the quench to facilitate complete hydrolysis.[3][4] |
| Product Solubility in the Aqueous Layer | Pyrrolo[1,2-a]pyrazine carbaldehydes can have some water solubility, especially if the reaction is worked up under acidic conditions which can protonate the nitrogen atoms. Neutralizing the reaction mixture to a slightly basic pH before extraction can improve partitioning into the organic layer. Saturating the aqueous layer with sodium chloride (brine) can also help to "salt out" the product. |
| Emulsion Formation | The presence of DMF and salts can lead to the formation of stable emulsions during extraction, making phase separation difficult and leading to product loss. If an emulsion forms, try adding more brine or filtering the entire mixture through a pad of Celite. |
| Difficult Purification by Column Chromatography | The polarity of the aldehyde product can lead to tailing or poor separation on silica gel. Consider using a solvent system with a small amount of a polar modifier, such as methanol or a few drops of triethylamine, to improve the chromatography. Alternatively, other purification techniques like preparative HPLC may be necessary. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Pyrrolo[1,2-a]pyrazine
This protocol is a general guideline and may require optimization for your specific substrate and scale.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the stirred DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid (the Vilsmeier reagent) may be observed.
2. Formylation Reaction:
-
Dissolve the pyrrolo[1,2-a]pyrazine (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).
-
Add the solution of the pyrrolo[1,2-a]pyrazine dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., 40-60 °C) may be required for less reactive substrates.
3. Workup and Purification:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes or another appropriate solvent system.
Visualization of the Reaction and Troubleshooting
Vilsmeier-Haack Reaction Mechanism
Sources
Technical Support Center: Formylation of Pyrrolo[1,2-a]pyrazine
Welcome to the technical support center for the formylation of pyrrolo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Leveraging extensive field-proven insights and established scientific literature, this resource aims to help you navigate the common challenges and side reactions encountered during the electrophilic formylation of this important heterocyclic scaffold.
Introduction to Pyrrolo[1,2-a]pyrazine Formylation
The pyrrolo[1,2-a]pyrazine core is a significant pharmacophore found in numerous biologically active compounds. The introduction of a formyl group (–CHO) is a critical synthetic step, providing a versatile handle for further molecular elaboration. The Vilsmeier-Haack reaction is the most commonly employed method for this transformation due to its efficiency with electron-rich heterocycles. However, like any chemical reaction, it is not without its potential pitfalls. This guide will address the most common issues, from regioselectivity to unexpected side products, and provide actionable solutions.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might encounter during the formylation of pyrrolo[1,2-a]pyrazine, presented in a question-and-answer format.
Issue 1: No or Low Yield of the Desired Formylated Product
Question: I am not observing any formation of my desired formylated pyrrolo[1,2-a]pyrazine, or the yield is significantly lower than expected. What are the likely causes and how can I resolve this?
Answer:
Low or no product yield is a common issue that can often be traced back to the integrity of the Vilsmeier reagent or the reactivity of your substrate.
Causality and Troubleshooting Steps:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, the electrophile in this reaction, is highly moisture-sensitive.[1] It is formed in situ from the reaction of a formamide (typically N,N-dimethylformamide, DMF) and an activating agent (most commonly phosphorus oxychloride, POCl₃).[2]
-
Solution: Ensure all glassware is rigorously dried (flame- or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and a fresh, unopened bottle of POCl₃. The Vilsmeier reagent should be prepared at a low temperature (0-5 °C) and used promptly.[1]
-
-
Insufficiently Reactive Substrate: While the pyrrolo[1,2-a]pyrazine ring system is electron-rich, the presence of electron-withdrawing substituents can significantly decrease its nucleophilicity, rendering it less reactive towards the Vilsmeier reagent.[3]
-
Solution: For less reactive substrates, consider increasing the excess of the Vilsmeier reagent (e.g., from 1.5 equivalents to 3-5 equivalents).[4] You can also try increasing the reaction temperature, but do so cautiously and monitor the reaction closely for decomposition.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the starting material is still present after the initially planned reaction time, allow the reaction to stir for a longer period. A modest increase in temperature (e.g., to 40-60 °C) can also facilitate the reaction, but be mindful of potential side reactions.[4]
-
Issue 2: Formation of an Unexpected Regioisomer
Question: I expected formylation at a specific position on the pyrrolo[1,2-a]pyrazine ring, but I have isolated a different isomer. Why is this happening and can I control the regioselectivity?
Answer:
Regioselectivity in the electrophilic substitution of pyrrolo[1,2-a]pyrazine is a critical consideration. The electronic properties of the heterocyclic system heavily influence the site of attack.
Causality and Scientific Explanation:
For the Vilsmeier-Haack formylation of pyrrolo[1,2-a]pyrazines, electrophilic attack predominantly occurs at the C6 position .[5] This is irrespective of the presence of substituents at the C1 and/or C3 positions.[5] This high regioselectivity is a key feature of the Vilsmeier-Haack reaction on this specific heterocyclic system.
If you are observing formylation at a different position, it is highly unusual under standard Vilsmeier-Haack conditions. It would be prudent to:
-
Verify the structure of your starting material and product using rigorous analytical techniques (NMR, MS, etc.).
-
Consider alternative formylation methods if a different regioisomer is desired. Other formylation reactions, such as the Duff reaction, may offer different regiochemical outcomes, although this is less documented for the pyrrolo[1,2-a]pyrazine system.
Issue 3: Observation of Di-formylated Byproducts
Question: In addition to my desired mono-formylated product, I am also seeing a significant amount of a di-formylated byproduct. How can I suppress this over-reaction?
Answer:
The formation of di-formylated products is a classic example of an over-reaction, driven by the stoichiometry of the reagents.
Causality and Mitigation Strategy:
The pyrrolo[1,2-a]pyrazine ring is sufficiently activated to undergo a second formylation, especially if a large excess of the Vilsmeier reagent is used.
-
Control Stoichiometry: This is the most critical parameter to adjust.[1] To favor mono-formylation, use a molar ratio of the Vilsmeier reagent to the pyrrolo[1,2-a]pyrazine substrate in the range of 1:1 to 1.5:1.[1] Carefully controlling the addition of the substrate to the pre-formed Vilsmeier reagent can also help.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired mono-formylated product is the major component, quench the reaction promptly to prevent further formylation. Running the reaction at a lower temperature for a longer duration can also improve selectivity for the mono-formylated product.
Issue 4: Substrate Decomposition or Polymerization
Question: My reaction mixture is turning dark, and I am isolating a complex mixture of products or an insoluble tar-like substance. What is causing this decomposition?
Answer:
Decomposition and polymerization are often indicative of harsh reaction conditions or the inherent instability of the substrate or product under the reaction conditions.
Causality and Preventative Measures:
The Vilsmeier-Haack reaction is conducted under acidic conditions, which can be problematic for sensitive heterocyclic systems.
-
Temperature Control: Maintain a low temperature (0-5 °C) during the formation of the Vilsmeier reagent and the initial addition of the substrate.[6] Exothermic reactions can lead to localized heating and subsequent decomposition.
-
Slow Addition: Add the pyrrolo[1,2-a]pyrazine substrate to the Vilsmeier reagent solution slowly and dropwise to maintain better temperature control and avoid a high local concentration of the reactants.
-
Purity of Reagents: Impurities in the starting materials or solvents can catalyze decomposition pathways. Ensure you are using high-purity, anhydrous reagents and solvents.
-
Alternative Formylation Methods: If decomposition persists, consider milder formylation methods. The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like TiCl₄, can sometimes be a milder alternative to the Vilsmeier-Haack reaction for electron-rich aromatics.[7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Vilsmeier-Haack reaction on pyrrolo[1,2-a]pyrazine?
A1: The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrolo[1,2-a]pyrazine attacks the Vilsmeier reagent, typically at the C6 position, to form an iminium salt intermediate.[3]
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product.[8]
Q2: How does the reactivity of pyrrolo[1,2-a]pyrazine compare to other heterocycles in the Vilsmeier-Haack reaction?
A2: Pyrrolo[1,2-a]pyrazine is an electron-rich heterocycle and is generally very reactive towards Vilsmeier-Haack formylation, similar to other electron-rich systems like pyrroles and indoles.[9][10] The fusion of the electron-rich pyrrole ring with the electron-deficient pyrazine ring results in a system that is highly activated for electrophilic substitution on the pyrrole moiety.
Q3: Can I use other formylating agents besides DMF/POCl₃?
A3: Yes, other reagents can be used to generate the Vilsmeier reagent. For example, oxalyl chloride or thionyl chloride can be used in place of POCl₃.[11] However, the DMF/POCl₃ system is the most common and generally provides good results. For substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction, other formylation methods like the Duff reaction (using hexamethylenetetramine) or the Rieche formylation could be explored, though their application to pyrrolo[1,2-a]pyrazine is less documented.
Q4: What is the purpose of the basic workup (e.g., with sodium bicarbonate or sodium acetate)?
A4: The aqueous workup with a mild base serves two primary functions:
-
It facilitates the hydrolysis of the intermediate iminium salt to the final aldehyde product.
-
It neutralizes the acidic byproducts of the reaction, such as phosphoric acid and HCl, which is crucial for the stability of the product and for a clean extraction.[1]
Q5: I have observed the formation of a bis(pyrrolo[1,2-a]pyrazinyl)methane-type byproduct. Is this a known side reaction?
A5: While not as common as di-formylation, the formation of bis(heteroaryl)methane derivatives can occur under certain conditions. This typically happens when the initially formed aldehyde reacts with another molecule of the starting heterocycle under the acidic reaction conditions. To minimize this, ensure a slight excess of the formylating agent and avoid prolonged reaction times after the starting material has been consumed.
Part 3: Experimental Protocols and Data
General Protocol for Vilsmeier-Haack Formylation of Pyrrolo[1,2-a]pyrazine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 eq.) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes. The formation of a colorless to pale-yellow solid or viscous liquid is typically observed.[12]
-
Formylation Reaction: Dissolve the pyrrolo[1,2-a]pyrazine substrate (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate. Stir the mixture until the hydrolysis is complete and the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Vilsmeier:Substrate) | 1.2:1 to 1.5:1 | Minimizes di-formylation |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and reduces decomposition |
| Solvent | Anhydrous DMF | Reagent and solvent |
| Work-up | Aqueous NaHCO₃ or NaOAc | Hydrolysis of iminium salt and neutralization |
Table 1: Recommended reaction parameters for the mono-formylation of pyrrolo[1,2-a]pyrazine.
Part 4: Visualization of Key Processes
Vilsmeier-Haack Reaction Mechanism
Caption: Workflow of the Vilsmeier-Haack formylation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting formylation issues.
References
-
Singh, D. K., & Kim, I. (2019). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: Substituent effects on regioselectivity. Arkivoc, 2019(3), 8-21. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Marson, C. M. (1992). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 49, 89-724.
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Vilsmeier Reaction of Non‐Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from [Link]
-
Reddit. (2023, June 14). Vilsmeier-Haack formilation help. Retrieved from [Link]
-
National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Synthesis of N-Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives via Alkyne Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]
-
Semantic Scholar. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]
-
Beilstein Journals. (2017). ones: Rearrangement of pyrrolo[1,2-d][3][5][13]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]
-
SID. (n.d.). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and substituted pyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine. Retrieved from [Link]
-
MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Retrieved from [Link]
-
MDPI. (2019). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from [Link]
-
SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]
-
Dalton Transactions. (2014). Synthesis of new bulky bis(pyrazolyl)methane carboxylate (heteroscorpionate) ligands and their complexes with iron, manganese and nickel. Retrieved from [Link]
-
PubMed. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]
-
ResearchGate. (n.d.). The formylation of bis-(N-alkyl-phenothiazinyl)-methane; A theoretical approach. Retrieved from [Link]
-
MDPI. (2022). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. Retrieved from [Link]
-
MDPI. (2023). Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
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- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. organicreactions.org [organicreactions.org]
Technical Support Center: Purification of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde by Column Chromatography
Welcome to the technical support center for the chromatographic purification of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related heterocyclic aldehydes. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound effectively.
Introduction: The Challenge of Purifying this compound
This compound is a heterocyclic compound with a moderately polar nature, attributed to the presence of two nitrogen atoms in the bicyclic system and the electron-withdrawing aldehyde group. The purification of such molecules by column chromatography can be challenging due to potential issues like irreversible adsorption onto the stationary phase, compound degradation, and co-elution with closely related impurities. This guide provides a systematic approach to overcoming these challenges.
Experimental Workflow for Column Chromatography Purification
Below is a generalized workflow for the purification of this compound. Each step is critical for a successful separation.
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What is causing this and how can I fix it?
A1: Streaking is a common issue with nitrogen-containing heterocyclic compounds like this compound when using silica gel.
-
Causality: The lone pairs of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to tailing or streaking.
-
Solution: To mitigate this, you can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[1] Alternatively, a solution of ammonia in methanol can be used.[1] Always perform a preliminary TLC with the added modifier to confirm that it improves the spot shape before running your column.
Q2: I'm observing a new, more polar spot on my TLC plate after letting it sit for a while, and my overall yield from the column is low. What's happening?
A2: This suggests that your compound may be degrading on the silica gel. Aldehydes can be susceptible to oxidation, especially when adsorbed onto an acidic surface.[2]
-
Causality: The silica gel can act as a mild Lewis acid, potentially catalyzing the oxidation of the aldehyde to the corresponding carboxylic acid, which would appear as a more polar spot on the TLC plate.[3]
-
Self-Validation: To confirm stability, spot your crude material on a TLC plate, and after taking an initial chromatogram, let the plate sit in the open air for about an hour before developing it again. If a new, more polar spot appears or the original spot diminishes, degradation is likely occurring.[1]
-
Solutions:
-
Deactivate the Silica: As mentioned above, adding triethylamine to your mobile phase can help by neutralizing the acidic sites.[3]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1] A trial TLC on an alumina plate is recommended to see if separation is still achievable.
-
Work Quickly: Minimize the time your compound spends on the column. A faster flow rate (flash chromatography) is preferable to slow gravity chromatography.
-
Q3: My compound is not eluting from the column, even when I increase the polarity of the mobile phase significantly.
A3: This indicates a very strong, possibly irreversible, interaction between your compound and the stationary phase.
-
Causality: The combination of the polar aldehyde and the basic nitrogen atoms in the pyrrolopyrazine ring system can lead to very strong adsorption on acidic silica gel.
-
Solutions:
-
Drastic Polarity Increase: If you are using a hexane/ethyl acetate system, try a gradient elution going up to 10-20% methanol in ethyl acetate or dichloromethane.[3]
-
Change Stationary Phase: This is a strong indicator that silica gel may not be the appropriate stationary phase. Neutral or basic alumina should be considered.[1] In some cases, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be a viable alternative, especially if the impurities have significantly different polarities.[4]
-
Q4: The separation between my desired product and an impurity is good on TLC, but they are co-eluting from the column.
A4: This is a common problem that can arise from several factors.
-
Causality & Solutions:
-
Column Overloading: You may have loaded too much crude material onto the column. A general rule of thumb is to load 1-5% of the mass of the stationary phase.[1] Reduce the sample load for better separation.
-
Improper Column Packing: Air bubbles or channels in the stationary phase can lead to a non-uniform flow of the mobile phase, causing band broadening and poor separation. Ensure your column is packed evenly.
-
Sample Loading Technique: If you dissolve your crude sample in a solvent that is much more polar than your mobile phase, it can disrupt the top of the column and lead to poor separation. It is best to dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent.[5] If solubility is an issue, consider "dry loading," where the sample is adsorbed onto a small amount of silica gel before being added to the top of the column.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
A1: A good starting point for many moderately polar compounds is a mixture of a non-polar and a polar solvent.[3] For this compound, begin with a solvent system of hexane and ethyl acetate. Use TLC to find a ratio that gives your product an Rf (retention factor) value of approximately 0.25-0.35.[3] This Rf range typically provides a good balance between resolution and elution time in column chromatography. Other solvent systems to consider are dichloromethane/ethyl acetate or toluene/acetone.
Q2: Should I use isocratic or gradient elution?
A2: The choice depends on the separation of your compound from its impurities.
-
Isocratic Elution: If the Rf values of your product and the impurities are well-separated on the TLC plate, a single solvent mixture (isocratic elution) can be used.[6] This is often simpler to perform.
-
Gradient Elution: If you have impurities that are much less polar and others that are much more polar than your product, a gradient elution is more efficient.[6] You can start with a less polar solvent mixture to elute the non-polar impurities and then gradually increase the polarity to elute your product and then the more polar impurities. This can save time and reduce solvent usage.
Q3: How do I choose between silica gel and alumina as the stationary phase?
A3: The choice of stationary phase is critical and depends on the chemical nature of your analyte.[7]
-
Silica Gel: This is the most common stationary phase and is acidic in nature. It is a good first choice for many purifications. However, as discussed in the troubleshooting section, its acidity can be problematic for basic or acid-sensitive compounds like this compound.[3][4]
-
Alumina: Alumina is available in acidic, neutral, and basic forms. For a basic compound like a pyrrolopyrazine, neutral or basic alumina can be a better choice to avoid the strong interactions and potential degradation that can occur on silica gel.[1]
Q4: How can I visualize the compound on a TLC plate if it is not UV active?
A4: this compound, with its aromatic system, should be UV active and visible under a UV lamp (typically at 254 nm). If for some reason you cannot visualize your compound or its impurities this way, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups, including aldehydes, and will show them as yellow or brown spots on a purple background.
Summary of Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard starting point, readily available. |
| Mobile Phase Scout | Hexane/Ethyl Acetate | Good polarity range for moderately polar compounds.[3] |
| Target Rf | 0.25 - 0.35 | Optimal for good separation on a column.[3] |
| Mobile Phase Modifier | 0.5% Triethylamine (TEA) | Neutralizes acidic silica sites, preventing streaking.[1][3] |
| Loading Method | Dry Loading (if solubility is low in mobile phase) | Prevents disruption of the stationary phase bed.[5] |
| Elution Mode | Start with Isocratic, use Gradient if needed | Simpler for well-separated spots; gradient for complex mixtures.[6] |
Detailed Protocol: Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 4:1, 2:1, 1:1).
-
Identify the solvent system that gives your product an Rf value of ~0.3.
-
Re-run the TLC in the chosen solvent system with 0.5% TEA added to check for improved spot shape.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material you are purifying.
-
Prepare a slurry of silica gel in the chosen mobile phase (including TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[5]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in the minimum amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column.[5]
-
Dry Loading: Dissolve the crude material in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (about 2-3 times the mass of your crude product) and evaporate the solvent until you have a free-flowing powder. Carefully add this powder to the top of the column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from impurities.
-
-
Pooling and Solvent Removal:
-
Once the separation is complete, analyze all the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
References
-
Harris, E. B. J. (2014). Response to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Welch Materials. (2021, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Chemistry For Everyone. (2024, January 27). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Maldonado-Domínguez, M. (2015). Response to "Is it possible to purify aldehyde by column? Is there any other method to do purification?". ResearchGate. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
PubMed. (2010, July 23). Mobile phase selection for the combined use of liquid chromatography-inductively coupled plasma mass spectrometry and electrospray ionisation mass spectrometry. Retrieved from [Link]
-
Phenomenex. (2024, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
cmu.edu.jm. (2025, February 19). How To Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
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- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
Technical Support Center: Improving the Regioselectivity of Vilsmeier-Haack Reaction on Pyrroles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrroles. This guide is designed for researchers, chemists, and drug development professionals who are looking to control and improve the regioselectivity of this powerful C-H functionalization reaction. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols based on established literature to help you achieve your desired synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the regioselectivity of the Vilsmeier-Haack reaction on the pyrrole nucleus.
Q1: Why does the Vilsmeier-Haack reaction on unsubstituted pyrrole selectively formylate the C2 (α) position?
The inherent electronic properties of the pyrrole ring dictate its reactivity towards electrophiles.[1] Pyrrole is an electron-rich heterocycle, and the C2 (α) position is the most electron-rich site, making it the kinetically favored point of attack for the electrophilic Vilsmeier reagent (a chloroiminium salt).[2][3] The primary reason for this preference lies in the stability of the cationic intermediate (the sigma complex) formed during the reaction. Electrophilic attack at the C2-position allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures.[1] In contrast, attack at the C3 (β) position results in an intermediate that is stabilized by only two resonance structures.[1] The greater stabilization of the C2-attack intermediate lowers the activation energy for this pathway, leading to high regioselectivity for the 2-formylpyrrole product.[1]
Q2: What are the primary factors that control regioselectivity in this reaction?
While C2-formylation is the default pathway for simple pyrroles, the regioselectivity can be influenced and even reversed by several key factors:
-
Steric Hindrance: This is the most powerful tool for controlling regioselectivity.[4][5][6] Bulky substituents on the pyrrole nitrogen (N1) or at the adjacent C2/C5 positions can physically block the approach of the Vilsmeier reagent, forcing the formylation to occur at the less hindered C3 or C4 positions.[4][5][6]
-
Electronic Effects: The electronic nature of substituents on the pyrrole ring can modulate its reactivity. Electron-withdrawing groups (EWGs), such as sulfonyl or acyl groups on the nitrogen, decrease the overall nucleophilicity of the pyrrole ring.[1][7] While this deactivation can sometimes favor substitution at the C3-position, steric factors often play a more decisive role.[4][5]
-
Protecting/Directing Groups: The strategic installation of a removable group on the nitrogen is a highly effective method for directing formylation.[1][7] Large silyl groups (e.g., triisopropylsilyl, TIPS) can act as bulky steric directors to achieve C3-formylation.[7]
Q3: I need to synthesize a 3-formylpyrrole derivative. What is the most reliable strategy?
Achieving formylation at the electronically disfavored C3-position requires a strategy that overrides the natural C2-preference. The most common and effective approach is to introduce a large, sterically demanding protecting group on the pyrrole nitrogen.[7]
A triisopropylsilyl (TIPS) group is an excellent choice for this purpose.[7] Its significant bulk effectively shields the adjacent C2 and C5 positions from electrophilic attack, thereby directing the Vilsmeier reagent to the accessible C3 and C4 positions.[7] After successful formylation, the silyl group can be easily removed under standard conditions (e.g., with a fluoride source like TBAF) to yield the desired N-unsubstituted 3-formylpyrrole.
Q4: What is the role of stoichiometry? Does it affect the C2 vs. C3 selectivity?
Stoichiometry primarily influences the extent of formylation rather than the initial C2/C3 regioselectivity.[8]
-
Mono-formylation: To obtain the mono-formylated product (e.g., pyrrole-2-carbaldehyde), it is crucial to use a controlled amount of the Vilsmeier reagent. A molar ratio of reagent-to-pyrrole between 1:1 and 1.5:1 is generally recommended.[8]
-
Di-formylation: Using a significant excess of the Vilsmeier reagent can lead to a second formylation event, typically at the other vacant α-position, yielding the 2,5-dicarbaldehyde.[8]
For a standard N-unsubstituted or N-alkyl pyrrole, stoichiometry will not significantly alter the C2 vs. C3 product ratio; it will instead control the mono- vs. di-formylation outcome at the α-positions.[8]
Q5: My reaction is producing a dark, insoluble polymer. What's causing this and how can I prevent it?
The formation of a dark, insoluble material is a classic sign of pyrrole polymerization.[1] Pyrroles are highly susceptible to polymerization under strongly acidic conditions.[1] Although the Vilsmeier-Haack reaction is considered milder than other electrophilic substitutions like Friedel-Crafts acylation, the in-situ generated Vilsmeier reagent and acidic byproducts can still trigger this unwanted side reaction.[1][9]
Preventative Measures:
-
Low Temperature: Prepare the Vilsmeier reagent at 0 °C and add the pyrrole substrate slowly while maintaining the low temperature to control the exothermic reaction.[8]
-
Protect the Nitrogen: Introducing an electron-withdrawing group (e.g., tosyl, acyl) on the pyrrole nitrogen reduces the ring's electron density and its propensity to polymerize.[1]
-
Careful Work-up: Quench the reaction by pouring it into a cold, vigorously stirred basic solution (e.g., saturated sodium acetate or sodium bicarbonate) to neutralize acids immediately and hydrolyze the iminium intermediate.[8]
Part 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Formyl-Pyrrole | 1. Incomplete reaction. 2. Polymerization of starting material.[1] 3. Degradation during work-up. | 1. Monitor the reaction by TLC to ensure full consumption of the starting material.[8] Consider increasing reaction time or temperature moderately if the substrate is deactivated.[10] 2. Run the reaction at a lower temperature (0 °C).[1] Use an N-protecting group to reduce ring reactivity.[1] 3. Quench the reaction mixture by adding it to a cold, stirred solution of aqueous base, rather than adding water to the reaction.[8] |
| Mixture of C2 and C3 Isomers | 1. Steric hindrance is insufficient to fully block the C2-position. 2. Electronic effects from other substituents are influencing the outcome. | 1. If C3-selectivity is desired, switch to a bulkier N-protecting group (e.g., from a phenyl group to a TIPS group).[7] 2. Analyze the electronic properties of existing substituents. An electron-donating group at C3 could increase its reactivity, leading to mixtures. Redesign the synthetic route if necessary. |
| Significant Formation of 2,5-Dicarbaldehyde | An excess of Vilsmeier reagent was used.[8] | 1. Carefully control the stoichiometry. Use a 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to pyrrole for mono-formylation.[8] 2. Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent to avoid localized excess of the reagent. |
| Reaction Fails to Proceed | 1. The Vilsmeier reagent was not formed correctly (moisture contamination). 2. The pyrrole substrate is highly deactivated by electron-withdrawing groups. | 1. Use anhydrous DMF and freshly distilled POCl₃. Prepare the reagent under an inert atmosphere (N₂ or Ar) and use it immediately.[8] 2. For deactivated pyrroles, a higher reaction temperature (e.g., 60-80 °C) and a larger excess of the Vilsmeier reagent may be required.[10][11] |
Part 3: Visualizing the Chemistry
Mechanism and Regioselectivity
The preference for C2-attack is rooted in the stability of the cationic intermediate.
Caption: C2 vs. C3 attack pathways and intermediate stability.
Strategic Workflow for C3-Formylation
A directed approach is necessary to achieve formylation at the C3 position.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. jk-sci.com [jk-sci.com]
- 11. ijpcbs.com [ijpcbs.com]
Overcoming di-formylation in the synthesis of pyrrole aldehydes
A Guide to Overcoming Di-formylation in the Vilsmeier-Haack Reaction
Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Vilsmeier-Haack reaction for the formylation of pyrroles and encountering challenges with selectivity. As Senior Application Scientists, we have compiled our expertise to help you navigate the nuances of this powerful reaction and achieve your desired mono-formylated products.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrroles?
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the ring.[2][4][5] Pyrroles are particularly well-suited substrates for this reaction due to the electron-donating nature of the ring nitrogen, which activates the aromatic system towards electrophilic substitution.[1][6]
Q2: I'm getting a significant amount of a di-formylated product. What's causing this?
Di-formylation is a common side reaction in the Vilsmeier-Haack formylation of pyrroles, especially when the pyrrole ring is highly activated and has more than one unsubstituted position susceptible to electrophilic attack. The primary factors leading to di-formylation include:
-
Excess Vilsmeier Reagent: Using a large excess of the formylating agent can drive the reaction towards a second formylation.[1]
-
Elevated Reaction Temperatures: Higher temperatures can provide the necessary activation energy for the less favorable second formylation to occur.[1]
-
High Reactivity of the Mono-formylated Intermediate: The initial mono-formylated pyrrole can sometimes be sufficiently activated to undergo a subsequent formylation, particularly at the remaining unsubstituted α-position (C5 if the initial formylation occurred at C2).
Q3: How do substituents on the pyrrole ring affect the formylation reaction?
Substituents on the pyrrole ring play a crucial role in directing the regioselectivity of the Vilsmeier-Haack reaction.
-
Electron-donating groups (e.g., alkyl groups) further activate the pyrrole ring, increasing the reaction rate and potentially the likelihood of di-formylation if not carefully controlled.
-
Electron-withdrawing groups (e.g., esters, nitriles) deactivate the ring, making formylation more difficult and typically requiring harsher reaction conditions.
-
Steric hindrance from bulky substituents can block access to adjacent positions, thereby directing formylation to less sterically hindered sites.[7][8] For 1-substituted pyrroles, the size of the substituent can influence the ratio of α- to β-formylation.[7][8][9]
Q4: Can I selectively formylate a specific position on the pyrrole ring?
Yes, achieving regioselective mono-formylation is possible by carefully controlling the reaction conditions and considering the substitution pattern of your pyrrole. For unsubstituted pyrrole, formylation preferentially occurs at the α-position (C2 or C5) due to the stabilizing effect of the nitrogen atom on the reaction intermediate.[1][6] If one α-position is blocked, formylation will generally occur at the other available α-position. Formylation at the β-positions (C3 or C4) is less common but can be favored with specific substitution patterns or by using protecting groups.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of mono-formylpyrrole | 1. Incomplete reaction. 2. Decomposition of the Vilsmeier reagent due to moisture.[1] 3. Substrate decomposition under reaction conditions. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before work-up.[1][4] 2. Use anhydrous solvents and reagents.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Maintain low temperatures, especially during the formation of the Vilsmeier reagent and the initial addition of the pyrrole substrate.[1] |
| High percentage of di-formylpyrrole | 1. Stoichiometry of the Vilsmeier reagent is too high.[1] 2. Reaction temperature is too high.[1] 3. Prolonged reaction time. | 1. Reduce the molar equivalents of the Vilsmeier reagent (POCl₃ and DMF) to 1.0-1.2 equivalents relative to the pyrrole. 2. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. |
| Formation of a dark, intractable tar | 1. Polymerization of the pyrrole substrate. 2. Excessively high reaction temperature.[1] | 1. Add the pyrrole substrate slowly to the pre-formed Vilsmeier reagent at a low temperature. 2. Use a more dilute solution to minimize intermolecular reactions. 3. Ensure the reaction temperature is well-controlled throughout the addition and reaction period. |
| Inconsistent results | 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and temperature control. | 1. Use freshly distilled or high-purity anhydrous solvents and reagents. 2. Standardize the experimental procedure, including the rate of addition of reagents and the method of temperature control. |
Experimental Protocol: Selective Mono-formylation of a Pyrrole Substrate
This protocol provides a general procedure for the selective mono-formylation of an N-substituted pyrrole at the C2 position. Modifications may be necessary depending on the specific substrate.
Materials:
-
N-substituted pyrrole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate for extraction
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) to anhydrous DCM.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.[4]
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the N-substituted pyrrole (1.0 equivalent) in anhydrous DCM in a separate flask.
-
Add the pyrrole solution dropwise to the cold Vilsmeier reagent mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[4] Monitor the reaction progress by TLC.
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice.[4]
-
Stir the mixture for 30 minutes to hydrolyze the intermediate iminium salt.[4]
-
Slowly neutralize the acidic solution by adding a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.[4]
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[4]
-
Combine the organic layers and wash with water and then with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure mono-formylated pyrrole.[4]
-
Visualizing the Reaction Pathway
To better understand the competition between mono- and di-formylation, the following diagram illustrates the key steps in the Vilsmeier-Haack reaction of pyrrole.
Caption: Reaction pathway for the Vilsmeier-Haack formylation of pyrrole.
This guide provides a foundational understanding of the challenges associated with di-formylation in the Vilsmeier-Haack reaction of pyrroles and offers practical solutions to achieve selective mono-formylation. For further in-depth information, we encourage you to consult the referenced literature.
References
- Beh, M. H. R., Figliola, C., Lund, K.-L. A. R., Kajetanowicz, A. K., Johnsen, A. E., Aronitz, E. M., & Thompson, A. (2018). Regioselective substituent effects upon the synthesis of dipyrrins from 2-formyl pyrroles. Canadian Journal of Chemistry, 96(6), 545-552.
- Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566.
-
Scribd. (2013). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Retrieved from [Link]
- Royal Society of Chemistry. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Rajput, P., & Kaur, D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Pyrrolo[1,2-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrrolo[1,2-a]pyrazines are of significant interest in medicinal chemistry due to their presence in various biologically active compounds.[1][2]
This document provides troubleshooting advice, answers to frequently asked questions, optimized protocols, and comparative data to enhance your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyrrolo[1,2-a]pyrazines, offering step-by-step solutions and the underlying scientific rationale.
Issue 1: Low or No Product Yield
Question: I am attempting a tandem iminium cyclization and Smiles rearrangement to synthesize a pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivative, but I am observing very low to no yield of the desired product. What are the likely causes and how can I optimize the reaction?
Answer:
Low or no product yield in this synthesis is a common issue that can often be resolved by systematically optimizing the reaction conditions. The key factors to investigate are the choice of catalyst, solvent, and temperature, as well as the nature of the starting materials.
Causality and Optimization Strategy:
-
Catalyst Selection is Crucial: The choice of acid catalyst is highly dependent on the nature of the amine reactant.
-
For Aromatic Amines: Trifluoroacetic acid (TFA) has been shown to be an efficient catalyst.[1] If you are using an aromatic amine and not seeing product formation, ensure your TFA is fresh and used in the correct catalytic amount.
-
For Aliphatic Amines: Titanium tetrachloride (TiCl₄) is generally superior.[1] If you are using an aliphatic amine with TFA, it is advisable to switch to TiCl₄.
-
-
Solvent Effects Can Be Dramatic: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.
-
Temperature and Reaction Time: These parameters are critical for driving the reaction to completion while minimizing side product formation.
-
The reaction is typically performed at elevated temperatures, such as the reflux temperature of the solvent (e.g., 80°C in acetonitrile).[1]
-
Insufficient heating can lead to incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of starting materials or products.
-
-
Substituent Effects on the Amine: The electronic and steric properties of the substituents on the amine can impact the reaction efficiency.
-
Electronic Effects: Strong electron-donating groups on an aromatic amine can sometimes lead to side reactions, reducing the overall yield.[1]
-
Steric Hindrance: The presence of ortho-substituents on an aromatic amine can lead to lower product yields.[1] Similarly, increasing the steric bulk of aliphatic amines can also decrease the yield.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Undesired Side Products
Question: My reaction is producing a complex mixture of products, and the desired pyrrolo[1,2-a]pyrazine is only a minor component. How can I improve the selectivity of the reaction?
Answer:
The formation of side products often arises from competing reaction pathways or decomposition. Optimizing for selectivity involves fine-tuning the reaction conditions to favor the desired pathway.
Causality and Optimization Strategy:
-
Control of Reaction Rate: The rate of addition of reagents can be critical.
-
In some cases, slow, dropwise addition of one reactant (e.g., the aldehyde) to the solution containing the other reactants at the reaction temperature can significantly improve the yield and minimize side product formation.[1] This maintains a low concentration of the added reactant, disfavoring side reactions.
-
-
Catalyst Loading: The amount of catalyst can influence selectivity.
-
Varying the amount of catalyst (e.g., TFA or TiCl₄) should be explored.[1] Too much catalyst can sometimes promote undesired side reactions.
-
-
Post-Reaction Workup: For certain reaction conditions, a specific workup procedure is necessary to isolate the desired product.
-
For instance, when using TiCl₄ with aliphatic amines, a follow-up treatment with a base (e.g., NaHCO₃) is often required.[1]
-
Optimized Protocol for Aromatic Amines (TFA-Catalyzed):
| Parameter | Recommended Condition |
| Catalyst | Trifluoroacetic acid (TFA) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | 80°C (Reflux) |
| Reactant Addition | Dropwise addition of aldehyde solution over 2.5-3.0 hours |
Experimental Protocol:
A solution of the aldehyde (e.g., 0.5 mmol in 10 mL of CH₃CN) is added dropwise over 2.5 to 3.0 hours to a solution of the aromatic amine (0.75 mmol) and TFA (0.05 mmol) in CH₃CN (10 mL) at 80°C. The resulting solution is stirred for the appropriate time at reflux. The solvent is then removed under vacuum, and the crude product is purified by flash chromatography.[1]
Frequently Asked Questions (FAQs)
Q1: What are some of the common synthetic strategies for preparing the pyrrolo[1,2-a]pyrazine core?
A1: Several synthetic strategies exist for the construction of the dihydropyrrolo[1,2-a]pyrazinone scaffold. These can be broadly categorized as:
-
Fusing a pyrazinone ring to an existing pyrrole: This is a common approach.[3]
-
Employing a pyrazinone-first strategy: In this method, the pyrazinone ring is constructed first, followed by the formation of the pyrrole ring.[3]
-
Multicomponent reactions: Reactions like the Ugi reaction can be utilized to assemble the core structure in a single step from multiple starting materials.[3]
-
Palladium-catalyzed cyclization: Intramolecular cyclization of N-allyl pyrrole-2-carboxamides can yield the desired scaffold, although the choice of catalyst can influence the product formed.[3]
-
Gold-catalyzed annulation: This method can be used for the regioselective synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from dihydropyrazinones.[4][5]
Q2: Are there any specific safety precautions I should take when working with reagents like TiCl₄?
A2: Yes, titanium tetrachloride (TiCl₄) is a corrosive and moisture-sensitive reagent. It reacts violently with water, releasing hydrogen chloride gas. Therefore, it must be handled in a well-ventilated fume hood, and all glassware must be thoroughly dried before use. Reactions involving TiCl₄ should be conducted under an inert atmosphere (e.g., nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I purify my final pyrrolo[1,2-a]pyrazine product?
A3: The most common method for purifying pyrrolo[1,2-a]pyrazine derivatives is flash column chromatography on silica gel.[1] The choice of eluent system will depend on the polarity of your specific compound. A typical starting point could be a mixture of a nonpolar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate.[1] The fractions can be monitored by thin-layer chromatography (TLC) to identify and collect the pure product.
Q4: What is the significance of the pyrrolo[1,2-a]pyrazine scaffold in drug development?
A4: The pyrrolo[1,2-a]pyrazine moiety is considered a "privileged scaffold" in medicinal chemistry.[3] This is because this structural motif is found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antiallergic, selective 5-HT₃ receptor agonist, and anticancer properties.[1][6] Its rigid, bicyclic structure can present substituents in a well-defined three-dimensional space, which is often favorable for binding to biological targets.
Reaction Mechanism Overview:
The synthesis of pyrido[2,3-e]pyrrolo[1,2-a]pyrazines via tandem iminium cyclization and Smiles rearrangement is a powerful method for constructing this heterocyclic system.
Caption: General mechanism for the synthesis of pyrido[2,3-e]pyrrolo[1,2-a]pyrazines.
References
-
Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry. [Link]
-
Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry. [Link]
-
Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry. [Link]
-
A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]
-
Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. MDPI. [Link]
-
Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthetic strategies for pyrrolo[2,1-f][1][3][7]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health (NIH). [Link]
-
Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. National Institutes of Health (NIH). [Link]
-
The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. [Link]
-
Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. [Link]
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. National Institutes of Health (NIH). [Link]
-
Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. RSC Publishing. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting iminium salt hydrolysis in Vilsmeier-Haack work-up
Topic: Troubleshooting Iminium Salt Hydrolysis in Vilsmeier-Haack Work-up For: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for the critical iminium salt hydrolysis step in the Vilsmeier-Haack reaction work-up. As a Senior Application Scientist, my goal is to combine mechanistic understanding with practical, field-tested solutions to help you overcome common challenges and optimize your synthetic outcomes.
The Central Role of Hydrolysis in the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction proceeds in two main stages: first, the formation of an electrophilic chloroiminium ion (the "Vilsmeier reagent") from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] This reagent then reacts with the substrate in an electrophilic aromatic substitution to form a new, more stable iminium salt intermediate.[5][6][7]
The final, crucial step is the work-up, where this iminium salt is hydrolyzed to yield the desired aryl aldehyde or ketone.[3][8] While seemingly straightforward, this hydrolysis step is often the source of poor yields, difficult purifications, and reaction failure. Understanding and controlling this step is paramount for success.
Mechanism of Iminium Salt Hydrolysis
The hydrolysis of the iminium salt is fundamentally a nucleophilic attack on the electrophilic iminium carbon by water or a hydroxide ion. The process can be broken down as follows:
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the C=N double bond in the iminium ion. In basic or neutral conditions, the hydroxide ion (OH⁻), a much stronger nucleophile, can also perform this attack, often leading to a faster reaction.
-
Tetrahedral Intermediate Formation: This attack forms an unstable hemiaminal (or carbinolamine) intermediate.
-
Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of a dialkylamine (e.g., dimethylamine if DMF was used) to form a protonated carbonyl.
-
Deprotonation: The final deprotonation step yields the stable aromatic aldehyde or ketone product.
This entire process is an equilibrium, driven to the product side by the large excess of water used during the work-up.[9]
Caption: Troubleshooting workflow for Vilsmeier-Haack work-up.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack_reaction [chemeurope.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Alternative formylating agents for pyrrole substrates
Technical Support Center: Pyrrole Formylation
Welcome to the technical support guide for the formylation of pyrrole substrates. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with standard formylation protocols. Here, we delve into the nuances of alternative formylating agents, providing troubleshooting advice, detailed protocols, and the rationale behind selecting the appropriate method for your specific pyrrole derivative.
Frequently Asked Questions & Troubleshooting
Q1: My Vilsmeier-Haack reaction is failing with my sensitive pyrrole substrate, resulting in low yields and significant decomposition. What's causing this, and what are my alternatives?
A: This is a very common issue rooted in the mechanism of the Vilsmeier-Haack reaction. The reaction typically uses phosphorus oxychloride (POCl₃) and a formamide (like DMF) to generate the Vilsmeier reagent, a chloroiminium ion.[1][2] This reagent is a potent electrophile, and the reaction conditions can be quite harsh and acidic, leading to the degradation of electron-rich or acid-sensitive pyrroles.[3]
Causality:
-
High Reactivity: The Vilsmeier reagent is highly electrophilic and can lead to side reactions or polymerization, especially with unprotected or highly activated pyrroles.[3]
-
Acidic Byproducts: The reaction generates acidic species that can cleave acid-labile protecting groups or protonate the pyrrole ring, deactivating it towards the desired substitution and promoting decomposition.
Recommended Alternatives for Sensitive Substrates:
-
Rieche Formylation: This method employs a dichloromethyl alkyl ether (e.g., dichloromethyl methyl ether, Cl₂CHOMe) with a Lewis acid, typically titanium tetrachloride (TiCl₄).[4][5] Its primary advantage is that the reaction can often be run at much lower temperatures (e.g., 0 °C or below), which significantly minimizes substrate degradation.[6][7] The choice of a milder Lewis acid can further tune the reactivity.
-
Isolated Vilsmeier Reagent: Instead of generating the reagent in situ, you can use a pre-formed, crystalline Vilsmeier salt. This allows for more precise stoichiometry and can lead to cleaner reactions with fewer byproducts, offering better control over the process.[8][9]
-
Duff Reaction: For pyrroles that are highly activated (akin to phenols), the Duff reaction, which uses hexamethylenetetramine (hexamine), is a milder, albeit often lower-yielding, option.[10][11] It proceeds under non-oxidizing conditions and can be preferential for delicate substrates where other methods fail.
Q2: I need to achieve formylation at the C4-position of my pyrrole-2-carboxylate, but the Vilsmeier-Haack reaction is exclusively giving me the C5-formylated product. How can I control the regioselectivity?
A: This is an excellent question that touches on the core challenge of regiocontrol in pyrrole chemistry. The electronic nature of the pyrrole ring strongly directs electrophilic substitution to the C2 or C5 positions due to superior stabilization of the cationic intermediate.[12] When the C2 position is blocked, as in your case by a carboxylate, the Vilsmeier-Haack reaction defaults to the electronically favored C5 position.
Strategies for Altering Regioselectivity:
-
Steric Hindrance: While less common for achieving C4 substitution, introducing a very bulky protecting group on the pyrrole nitrogen can sometimes influence the selectivity between the C2 and C3 positions.[13]
-
Alternative Reagents: The choice of formylating agent is the most powerful tool here. Research has shown that dichloromethyl alkyl ethers (Rieche formylation) can provide access to the C4 position. Specifically, for 1H-pyrrole-2-carboxylates, using a crystalline Vilsmeier reagent tends to yield the 5-formyl derivative, whereas using dichloromethyl propyl or butyl ether can selectively yield the 4-formyl derivative in nearly quantitative yields.[8][9] This dramatic shift is attributed to different coordination states and steric approaches of the electrophilic species.
Below is a decision workflow for selecting a formylation strategy based on your desired outcome.
Caption: Decision workflow for selecting a pyrrole formylation agent.
Q3: Are there any safer alternatives to the Gattermann reaction for formylating less reactive pyrroles? The use of anhydrous hydrogen cyanide is not feasible in my lab.
A: Absolutely. The classic Gattermann reaction, which uses a combination of hydrogen cyanide (HCN) and hydrogen chloride (HCl), is notoriously hazardous.[14][15] Fortunately, the Adams modification provides a much safer and more practical alternative that is widely used in modern synthesis.[16]
The Adams Modification: This procedure generates HCN in situ from a solid, less toxic precursor, zinc cyanide (Zn(CN)₂).[17] By treating zinc cyanide with hydrogen chloride, a controlled amount of HCN is produced directly in the reaction vessel, avoiding the need to handle the highly toxic and volatile gas.[16][17] The zinc chloride (ZnCl₂) formed concurrently serves as the required Lewis acid catalyst. This method has proven effective for the formylation of various heteroaromatic compounds, including pyrroles and indoles.[14][16]
Why it works for less reactive pyrroles: The Gattermann reaction generates a highly reactive electrophilic species, which is necessary to react with pyrrole rings that have been deactivated by electron-withdrawing groups. It is often more effective than the Vilsmeier-Haack reaction for such substrates.
Comparative Summary of Alternative Formylating Agents
The table below provides a side-by-side comparison of the most common alternative formylation methods for pyrrole substrates.
| Feature | Vilsmeier-Haack | Rieche Formylation | Gattermann (Adams Mod.) | Duff Reaction |
| Reagents | POCl₃, DMF | Cl₂CHOR, Lewis Acid (e.g., TiCl₄) | Zn(CN)₂, HCl | Hexamethylenetetramine, Acid (e.g., boric, glycerol) |
| Typical Substrates | Electron-rich pyrroles | Electron-rich/sensitive pyrroles | Electron-rich or deactivated pyrroles | Highly activated pyrroles (phenolic) |
| Selectivity | C2/C5 (electronic control)[12] | Tunable (C4 or C5) with reagent choice[8][9] | C2/C5 | Ortho to activating group |
| Pros | High yield, widely used, reliable | Milder conditions (low temp), tunable regioselectivity, good for sensitive substrates[7] | Effective for deactivated rings, avoids handling HCN gas[16] | Very mild conditions, useful for delicate substrates |
| Cons | Harsh/acidic, can decompose substrates, poor regiocontrol beyond electronics | Requires strong Lewis acids, reagents are moisture-sensitive | Uses toxic cyanide source (handle with care), requires anhydrous conditions | Generally low yields, limited substrate scope[10] |
| Safety | POCl₃ is corrosive and moisture-sensitive. | TiCl₄ is highly corrosive and reacts violently with water. | Zn(CN)₂ is toxic and releases HCN gas upon acidification. WORK IN FUME HOOD. | Reagents are generally less hazardous. |
Detailed Experimental Protocols
Protocol 1: Rieche Formylation of a Pyrrole Substrate (General Procedure)
This protocol is adapted from procedures reported for the formylation of electron-rich aromatic compounds.[6][7]
Materials:
-
Pyrrole substrate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄) (1.5 - 2.2 eq)
-
Dichloromethyl methyl ether (Cl₂CHOMe) (1.1 - 1.5 eq)
-
Argon or Nitrogen atmosphere
-
Ice-water bath, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an argon/nitrogen inlet, add the pyrrole substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Lewis Acid Addition: While maintaining the temperature at 0 °C, slowly add TiCl₄ (1.5-2.2 eq) dropwise via syringe. The solution will likely change color. Stir for 15-30 minutes at 0 °C.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (1.1-1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 1-3 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, it may be allowed to warm slowly to room temperature.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench it by slowly and carefully pouring it into a vigorously stirred beaker of ice-water or a cold, saturated sodium bicarbonate solution. Caution: Quenching is highly exothermic.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the formylated pyrrole.
Caption: Experimental workflow for the Rieche formylation of pyrrole.
Protocol 2: Gattermann Formylation using Zinc Cyanide (Adams Modification)
This protocol is based on the well-established safer alternative to the classical Gattermann reaction.[16][17] WARNING: This reaction produces toxic HCN gas and must be performed in a certified, high-flow chemical fume hood.
Materials:
-
Pyrrole substrate (1.0 eq)
-
Zinc cyanide (Zn(CN)₂) (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or benzene)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Argon or Nitrogen atmosphere
-
Ice-water bath, aqueous sodium bicarbonate
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, gas inlet tube, and a condenser with a gas outlet bubbler, add the pyrrole substrate (1.0 eq) and zinc cyanide (1.2-1.5 eq).
-
Solvent Addition: Add the anhydrous solvent and begin stirring to create a suspension.
-
HCl Introduction: Cool the flask to 0 °C and begin bubbling a slow, steady stream of anhydrous HCl gas through the suspension via the gas inlet tube. The reaction is often exothermic.
-
Reaction: Continue passing HCl through the mixture for 1-4 hours while stirring at 0 °C to room temperature. The reaction progress can be monitored by TLC. An intermediate iminium salt may precipitate.
-
Hydrolysis: Once the starting material is consumed, stop the HCl flow and remove the gas inlet. Add water or ice to the reaction mixture and stir vigorously at room temperature or with gentle heating (e.g., 50 °C) for 1-2 hours to hydrolyze the iminium salt intermediate.
-
Work-up: Cool the mixture to room temperature. Neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or ether) (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde product by column chromatography or recrystallization.
References
- Gattermann reaction. (n.d.). Grokipedia.
- Vilsmeier formylation of pyrrole. (n.d.). Química Organica.org.
- Warashina, T., Matsuura, D., Sengoku, T., & Yoda, H. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(10), 1418–1422.
-
Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube 3D. Retrieved from [Link]
-
Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. (2018). ACS Publications. Retrieved from [Link]
-
2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (n.d.). ResearchGate. Retrieved from [Link]
- 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2018). Royal Society of Chemistry.
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from [Link]
- Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. (2018). Organic Process Research & Development.
-
Gattermann reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Rieche Formylation. (n.d.). SynArchive. Retrieved from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]
-
Rieche formylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Duff reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Gattermann reaction. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]
-
Gattermann Reaction. (n.d.). Unacademy. Retrieved from [Link]
-
Rieche Formylation. (n.d.). Common Organic Chemistry. Retrieved from [Link]
- chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (2021). Organic Chemistry Frontiers.
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (n.d.). MDPI. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Duff Reaction. (2016). Chem-Station Int. Ed. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). IJPCBS. Retrieved from [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. (n.d.). I.R.I.S.. Retrieved from [Link]
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2017). ResearchGate. Retrieved from [Link]
Sources
- 1. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. Rieche formylation - Wikipedia [en.wikipedia.org]
- 6. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Gattermann Reaction [unacademy.com]
- 16. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 17. Gattermann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scalable Synthesis of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the scalable synthesis of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde. It addresses common challenges and offers practical, field-tested solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
The most widely adopted and scalable method for the synthesis of this compound is the Vilsmeier-Haack formylation of a pyrrolo[1,2-a]pyrazine core. This reaction is favored for its use of readily available and cost-effective reagents, as well as its generally high yields and amenability to large-scale production.
Q2: What are the typical starting materials and reagents required for the Vilsmeier-Haack formylation route?
The primary starting material is pyrrolo[1,2-a]pyrazine. The Vilsmeier reagent is typically generated in situ from phosphoryl chloride (POCl₃) and a suitable amide, most commonly N,N-dimethylformamide (DMF). Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.
Q3: What are the critical reaction parameters that need to be controlled for a successful synthesis?
Several parameters are crucial for the success of the Vilsmeier-Haack formylation of pyrrolo[1,2-a]pyrazine:
-
Temperature: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control, typically between 0 and 5 °C. The subsequent formylation reaction is also temperature-sensitive and is usually maintained at a low temperature before being gradually warmed.
-
Stoichiometry of Reagents: The molar ratio of the pyrrolo[1,2-a]pyrazine, phosphoryl chloride, and N,N-dimethylformamide is critical. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.
-
Reaction Time: The reaction time can vary depending on the scale and specific conditions, but it is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion.
-
Work-up Procedure: A careful aqueous work-up is necessary to quench the reaction and neutralize the acidic medium. The pH of the aqueous solution should be carefully adjusted to ensure the product precipitates or can be extracted efficiently.
Q4: What is the expected yield for the scalable synthesis of this compound?
With an optimized protocol, the scalable synthesis of this compound via the Vilsmeier-Haack reaction can achieve yields in the range of 70-90%. However, yields can be lower if reaction conditions are not carefully controlled or if purification is challenging.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Vilsmeier Reagent | Ensure that the phosphoryl chloride and N,N-dimethylformamide are fresh and of high purity. The Vilsmeier reagent is moisture-sensitive and should be prepared in situ under anhydrous conditions. | The Vilsmeier reagent is the key electrophile in the formylation reaction. Its decomposition due to moisture or impurities will lead to a significant decrease in reaction efficiency. |
| Incorrect Reaction Temperature | Maintain the temperature between 0 and 5 °C during the formation of the Vilsmeier reagent and the initial addition of the pyrrolo[1,2-a]pyrazine. | The Vilsmeier-Haack reaction is highly exothermic. Poor temperature control can lead to the decomposition of the Vilsmeier reagent and the formation of unwanted byproducts. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or HPLC. If the starting material is still present after the initially planned reaction time, consider extending the reaction duration. | The formylation reaction may proceed slower on a larger scale. Ensuring the reaction has gone to completion is crucial for maximizing the yield. |
Problem 2: Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Di-formylation | Use a controlled stoichiometry of the Vilsmeier reagent. Adding the pyrrolo[1,2-a]pyrazine solution slowly to the Vilsmeier reagent can also minimize the formation of di-formylated products. | While the 8-position is the most electronically favorable site for electrophilic substitution, an excess of the highly reactive Vilsmeier reagent can lead to formylation at other positions on the pyrrolo[1,2-a]pyrazine ring system. |
| Polymerization/Decomposition | Ensure efficient stirring and maintain a low reaction temperature. A rapid increase in temperature can lead to the formation of polymeric materials. | The pyrrolo[1,2-a]pyrazine ring system can be sensitive to strongly acidic and high-temperature conditions, leading to degradation and polymerization. |
| Incomplete Quenching | During the work-up, add the reaction mixture slowly to a cold aqueous solution (e.g., saturated sodium bicarbonate or sodium carbonate) with vigorous stirring to ensure complete quenching of the reactive species. | Unquenched Vilsmeier reagent or phosphoryl chloride can lead to the formation of complex mixtures and emulsions during the work-up, making product isolation difficult. |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Product Oiling Out | After quenching, if the product separates as an oil, try adding a co-solvent like ethyl acetate or dichloromethane to facilitate extraction. Seeding with a small crystal of the pure product can also induce crystallization. | The crude product may initially separate as a supersaturated oil. Altering the solvent environment or providing a nucleation site can promote the formation of a solid. |
| Poor Crystallization | Screen different solvent systems for recrystallization. A mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, heptane) is often effective. | The choice of recrystallization solvent is critical for obtaining a pure, crystalline product. The ideal solvent system will dissolve the product at a higher temperature and allow it to crystallize upon cooling, leaving impurities behind in the solution. |
| Persistent Impurities | If recrystallization is insufficient, column chromatography on silica gel may be necessary. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can effectively separate the desired product from closely related impurities. | Chromatographic purification provides a higher degree of separation based on the differential adsorption of the components of the mixture to the stationary phase. |
Experimental Protocols
Scalable Synthesis of this compound via Vilsmeier-Haack Formylation
This protocol is adapted from established procedures and is suitable for a multi-gram scale synthesis.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalents) |
| Pyrrolo[1,2-a]pyrazine | 274-83-9 | 118.14 | 1.0 |
| Phosphoryl chloride (POCl₃) | 10025-87-3 | 153.33 | 1.2 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As solvent |
| Saturated Sodium Bicarbonate Solution | - | - | For quenching |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying |
Step-by-Step Procedure:
-
Preparation of the Vilsmeier Reagent:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (1.5 eq) dissolved in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add phosphoryl chloride (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes. The formation of a white precipitate indicates the generation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
In a separate flask, dissolve pyrrolo[1,2-a]pyrazine (1.0 eq) in anhydrous dichloromethane.
-
Add the solution of pyrrolo[1,2-a]pyrazine dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0-5 °C.
-
Carefully and slowly pour the reaction mixture into a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate. Caution: This quenching process is exothermic and will release CO₂ gas.
-
Continue stirring until the gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
References
Validation & Comparative
A Comparative Spectroscopic Guide to Pyrrolo[1,2-a]pyrazine-8-carbaldehyde and Structurally Related Heterocyclic Aldehydes
In the landscape of modern drug discovery and materials science, the pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif, forming the core of a variety of biologically active compounds. The introduction of a carbaldehyde group at the 8-position of this scaffold yields Pyrrolo[1,2-a]pyrazine-8-carbaldehyde, a versatile building block for the synthesis of more complex molecular architectures. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound and its derivatives.
This guide provides a comparative analysis of the key spectroscopic features of this compound. Due to the limited availability of public domain experimental spectra for this specific molecule, we will present a detailed theoretical analysis of its expected spectroscopic properties, grounded in the established principles of NMR, IR, and mass spectrometry. To provide a robust comparative framework, we will contrast these predicted characteristics with the experimentally obtained spectroscopic data of two structurally analogous and widely studied heterocyclic aldehydes: Indole-3-carboxaldehyde and Pyridine-2-carboxaldehyde. This approach will offer researchers and drug development professionals a comprehensive understanding of the distinguishing spectral signatures of this important class of compounds.
Molecular Structures Under Comparison
To visually represent the molecules discussed in this guide, the following diagram illustrates their chemical structures.
Figure 1: Chemical structures of this compound and the selected comparison compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a fingerprint of the molecule's connectivity and stereochemistry.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra is crucial for data comparability.
Figure 2: A typical experimental workflow for obtaining ¹H and ¹³C NMR spectra.
¹H NMR Spectral Comparison
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Other Protons | Solvent |
| This compound (Predicted) | ~9.8 - 10.2 ppm (singlet) | ~7.0 - 8.5 ppm | - | CDCl₃ |
| Indole-3-carboxaldehyde | 10.11 ppm (singlet)[1] | 7.27 - 8.26 ppm[1] | NH proton ~8.3 ppm | CDCl₃[1] |
| Pyridine-2-carboxaldehyde | 10.09 ppm (singlet)[2] | 7.54 - 8.80 ppm[2] | - | CDCl₃[2] |
Analysis:
-
Aldehyde Proton: The aldehyde proton of this compound is expected to appear as a singlet in the downfield region of the spectrum (δ 9.8-10.2 ppm). This is due to the strong deshielding effect of the carbonyl group and the aromatic ring system. This predicted chemical shift is in close agreement with the experimentally observed values for Indole-3-carboxaldehyde (10.11 ppm) and Pyridine-2-carboxaldehyde (10.09 ppm)[1][2].
-
Aromatic Protons: The protons on the pyrrolo[1,2-a]pyrazine ring system are expected to resonate in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the aldehyde group and the nitrogen atoms within the bicyclic system. For comparison, the aromatic protons of Indole-3-carboxaldehyde and Pyridine-2-carboxaldehyde also appear in this region[1][2].
-
Key Differentiator: A key distinguishing feature for Indole-3-carboxaldehyde is the presence of an NH proton, which is typically observed as a broad singlet at a downfield chemical shift[1]. This signal would be absent in the spectra of this compound and Pyridine-2-carboxaldehyde.
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum provides information on the different carbon environments in a molecule.
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Solvent |
| This compound (Predicted) | ~185 - 195 ppm | ~110 - 150 ppm | CDCl₃ |
| Indole-3-carboxaldehyde | 185.1 ppm | 111.9 - 137.4 ppm | DMSO-d₆ |
| Pyridine-2-carboxaldehyde | 193.4 ppm | 121.0 - 153.2 ppm | CDCl₃ |
Analysis:
-
Carbonyl Carbon: The carbonyl carbon of the aldehyde group in this compound is predicted to have a chemical shift in the range of δ 185-195 ppm. This is consistent with the values observed for Indole-3-carboxaldehyde (185.1 ppm) and Pyridine-2-carboxaldehyde (193.4 ppm). The precise chemical shift will be influenced by the electron-withdrawing nature of the adjacent aromatic system.
-
Aromatic Carbons: The carbon atoms of the pyrrolo[1,2-a]pyrazine core are expected to appear in the δ 110-150 ppm region. The carbons directly bonded to nitrogen atoms will typically be found at lower field (higher ppm values).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: IR Spectroscopy
Figure 3: General workflow for acquiring an IR spectrum.
IR Spectral Comparison
| Compound | C=O Stretch (Aldehyde) | C-H Stretch (Aldehyde) | Aromatic C=C and C=N Stretches |
| This compound (Predicted) | ~1680 - 1710 cm⁻¹ | ~2720 and ~2820 cm⁻¹ | ~1400 - 1600 cm⁻¹ |
| Indole-3-carboxaldehyde | ~1650 - 1690 cm⁻¹ | ~2730 and ~2810 cm⁻¹ | ~1450 - 1610 cm⁻¹ |
| Pyridine-2-carboxaldehyde | ~1700 - 1720 cm⁻¹ | ~2720 and ~2820 cm⁻¹ | ~1430 - 1590 cm⁻¹ |
Analysis:
-
C=O Stretch: The most characteristic absorption for an aldehyde is the strong C=O stretching vibration. For this compound, this is expected in the region of 1680-1710 cm⁻¹. Conjugation with the aromatic ring system lowers the frequency compared to a simple aliphatic aldehyde. This is consistent with the observed ranges for Indole-3-carboxaldehyde and Pyridine-2-carboxaldehyde.
-
Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the presence of two weak to medium C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of both of these bands is a strong indicator of an aldehyde functional group.
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The exact positions and intensities of these bands will be specific to the heterocyclic system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
Figure 4: A simplified workflow for mass spectrometry analysis.
Mass Spectrometry Comparison
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragmentation Pathways (Predicted for the Topic Compound) |
| This compound | C₈H₆N₂O | 146.15 g/mol | 147.055 | Loss of CO (m/z 119), Loss of HCN (m/z 120) |
| Indole-3-carboxaldehyde | C₉H₇NO | 145.16 g/mol | 146.060 | Loss of CO (m/z 117), Loss of HCN (m/z 118)[3] |
| Pyridine-2-carboxaldehyde | C₆H₅NO | 107.11 g/mol | 108.045 | Loss of CO (m/z 79), Loss of HCN (m/z 80) |
Analysis:
-
Molecular Ion: In a high-resolution mass spectrum using a soft ionization technique like ESI, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 147.055. This would be a key identifier. The exact mass can be used to confirm the elemental composition.
-
Fragmentation: Under electron ionization (EI), characteristic fragmentation patterns would be observed. A common fragmentation pathway for aromatic aldehydes is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 119 for the topic compound. Subsequent fragmentation of the heterocyclic ring could involve the loss of hydrogen cyanide (HCN).
Conclusion
References
-
PubChem. Indole-3-Carboxaldehyde. National Center for Biotechnology Information. [Link][3]
- Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., Chen, X., Feng, X., & Liu, X. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A, 8(38), 19885-19891.
-
NIST. 1H-Indole-3-carboxaldehyde, 7-methyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
ResearchGate. IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. [Link]
-
NIST. 2-Pyridinecarboxaldehyde. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
PubChem. 2-Pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. Pyrrolo(1,2-a)pyrazine. National Center for Biotechnology Information. [Link][4]
-
Mokrov, G. V., Deeva, O. A., & Yutilov, Y. M. (2015). Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides. Bioorganic & medicinal chemistry letters, 25(14), 2768–2771. [Link]
-
Kim, J. Y., Kim, J. H., Yi, D. G., Lee, J. K., & Park, S. B. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & medicinal chemistry letters, 29(11), 1350–1356. [Link]
Sources
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif. Its derivatives have shown a remarkable range of biological activities, including anticancer and anxiolytic properties. The introduction of functional groups, such as a carbaldehyde at the 8-position, can significantly modulate the electronic properties and biological activity of the core structure. A thorough understanding of the structural characteristics of these derivatives is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for this purpose.
Comparative Analysis of ¹H and ¹³C NMR Data
The introduction of an electron-withdrawing carbaldehyde group at the C8 position of the pyrrolo[1,2-a]pyrazine ring system induces significant changes in the chemical shifts of the neighboring protons and carbons. The following table summarizes the experimental NMR data for Pyrrolo[1,2-a]pyrazine and the predicted data for Pyrrolo[1,2-a]pyrazine-8-carbaldehyde.
| Position | Pyrrolo[1,2-a]pyrazine | This compound (Predicted) |
| ¹H NMR (ppm) | ||
| H-1 | 7.85 (d, J = 2.8 Hz) | ~8.0-8.2 (d) |
| H-3 | 7.64 (d, J = 4.0 Hz) | ~7.8-8.0 (d) |
| H-4 | 8.02 (dd, J = 4.0, 1.5 Hz) | ~8.2-8.4 (dd) |
| H-6 | 6.88 (dd, J = 4.0, 2.8 Hz) | ~7.0-7.2 (d) |
| H-7 | 6.72 (dd, J = 4.0, 1.5 Hz) | ~7.5-7.7 (d) |
| H-8 | 7.95 (t, J = 1.5 Hz) | - |
| 8-CHO | - | ~9.8-10.0 (s) |
| ¹³C NMR (ppm) | ||
| C-1 | 115.2 | ~117-119 |
| C-3 | 112.9 | ~114-116 |
| C-4 | 129.8 | ~131-133 |
| C-5a | 124.5 | ~126-128 |
| C-6 | 109.5 | ~111-113 |
| C-7 | 102.8 | ~115-117 |
| C-8 | 119.3 | ~130-132 |
| C-8a | 135.1 | ~137-139 |
| 8-CHO | - | ~185-187 |
Predicted data is based on the application of substituent chemical shift (SCS) effects to the experimental data of the parent compound.
Interpreting the Spectral Data: The Influence of the Carbonyl Group
The predicted downfield shift of the aldehyde proton to the ~9.8-10.0 ppm region is a characteristic feature. The electron-withdrawing nature of the carbonyl group deshields the protons and carbons of the pyrrole ring, leading to a general downfield shift of their signals compared to the parent compound. The most pronounced effects are anticipated for the protons and carbons closest to the substituent, namely H-7 and C-7, as well as the bridgehead carbon C-8a.
The coupling constants (J) are expected to remain largely similar, providing valuable information about the connectivity of the protons in the ring system.
Experimental Protocol for NMR Analysis of Pyrrolo[1,2-a]pyrazine Derivatives
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for pyrrolo[1,2-a]pyrazine derivatives, based on standard laboratory practices for N-heterocyclic compounds.[1]
1. Sample Preparation:
-
Weigh 5-10 mg of the purified pyrrolo[1,2-a]pyrazine derivative for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
-
The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz for optimal resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve good resolution and lineshape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Structural Elucidation Workflow
Figure 1. A generalized workflow for the structural elucidation of pyrrolo[1,2-a]pyrazine derivatives using NMR spectroscopy.
Molecular Structure and Atom Numbering
Figure 2. Structure and atom numbering of this compound.
Conclusion
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral features of this compound through a comparative analysis with its parent scaffold. While the data for the target compound is predicted, the analysis is grounded in established spectroscopic principles, offering valuable insights for researchers working with this important class of N-heterocycles. The provided experimental protocol serves as a practical starting point for obtaining high-quality NMR data for the synthesis and characterization of novel pyrrolo[1,2-a]pyrazine derivatives.
References
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Pyrrolo[1,2-a]pyrazine Derivatives
Introduction: The Analytical Imperative for a Privileged Scaffold
The pyrrolo[1,2-a]pyrazine core is a "privileged scaffold" in modern medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential, including antibacterial, antifungal, and kinase-inhibiting agents.[1] The efficacy and safety of these drug candidates hinge on their precise chemical structure, including the nature and position of various substituents on the bicyclic ring system.[2] Mass spectrometry (MS) has become an indispensable tool for the comprehensive analysis of these derivatives, offering unparalleled sensitivity and structural insight for identification, quantification, and metabolic profiling.
This guide provides a comparative analysis of mass spectrometry techniques for researchers, scientists, and drug development professionals working with pyrrolo[1,2-a]pyrazine derivatives. We will delve into the causality behind experimental choices, from ionization methods to quantitative strategies, supported by established protocols and data.
The Analytical Challenge: Ionization and Fragmentation
The pyrrolo[1,2-a]pyrazine structure, containing two nitrogen atoms within its bicyclic framework, presents distinct characteristics for MS analysis. The basic nitrogen atoms are readily protonated, making the molecule highly suitable for positive-mode ionization. However, the stability of the fused ring system and the potential for isomeric substitutions require a nuanced approach to structural elucidation, necessitating high-resolution mass spectrometry and controlled fragmentation studies.
Comparative Analysis of Ionization Techniques
The initial and most critical step in MS analysis is the ionization of the analyte. The choice of ionization source profoundly impacts sensitivity and data quality. For pyrrolo[1,2-a]pyrazine derivatives, which are typically analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.
Electrospray Ionization (ESI): The Versatile Standard
ESI is a soft ionization technique that transfers pre-formed ions from solution into the gas phase.[3] It is exceptionally well-suited for the polar, basic nature of pyrrolo[1,2-a]pyrazine derivatives.
-
Mechanism & Suitability: In ESI, the analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For pyrrolo[1,2-a]pyrazines, protonation typically occurs at one of the nitrogen atoms, yielding a strong [M+H]⁺ signal. This soft ionization process minimizes in-source fragmentation, preserving the molecular ion for subsequent tandem MS (MS/MS) analysis.
-
Expert Insight: ESI is the default choice for most pyrrolo[1,2-a]pyrazine applications due to its broad compatibility with reversed-phase liquid chromatography and its high efficiency for polar and charged molecules.[4][5]
Atmospheric Pressure Chemical Ionization (APCI): A Powerful Alternative
APCI is used for compounds that are less polar and more volatile than those typically analyzed by ESI.[3]
-
Mechanism & Suitability: In APCI, the sample is vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent molecules, which in turn transfer a proton to the analyte molecules. While ESI is generally preferred, APCI can offer better performance for certain pyrrolo[1,2-a]pyrazine derivatives, particularly those with nonpolar substituents that reduce their solubility in typical ESI mobile phases.[3]
-
Expert Insight: Consider APCI if you observe poor ionization efficiency with ESI, especially for derivatives with large, hydrophobic side chains. APCI is also less susceptible to matrix effects from salts and buffers compared to ESI.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in solution. | Gas-phase chemical ionization via a corona discharge. |
| Analyte Polarity | Ideal for polar, charged, or moderately polar analytes.[5] | Best for moderately polar to non-polar analytes.[3] |
| Thermal Stability | Suitable for thermally labile compounds.[3] | Requires analytes to be thermally stable.[3] |
| Multiple Charging | Readily forms multiply charged ions for large molecules.[6] | Primarily generates singly charged ions.[6] |
| Susceptibility to Matrix | More susceptible to ion suppression from salts/buffers. | Less susceptible to non-volatile matrix components. |
| Typical Analytes | Peptides, proteins, polar small molecules. | Steroids, lipids, less polar drugs. |
Navigating Mass Analyzers for Structural Elucidation
Once ionized, the ions are separated by a mass analyzer. The choice of analyzer dictates the resolution, mass accuracy, and type of structural information that can be obtained.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination
For novel pyrrolo[1,2-a]pyrazine derivatives, determining the exact elemental composition is crucial. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental formulas.
-
Principle: HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with high precision (typically < 5 ppm). This allows for the confident assignment of an elemental formula, significantly constraining the number of possible structures.
-
Expert Insight: When characterizing a new derivative or a metabolite, HRMS is essential. The high mass accuracy it provides is a key piece of evidence for structural confirmation and is often required for publication in peer-reviewed journals.
Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a specific precursor ion and analyzing its product ions.[7] This is particularly important for distinguishing between isomers of pyrrolo[1,2-a]pyrazine derivatives.
-
Collision-Induced Dissociation (CID): In CID, the selected precursor ion is accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart energy to the ion, causing it to fragment. The fragmentation pattern is characteristic of the molecule's structure.
-
Characteristic Fragmentation: The fragmentation of the pyrrolo[1,2-a]pyrazine core often involves cleavages of the pyrrole or pyrazine rings, as well as losses of substituents. The resulting product ions provide a fingerprint that can be used to identify the compound or differentiate it from its isomers. For example, the position of a substituent can dramatically influence which bonds are most likely to break.
Illustrative Fragmentation Pathway
Below is a generalized fragmentation pathway for a substituted pyrrolo[1,2-a]pyrazine derivative. The exact fragments and their relative abundances will depend on the nature and position of the R-groups.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. microsaic.com [microsaic.com]
- 7. mdpi.com [mdpi.com]
Comparison of synthetic routes to the Pyrrolo[1,2-a]pyrazine scaffold
##Forging the Core: A Comparative Guide to the Synthesis of the Pyrrolo[1,2-a]pyrazine Scaffold
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its unique three-dimensional structure and diverse biological activities have made it a cornerstone in the development of novel therapeutic agents, including anticancer, antiviral, and antibacterial compounds. The efficient construction of this bicyclic system is, therefore, a critical challenge for synthetic chemists. This guide provides an in-depth comparison of the most prominent synthetic routes to the pyrrolo[1,2-a]pyrazine core, offering field-proven insights and detailed experimental protocols to aid researchers in navigating this complex synthetic landscape.
Introduction: The Allure of a Fused Heterocycle
The pyrrolo[1,2-a]pyrazine framework, characterized by a fused pyrrole and pyrazine ring, presents a rich chemical space for derivatization. Its rigid structure allows for the precise spatial orientation of substituents, a key factor in optimizing interactions with biological targets. The development of robust and versatile synthetic methodologies is paramount to unlocking the full potential of this scaffold in drug discovery programs. This guide will dissect and compare four major synthetic strategies: the venerable Pictet-Spengler reaction, the powerful Bischler-Napieralski cyclization, modern palladium-catalyzed cross-coupling reactions, and the efficiency of multicomponent reactions (MCRs).
The Classic Approach: Pictet-Spengler Reaction
The Pictet-Spengler reaction, a classic acid-catalyzed condensation and cyclization, offers a reliable route to tetrahydro-pyrrolo[1,2-a]quinoxalines, which can be considered benzo-fused analogues of the target scaffold.[1] The core principle involves the reaction of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic substitution onto the electron-rich pyrrole ring.[2]
Mechanistic Insight
The reaction is initiated by the formation of a Schiff base between the amine and the carbonyl compound, which is then protonated under acidic conditions to generate a highly electrophilic iminium ion. The nucleophilic C2 position of the pyrrole ring then attacks the iminium carbon, leading to a spirocyclic intermediate. A subsequent Wagner-Meerwein-type rearrangement and rearomatization furnishes the final product.
Causality in Experimental Choices
The choice of acid catalyst is critical and often dictates the reaction's success. Brønsted acids like p-toluenesulfonic acid (p-TsOH) or strong Lewis acids such as aluminum chloride (AlCl₃) are commonly employed to facilitate iminium ion formation and drive the cyclization.[1] The solvent choice is also crucial, with polar aprotic solvents like ethanol often being effective. The reaction temperature can vary from ambient to reflux, depending on the reactivity of the substrates.
Experimental Protocol: Pictet-Spengler Synthesis of a Pyrrolo[1,2-a]quinoxaline Derivative
This protocol is adapted from a procedure for the synthesis of pyrrolo- and indolo[1,2-a]quinoxalines.[1]
Materials:
-
1-(2-aminophenyl)pyrrole
-
Aromatic aldehyde (e.g., benzaldehyde)
-
p-Dodecylbenzenesulfonic acid (p-DBSA)
-
Ethanol
Procedure:
-
To a solution of 1-(2-aminophenyl)pyrrole (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL), add p-DBSA (0.1 mmol).
-
Stir the reaction mixture at ambient temperature for the appropriate time (monitoring by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolo[1,2-a]quinoxaline.
The Dehydrative Cyclization: Bischler-Napieralski-Type Reaction
While direct applications of the Bischler-Napieralski reaction to the pyrrolo[1,2-a]pyrazine core are less common in the literature, its principles can be adapted. This reaction typically involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a dihydroisoquinoline. For the synthesis of a dihydropyrrolo[1,2-a]pyrazinone, a suitably substituted N-acyl-2-aminoethylpyrrole would be the key precursor. The driving force is the formation of a nitrilium ion intermediate, which is a potent electrophile for the intramolecular cyclization.
Mechanistic Considerations
The reaction commences with the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This facilitates the formation of a highly electrophilic nitrilium ion. The electron-rich pyrrole ring then attacks this intermediate, leading to the cyclized product after deprotonation.
Experimental Protocol: Proposed Bischler-Napieralski-Type Synthesis of a Dihydropyrrolo[1,2-a]pyrazinone
This is a proposed protocol based on the general principles of the Bischler-Napieralski reaction.
Materials:
-
N-(2-(1H-pyrrol-1-yl)ethyl)acetamide (or other suitable amide)
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
Procedure:
-
Dissolve the N-(2-(1H-pyrrol-1-yl)ethyl)acetamide (1 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours (monitoring by TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the dihydropyrrolo[1,2-a]pyrazinone.
The Modern Approach: Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems. Palladium-catalyzed reactions, in particular, offer a powerful and versatile toolkit for the construction of the pyrrolo[1,2-a]pyrazine scaffold.[3][4] These methods often involve the intramolecular cyclization of appropriately functionalized pyrrole precursors.
Mechanistic Pathways
A common strategy involves the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides.[3] The mechanism is believed to proceed through an initial oxidative addition of the palladium(0) catalyst to a C-H bond of the pyrrole ring, followed by migratory insertion of the alkene and subsequent reductive elimination to afford the bicyclic product. The choice of palladium catalyst and ligands is crucial for controlling the regioselectivity of the cyclization. For instance, using palladium acetate with sodium acetate and tetrabutylammonium chloride in DMSO has been shown to favor the formation of the pyrrolo[1,2-a]pyrazine core.[3]
Causality in Experimental Choices
The selection of the palladium source (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂), ligands, and additives is critical for the outcome of the reaction. Ligands can influence the electron density and steric environment of the palladium center, thereby controlling the regioselectivity and efficiency of the cyclization. The choice of an oxidant, such as benzoquinone, may be necessary in some cases to regenerate the active palladium catalyst.[3]
Experimental Protocol: Palladium-Catalyzed Synthesis of a Pyrrolo[1,2-a]pyrazinone
This protocol is based on a reported palladium-catalyzed cyclization of an N-allyl pyrrole-2-carboxamide.[3]
Materials:
-
N-allyl pyrrole-2-carboxamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium acetate (NaOAc)
-
Tetrabutylammonium chloride (Bu₄NCl)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add N-allyl pyrrole-2-carboxamide (1 mmol), palladium(II) acetate (0.1 mmol), sodium acetate (1.2 mmol), and tetrabutylammonium chloride (1 mmol).
-
Add anhydrous DMSO (5 mL) and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 120 °C and stir for the required time (monitoring by TLC).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired pyrrolo[1,2-a]pyrazinone.
The Efficiency of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example that has been successfully applied to the synthesis of the pyrrolo[1,2-a]pyrazine scaffold.[3][5]
The Ugi Reaction and Post-Cyclization Strategy
A common approach involves an initial Ugi reaction to assemble a linear precursor, which then undergoes a subsequent intramolecular cyclization to form the bicyclic core. For example, the reaction of a pyrrole-2-carboxylic acid, a carbonyl compound, an amine, and an isocyanide can generate a complex adduct that spontaneously cyclizes to a polysubstituted pyrrolo[1,2-a]pyrazine-1,4-dione.[3] A more recent and powerful variation involves a tandem post-Ugi cyclization and gold(I)-catalyzed annulation.[5][6][7]
Causality in Experimental Choices
The success of the MCR approach lies in the careful selection of the starting components to ensure the desired post-condensation cyclization cascade. In the case of the Ugi reaction, the choice of the acid component (e.g., a pyrrole-2-carboxylic acid) and the other reactants dictates the final structure. For post-Ugi modifications, the choice of catalyst (e.g., gold(I) for alkyne cyclization) is paramount.[5][6][7] The ability to generate molecular diversity rapidly by simply varying the starting materials is a key advantage of this approach.
Experimental Protocol: Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation
This protocol is adapted from a procedure for the synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones.[5][6][7]
Step 1: Ugi Reaction and Acid-Mediated Cyclization
-
In a round-bottom flask, dissolve aminoacetaldehyde dimethyl acetal (1.0 equiv) and an aldehyde/ketone (1.0 equiv) in methanol and stir at room temperature for 30 minutes.
-
Add an isocyanide (1.0 equiv) and an alkynoic acid (1.0 equiv) and continue stirring at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude Ugi adduct in THF, add trifluoroacetic acid (TFA, 20.0 equiv), and reflux for 2-8 hours.
-
After cooling, evaporate the solvent and work up the reaction mixture with ethyl acetate and saturated sodium bicarbonate solution. Purify the dihydropyrazinone intermediate by column chromatography.
Step 2: Gold(I)-Catalyzed Annulation
-
In a screw-cap vial, dissolve the dihydropyrazinone from Step 1 (1.0 equiv), Au(PPh₃)Cl (0.05 equiv), and AgOTf (0.05 equiv) in 1,2-dichloroethane (DCE).
-
Heat the reaction mixture at 80 °C for 1-4 hours.
-
After completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the final pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields | Reaction Conditions |
| Pictet-Spengler Reaction | Acid-catalyzed condensation and cyclization of a β-arylethylamine and a carbonyl compound. | Well-established, reliable for certain substrates, often uses readily available starting materials. | Limited to the synthesis of tetrahydro derivatives, may require harsh acidic conditions, substrate scope can be limited. | Moderate to Good | Acidic (Brønsted or Lewis), ambient to reflux temperatures. |
| Bischler-Napieralski-Type Reaction | Intramolecular cyclization of an N-acyl-2-aminoethylpyrrole using a dehydrating agent. | Access to dihydropyrrolo[1,2-a]pyrazinones, utilizes common reagents. | May require harsh dehydrating agents, limited examples for this specific scaffold. | Variable | Dehydrating agent (e.g., POCl₃), elevated temperatures. |
| Palladium-Catalyzed Cyclization | Intramolecular C-H activation and cyclization of functionalized pyrroles. | High efficiency, good functional group tolerance, potential for asymmetric synthesis. | Requires expensive palladium catalysts and ligands, optimization of reaction conditions can be challenging. | Good to Excellent | Pd catalyst, ligands, base, and/or oxidant, elevated temperatures. |
| Multicomponent Reactions (Ugi) | One-pot synthesis from three or more starting materials followed by cyclization. | High atom economy and efficiency, rapid generation of molecular diversity, mild reaction conditions. | The complexity of the product can make purification challenging, requires careful design of starting materials for desired cyclization. | Good to Excellent | Often room temperature for the MCR step, followed by a cyclization step that may require heating or a catalyst. |
Visualizing the Synthetic Pathways
Figure 1. A comparative workflow of the major synthetic routes to the pyrrolo[1,2-a]pyrazine scaffold.
Conclusion and Future Outlook
The synthesis of the pyrrolo[1,2-a]pyrazine scaffold has evolved from classical cyclization reactions to modern, highly efficient catalytic and multicomponent strategies. The choice of the optimal synthetic route is contingent upon several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
-
The Pictet-Spengler reaction remains a valuable tool for accessing the tetrahydro-pyrrolo[1,2-a]quinoxaline core, particularly when utilizing readily available starting materials.
-
The Bischler-Napieralski-type reaction , while less explored for this specific scaffold, holds promise for the synthesis of dihydropyrrolo[1,2-a]pyrazinones and warrants further investigation.
-
Palladium-catalyzed cyclizations offer a powerful and versatile approach, providing access to a wide range of substituted pyrrolo[1,2-a]pyrazines with high efficiency and functional group tolerance.
-
Multicomponent reactions , especially the Ugi reaction and its subsequent modifications, represent the pinnacle of synthetic efficiency, allowing for the rapid construction of complex and diverse libraries of pyrrolo[1,2-a]pyrazine derivatives.
Future research in this area will likely focus on the development of more sustainable and atom-economical methods, such as C-H activation strategies and novel multicomponent reactions. Furthermore, the development of enantioselective syntheses of the pyrrolo[1,2-a]pyrazine core will be crucial for the preparation of chiral drugs and the exploration of their stereoisomer-specific biological activities. This guide serves as a foundational resource for researchers embarking on the synthesis of this important class of heterocycles, enabling them to make informed decisions and accelerate their research and development efforts.
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A Comparative Guide to the Biological Activity of Pyrrolo[1,2-a]pyrazine Analogues: A Focus on Anticancer and Antimicrobial Potential
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] This guide provides a comparative analysis of the biological activity of analogues of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde, a key building block in the synthesis of novel therapeutic agents. While specific biological data for the 8-carbaldehyde derivative itself is limited in publicly available research, its analogues have demonstrated significant potential as anticancer, antimicrobial, and anxiolytic agents.[3][4][5] This guide will delve into the structure-activity relationships of these analogues, providing supporting experimental data and detailed protocols for their biological evaluation.
The Pyrrolo[1,2-a]pyrazine Core: A Versatile Scaffold
The fused bicyclic ring system of pyrrolo[1,2-a]pyrazine offers a unique three-dimensional architecture that allows for diverse functionalization, leading to a wide range of biological activities. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the pyrrole ring can engage in various interactions with biological targets. The carbaldehyde group at the 8-position of the core molecule serves as a versatile synthetic handle for the introduction of various substituents, enabling the exploration of a broad chemical space and the optimization of biological activity.
Anticancer Activity: A Prominent Feature of Pyrrolo[1,2-a]pyrazine Analogues
Numerous studies have highlighted the potent anticancer activities of pyrrolo[1,2-a]pyrazine derivatives against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[3]
Comparative Anticancer Activity of Key Analogues
The following table summarizes the in vitro anticancer activity of selected pyrrolo[1,2-a]pyrazine analogues, highlighting the influence of different substituents on their potency.
| Compound ID | Analogue Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3h | 3,4-Dihydropyrrolo[1,2-a]pyrazine | PC-3 (Prostate) | 1.18 ± 0.05 | [3][6] |
| MCF-7 (Breast) | 1.95 ± 0.04 | [3][6] | ||
| PPDHMP | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | A549 (Lung) | 19.94 ± 1.23 µg/ml | |
| HeLa (Cervical) | 16.73 ± 1.78 µg/ml | |||
| 8l | Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine | MCF-7 (Breast) | 2.80 ± 0.03 | [1] |
| A549 (Lung) | 2.53 ± 0.05 | [1] |
Causality Behind Experimental Choices: The selection of cancer cell lines such as PC-3, MCF-7, A549, and HeLa is based on their representation of common and aggressive cancers (prostate, breast, lung, and cervical, respectively). The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for quantifying the cytotoxic potential of a compound.
Mechanism of Action: Induction of Apoptosis
A significant body of evidence suggests that many anticancer pyrrolo[1,2-a]pyrazine analogues exert their effects by inducing apoptosis. For instance, compound 3h has been shown to induce apoptosis via the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP) in PC-3 and MCF-7 cells.[3]
Caption: Intrinsic apoptosis pathway induced by some Pyrrolo[1,2-a]pyrazine analogues.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have also demonstrated promising antimicrobial activity against a range of bacteria and fungi.[2] This suggests their potential as lead compounds for the development of new antibiotics to combat infectious diseases.
Comparative Antimicrobial Activity of Key Analogues
The following table summarizes the in vitro antimicrobial activity of a selected pyrrolo[1,2-a]pyrazine analogue.
| Compound ID | Analogue Class | Microorganism | MIC (mg/L) | Reference |
| MSI45 | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Staphylococcus aureus (Multi-drug resistant) | 15 ± 0.172 | [7] |
Causality Behind Experimental Choices: The choice of multi-drug resistant Staphylococcus aureus (MRSA) as a test organism is highly relevant due to the urgent clinical need for new antibiotics effective against resistant strains. The Minimum Inhibitory Concentration (MIC) is the standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Synthesis of Pyrrolo[1,2-a]pyrazine Analogues (General Scheme)
While specific synthetic routes vary depending on the desired analogue, a common approach involves the condensation of a pyrrole-2-carboxaldehyde derivative with an appropriate amine, followed by cyclization.[8][9] More complex structures can be achieved through multi-component reactions, such as the Ugi reaction.[10]
Caption: General synthetic workflow for Pyrrolo[1,2-a]pyrazine analogues.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[13][14][15]
Protocol (Colorimetric):
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells using a lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: In a 96-well plate, mix an equal amount of protein from each sample with a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the cleaved p-nitroaniline (pNA) chromophore.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Conclusion and Future Directions
The pyrrolo[1,2-a]pyrazine scaffold represents a highly promising framework for the development of novel therapeutic agents. The diverse biological activities of its analogues, particularly in the areas of cancer and infectious diseases, underscore the importance of continued research in this area. Future studies should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to establish a more comprehensive structure-activity relationship. Further investigation into the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as next-generation therapeutics.
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A Comparative Guide to the Pyrrolo[1,2-a]pyrazine Scaffold in Modern Drug Discovery
Introduction: The Privileged Role of Nitrogen Heterocycles in Medicine
Nitrogen-containing heterocycles are the cornerstone of medicinal chemistry, forming the structural core of a vast majority of pharmaceuticals.[1][2][3][4] Over 85% of all biologically active small molecules contain a heterocyclic fragment, with nitrogenous rings being the most prevalent.[3][4] These structures are not mere molecular scaffolding; their heteroatoms introduce unique physicochemical properties, such as modulated lipophilicity, enhanced hydrogen bonding capabilities, and specific polar interactions, which are critical for optimizing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile.[3]
Within this diverse chemical universe, certain scaffolds demonstrate exceptional versatility, exhibiting a wide range of biological activities across multiple therapeutic areas. These are often referred to as "privileged structures." The pyrrolo[1,2-a]pyrazine scaffold has emerged as one such privileged motif, attracting significant attention in oncology, infectious disease, and inflammation research.[5][6][7]
This guide provides an in-depth comparison of the pyrrolo[1,2-a]pyrazine scaffold against other common nitrogen heterocycles like pyridine, pyrimidine, and indole. We will explore its unique structural features, synthesis, biological activities, and provide supporting experimental data to illustrate why it represents a promising frontier in the design of next-generation therapeutics.
The Pyrrolo[1,2-a]pyrazine Scaffold: A Structural and Functional Deep Dive
The pyrrolo[1,2-a]pyrazine scaffold is a fused bicyclic system composed of a pyrrole ring and a pyrazine ring.[5][6] This fusion imparts a unique three-dimensional architecture that distinguishes it from many planar aromatic heterocycles, a feature that can positively influence pharmacokinetic profiles by increasing scaffold complexity and reducing lipophilicity.[5]
Physicochemical Properties
The parent pyrrolo[1,2-a]pyrazine molecule possesses the following computed properties:
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂ | [8] |
| Molecular Weight | 118.14 g/mol | [8] |
| XLogP3 | 1.4 | [8] |
| Hydrogen Bond Donors | 0 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
These properties can be heavily modified through substitution to tune the molecule for specific biological targets.
Synthetic Strategies: Building the Core
The pyrrolo[1,2-a]pyrazine core can be constructed through various synthetic routes, including multi-component reactions, cyclization of substituted pyrroles, and ring annulation.[6][9] Modern approaches often favor atom-economical, one-pot syntheses that allow for the rapid generation of diverse chemical libraries.[5][10]
Caption: General workflow for a one-pot synthesis of pyrrolo[1,2-a]pyrazine derivatives.
A Spectrum of Biological Activity
The true power of the pyrrolo[1,2-a]pyrazine scaffold lies in its remarkably broad range of biological activities. Derivatives have been extensively reported to possess antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant properties.[5][6][11] Many of these bioactive compounds have been isolated from natural sources, particularly marine microbes like Streptomyces and Bacillus species, underscoring their biological relevance.[11][12][13]
A significant area of interest is in oncology, where these compounds have been shown to inhibit cancer cell viability through mechanisms such as inducing apoptosis and modulating key signaling pathways.[7][14] For example, certain derivatives have been found to interfere with the FTase-p38 signaling axis in human lymphoma cells.[14]
Comparative Analysis: Pyrrolo[1,2-a]pyrazine vs. Other Key Heterocycles
To appreciate the unique advantages of the pyrrolo[1,2-a]pyrazine scaffold, it is essential to compare it with other foundational nitrogen heterocycles used in drug design.
| Feature | Pyrrolo[1,2-a]pyrazine | Pyridine | Pyrimidine | Indole |
| Structure | Fused bicyclic (Pyrrole + Pyrazine) | Monocyclic, 6-membered, 1 N atom | Monocyclic, 6-membered, 2 N atoms | Fused bicyclic (Pyrrole + Benzene) |
| 3D Shape | Often non-planar, providing 3D diversity[5] | Planar, aromatic | Planar, aromatic | Planar, aromatic |
| H-Bonding | Primarily H-bond acceptor | H-bond acceptor | H-bond acceptor | H-bond donor and acceptor |
| Prominent Activities | Broad-spectrum: anticancer, antimicrobial, kinase inhibition, antioxidant[6] | Extremely versatile; most common N-heterocycle in drugs[1][] | Antimetabolites (e.g., in anticancer), anti-inflammatory[16] | Serotonin receptor agonists, anticancer, anti-inflammatory[4] |
| Example in Drugs | Primarily in clinical/preclinical development (e.g., kinase inhibitors) | Imatinib (Gleevec), Atorvastatin (Lipitor) | Fluorouracil, Rosuvastatin (Crestor) | Ondansetron (Zofran), Sumatriptan (Imitrex) |
| Key Advantage | Access to unique 3D chemical space; broad bioactivity from a single core | Well-understood chemistry; high synthetic accessibility | Bioisostere for other aromatic rings; key role in nucleic acids | Excellent scaffold for mimicking tryptophan in biological systems |
The primary distinction of the pyrrolo[1,2-a]pyrazine scaffold is its inherent three-dimensionality, which allows medicinal chemists to explore chemical space that is inaccessible with simpler, planar aromatic systems like pyridine and indole. This structural complexity can lead to improved target specificity and better pharmacokinetic properties.
Caption: Structural relationships between basic rings and key fused heterocyclic scaffolds.
Supporting Experimental Data and Protocols
The therapeutic potential of the pyrrolo[1,2-a]pyrazine scaffold is substantiated by a growing body of experimental evidence.
Quantitative Data: Anticancer Activity
The cytotoxic activity of various pyrrolo[1,2-a]pyrazine derivatives highlights the scaffold's potential in oncology.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazines | Compound 8l | MCF-7 (Breast) | 2.80 ± 0.03 | [7] |
| 3,4-dihydropyrrolo[1,2-a]pyrazine | Compound 3h | PC-3 (Prostate) | 1.56 ± 0.02 | [10] |
| 3,4-dihydropyrrolo[1,2-a]pyrazine | Compound 3h | MDA-MB-231 (Breast) | 2.34 ± 0.05 | [10] |
| Pyrrolo[1,2-a]pyrazine | Compound 6x (2,4-dimethoxyphenyl) | U937 (Lymphoma) | Potent Inhibition | [14] |
Experimental Protocol: Cytotoxicity Evaluation (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic effects of a novel pyrrolo[1,2-a]pyrazine derivative on a cancer cell line, such as the RAW 264.7 macrophage line.[17]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
Pyrrolo[1,2-a]pyrazine test compound, dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 1 x 10⁵ cells per well in 100 µL of complete DMEM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[1,2-a]pyrazine test compound in DMEM. After 24 hours, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (DMSO in medium) and a negative control (medium only).
-
Incubation: Incubate the treated plates for another 24 hours under the same conditions.
-
MTT Addition: After the treatment period, add 20 µL of the MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a dark blue formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Conclusion and Future Perspectives
The pyrrolo[1,2-a]pyrazine scaffold represents a highly attractive and versatile platform for modern drug discovery. Its unique three-dimensional structure, coupled with a broad and potent spectrum of biological activities, sets it apart from more conventional planar nitrogen heterocycles. While its chemistry is well-explored, significant opportunities remain.
Future research should focus on elucidating the precise mechanisms of action for its diverse biological effects, as this is still unclear for many derivatives.[5][6] Furthermore, more extensive Structure-Activity Relationship (SAR) studies are needed to systematically optimize the scaffold for specific targets, particularly in the realms of kinase inhibition and antimicrobial resistance.[6] The continued exploration of natural product libraries from unique ecological niches will likely yield novel pyrrolo[1,2-a]pyrazine derivatives, providing new starting points for therapeutic innovation. For researchers and drug development professionals, this scaffold is not just another heterocycle; it is a gateway to novel chemical space and untapped therapeutic potential.
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A Comparative Guide to the X-ray Crystallographic Analysis of Pyrrolo[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] Elucidating the precise three-dimensional structure of these derivatives is paramount for understanding their structure-activity relationships (SAR), optimizing their therapeutic potential, and guiding rational drug design. Single-crystal X-ray crystallography stands as the definitive method for determining the atomic arrangement of these molecules in the solid state, providing unparalleled detail and accuracy.
This guide offers an in-depth exploration of the X-ray crystallographic analysis of pyrrolo[1,2-a]pyrazine derivatives, presenting a comparative perspective with alternative and complementary analytical techniques. It is designed to provide researchers with the foundational knowledge and practical insights necessary to navigate the structural characterization of this important class of compounds.
The Unambiguous Power of X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of a molecule's conformation and packing within a crystal lattice. This technique is indispensable for unambiguously determining stereochemistry, identifying subtle conformational isomers, and understanding intermolecular interactions that can influence a compound's physical properties, such as solubility and stability.
The Crystallographic Workflow: From Molecule to Model
The journey from a newly synthesized pyrrolo[1,2-a]pyrazine derivative to its fully refined crystal structure involves a meticulous multi-step process. Each stage is critical for obtaining high-quality data and an accurate final structure.
Figure 1: General workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: A Step-by-Step Guide
1. Crystal Growth: The Art and Science of Nucleation
The adage "garbage in, garbage out" is particularly apt for crystallography; the quality of the crystal dictates the quality of the final structure. Growing diffraction-quality single crystals of pyrrolo[1,2-a]pyrazine derivatives often requires empirical screening of various conditions.
-
Purity is Paramount: The starting material should be of the highest possible purity, as impurities can inhibit crystallization or lead to poorly ordered crystals.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble.
-
Common Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube (e.g., an NMR tube). Crystals form at the interface where the two solvents slowly mix.
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Mounting: The crystal is typically mounted on a glass fiber or a cryoloop and flash-cooled to a low temperature (around 100 K) in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.
-
Diffraction: The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected by an area detector. A series of diffraction images are collected at different crystal orientations.
3. Data Processing and Structure Solution
Specialized software is used to process the raw diffraction images.
-
Integration: The positions and intensities of the diffraction spots are determined.
-
Scaling and Merging: The intensity data from all images are scaled and merged to create a single reflection file.
-
Structure Solution: The initial atomic positions are determined using methods like direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
4. Validation and Analysis
The final structural model is rigorously validated to ensure its accuracy and quality. The geometric parameters, such as bond lengths, bond angles, and torsion angles, are then analyzed.
Illustrative Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 3.8568(1) Å, b = 11.0690(3) Å, c = 26.4243(7) Å |
| α = 90°, β = 92.777(1)°, γ = 90° | |
| Selected Bond Lengths | C(2)-N(1) = 1.383(3) Å, N(1)-C(8a) = 1.385(3) Å |
| Selected Bond Angles | C(2)-N(1)-C(8a) = 108.5(2)° |
| Torsion Angle | Illustrates the planarity or puckering of the ring system. |
| Table 1: Representative crystallographic data for a pyrrolo-diazine derivative.[3] |
A Comparative Look: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is the gold standard for solid-state structure determination, other techniques provide complementary and sometimes unique information. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful alternative for elucidating the structure of molecules in solution.
Figure 2: Comparison of X-ray Crystallography and NMR Spectroscopy.
NMR Spectroscopy: The View from Solution
NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms in a molecule as it tumbles in solution. For pyrrolo[1,2-a]pyrazine derivatives, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are routinely used to:
-
Confirm the chemical structure by establishing through-bond and through-space correlations.
-
Determine the relative stereochemistry.
-
Probe the dynamic behavior of the molecule, such as conformational flexibility.
A key advantage of NMR is that it provides information about the molecule in a state that is often more biologically relevant than the solid state.[4] However, the resulting structure is an average of all conformations present in solution, and the precision of geometric parameters like bond lengths and angles is lower than that obtained from X-ray crystallography.[4]
A Synergistic Approach
The most comprehensive understanding of a pyrrolo[1,2-a]pyrazine derivative's structure is often achieved by combining X-ray crystallography and NMR spectroscopy. For instance, the solid-state structure from crystallography can serve as an excellent starting point for interpreting complex NMR data. Conversely, NMR can reveal dynamic regions of a molecule that may be averaged or disordered in the crystal structure.
Conclusion: Choosing the Right Tool for the Job
The structural analysis of pyrrolo[1,2-a]pyrazine derivatives is a critical step in their development as therapeutic agents. Single-crystal X-ray crystallography remains the unparalleled method for obtaining a definitive, high-resolution three-dimensional structure in the solid state. It provides the most accurate geometric parameters and insights into intermolecular interactions.
However, a comprehensive characterization often necessitates a multi-technique approach. NMR spectroscopy offers a complementary view of the molecule's structure and dynamics in solution, a medium that can be more representative of the biological environment. By understanding the strengths and limitations of each technique, researchers can strategically select the most appropriate analytical tools to unlock the full potential of the pyrrolo[1,2-a]pyrazine scaffold in drug discovery.
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A Senior Application Scientist's Guide to Pyrrolo[1,2-a]pyrazine-Based Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
For researchers and drug development professionals, the journey of a novel therapeutic agent from initial screening to potential clinical application is both exciting and fraught with challenges. The pyrrolo[1,2-a]pyrazine scaffold, a nitrogen-fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of these promising compounds, supported by experimental data and detailed protocols to inform and empower your research endeavors.
The Allure of the Pyrrolo[1,2-a]pyrazine Core: A Foundation for Diverse Bioactivity
The unique structural features of the pyrrolo[1,2-a]pyrazine core impart favorable physicochemical properties, making it an attractive starting point for the design of novel therapeutics. This scaffold has been extensively explored, leading to the discovery of compounds with potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] The key to unlocking this potential lies in understanding how subtle modifications to the core structure influence biological activity, and critically, how well in vitro potency translates to in vivo efficacy.
Anticancer Activity: From Benchtop Cytotoxicity to Tumor Regression in Animal Models
The development of novel anticancer agents is a primary focus for many research groups working with pyrrolo[1,2-a]pyrazine derivatives. In vitro screening has identified numerous compounds with potent cytotoxic effects against a range of cancer cell lines.
In Vitro Anticancer Efficacy: A Quantitative Overview
The initial assessment of anticancer potential typically involves determining the half-maximal inhibitory concentration (IC50) of a compound against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazines | Compound 8l | MCF-7 (Breast) | 2.80 ± 0.03 | [2] |
| A549 (Lung) | 2.53 ± 0.05 | [2] | ||
| 3,4-Dihydropyrrolo[1,2-a]pyrazine | Compound 3h | PC-3 (Prostate) | 1.18 ± 0.05 | [2] |
| MCF-7 (Breast) | 1.95 ± 0.04 | [2] | ||
| Pyrrolo[1,2-a]quinoxaline | Compound 1a | K562 (Leukemia) | 4.80 ± 0.12 | [2] |
| Pyrrolo[1,2-a]pyrazine | Compound 6x | U937 (Lymphoma) | Potent Inhibition | [3] |
Mechanism of Action: The anticancer effects of some pyrrolo[1,2-a]pyrazine derivatives have been linked to the inhibition of key signaling pathways, such as the FTase-p38 signaling axis, and the induction of apoptosis through the activation of caspase-3.[3]
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a standardized procedure for assessing the cytotoxicity of pyrrolo[1,2-a]pyrazine-based compounds against adherent cancer cell lines.
Materials:
-
Pyrrolo[1,2-a]pyrazine compound of interest
-
Adherent cancer cell line (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Anticancer Efficacy: Xenograft Tumor Models
While in vitro data provides valuable initial insights, the true test of an anticancer agent's potential lies in its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.
Illustrative In Vivo Study: A study on a related pyrrolo[2,1-f][4][5][6]triazine derivative demonstrated significant, dose-dependent tumor growth inhibition in a flank-tumor xenograft model using HCT-116 cells.[5] This highlights the potential of the broader pyrrole-fused pyrazine scaffold in an in vivo setting.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of a test compound in a subcutaneous xenograft mouse model.[6][7][8]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Sterile PBS or appropriate vehicle
-
Matrigel (optional, to enhance tumor take-rate)
-
Test compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1-10 million cells per 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor development.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
-
Compound Administration:
-
Administer the test compound and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Anti-inflammatory Potential: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of many diseases, making the development of effective anti-inflammatory agents a significant therapeutic goal. Pyrrolo[1,2-a]pyrazine derivatives have shown promise in this area, with both in vitro and in vivo evidence of their anti-inflammatory effects.
In Vitro Anti-inflammatory Activity
The anti-inflammatory properties of these compounds can be initially assessed by their ability to inhibit the production of pro-inflammatory mediators, such as cytokines and prostaglandins, in cell-based assays.
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[9][10][11][12][13][14][15]
Illustrative In Vivo Study: While direct studies on pyrrolo[1,2-a]pyrazines in this model are not abundant in the readily available literature, studies on related heterocyclic compounds have demonstrated significant reductions in paw edema, indicating the potential of this class of molecules to exert anti-inflammatory effects in vivo.[16][17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard procedure for inducing and measuring paw edema to assess the anti-inflammatory activity of a test compound.[15][18]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound and vehicle
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals for at least one week before the experiment.
-
Divide the rats into control and treatment groups.
-
-
Compound Administration:
-
Administer the test compound or vehicle to the respective groups via the desired route (e.g., oral gavage) 30-60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point.
-
Expanding the Therapeutic Horizon: Neuroprotection and Antiviral Activity
Beyond cancer and inflammation, the pyrrolo[1,2-a]pyrazine scaffold has shown potential in other therapeutic areas, including neuroprotection and antiviral applications.
Neuroprotective Effects
In Vivo Evidence: A notable study demonstrated that a benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid compound was able to ameliorate amyloid-β aggregates in the brains of a transgenic mouse model of Alzheimer's disease.[4] This finding suggests that this chemical scaffold could be a valuable starting point for the development of disease-modifying therapies for neurodegenerative disorders. Furthermore, novel fluorinated perhydropyrrolo[1,2-a]pyrazine derivatives have shown anticonvulsant activity in animal models of epilepsy.[19][20][21]
Antiviral Potential
While direct in vivo antiviral data for pyrrolo[1,2-a]pyrazine derivatives is limited, related pyrazino-pyrazine compounds have demonstrated in vitro activity against a range of viruses, including measles, influenza, and herpes simplex.[22] Further investigation is warranted to explore the in vivo antiviral efficacy of the pyrrolo[1,2-a]pyrazine core.
Bridging the In Vitro-In Vivo Divide: A Senior Scientist's Perspective
The transition from promising in vitro data to demonstrable in vivo efficacy is a critical hurdle in drug development. For pyrrolo[1,2-a]pyrazine-based compounds, the available data suggests a strong foundation of biological activity across multiple therapeutic areas. However, a rigorous and systematic approach is essential to successfully navigate this transition.
Key Considerations:
-
Structure-Activity Relationship (SAR): A thorough understanding of how structural modifications impact both in vitro potency and in vivo pharmacokinetics is crucial.
-
Pharmacokinetics and Metabolism: Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties can help predict its in vivo behavior and guide lead optimization.
-
Mechanism of Action: A clear understanding of the molecular target and signaling pathway is essential for designing relevant in vivo studies and interpreting the results.
The pyrrolo[1,2-a]pyrazine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. By integrating robust in vitro screening with well-designed in vivo models, researchers can effectively unlock the full potential of this remarkable chemical class.
Visualizing the Path Forward: Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms discussed, the following diagrams are provided.
In Vitro to In Vivo Anticancer Drug Discovery Workflow
Caption: A streamlined workflow for anticancer drug discovery.
Simplified FTase-p38 Signaling Pathway in Cancer
Caption: Inhibition of FTase by select compounds can modulate p38 signaling.
References
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Benzo[ d]imidazole-pyrrolo[1,2- a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice. (2023). ACS Chemical Neuroscience. [Link]
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Singh, S., et al. (2021). Pyrrolo[2,1-f][4][5][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity. [Link]
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. [Link]
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An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2016). Anticancer Research. [Link]
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An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2016). Anticancer Research. [Link]
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Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
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Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020). Scientific Reports. [Link]
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Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
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Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2023). Molecules. [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. (2016). Springer Nature Experiments. [Link]
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Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy. (2020). European Journal of Medicinal Chemistry. [Link]
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Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. (2014). Molecules. [Link]
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Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology. [Link]
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In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (2023). ResearchGate. [Link]
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The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... (2022). ResearchGate. [Link]
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Synthesis of new perhydropyrrolo[1,2-a]pyrazine derivatives and their evaluation in animal models of epilepsy. (2014). Molecules. [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. [Link]
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Anti-inflammatory activity in carrageenan-induced paw edema in rats... (2016). ResearchGate. [Link]
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Bioactive Pyrrolo[2,1-f][4][5][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). Molecules. [Link]
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Antiviral Activity of a Pyrazino-Pyrazine Derivative. (1975). Chemotherapy. [Link]
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2022). Pharmaceuticals. [Link]
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Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. (2019). Frontiers in Pharmacology. [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. [Link]
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Selected biologically active pyrrolo[1,2-a]pyrazine derivatives. (2023). ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[1,2-a]pyrazine Derivatives as PARP-1 Inhibitors
The intersection of heterocyclic chemistry and drug discovery has yielded numerous scaffolds of therapeutic importance. Among these, the pyrrolo[1,2-a]pyrazine core has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of pyrrolo[1,2-a]pyrazine-based inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair and a validated target in oncology.
This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not only a comparative overview of the SAR of different chemical series but also to explain the causality behind experimental choices and to provide detailed, replicable experimental protocols.
The Therapeutic Promise of PARP-1 Inhibition and the Pyrrolo[1,2-a]pyrazine Scaffold
PARP-1 is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks. The inhibition of PARP-1 has been clinically validated as an effective anticancer strategy, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through the concept of synthetic lethality.[3]
The pyrrolo[1,2-a]pyrazine scaffold, a bicyclic heteroaromatic system, offers a rigid and planar core that can be readily functionalized, allowing for the systematic exploration of chemical space to optimize interactions with biological targets.[4][5] Its unique electronic and steric properties make it an attractive starting point for the design of potent and selective enzyme inhibitors.
Comparative SAR Analysis of Pyrrolo[1,2-a]pyrazine-based PARP-1 Inhibitors
This guide will compare two seminal series of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives that have been developed as PARP-1 inhibitors. The analysis will focus on how modifications at different positions of the core scaffold influence inhibitory potency and cellular activity.
Series 1: 4-Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-ones
A significant body of work has focused on the exploration of substituents at the 4-position of the pyrrolo[1,2-a]pyrazin-1(2H)-one core. These studies have revealed the critical role of this position in establishing key interactions within the PARP-1 active site.
-
Introduction of a Carboxamide Moiety: The initial introduction of a carboxamide group at the 4-position was found to be crucial for potent PARP-1 inhibition. This moiety is believed to mimic the nicotinamide portion of the natural substrate NAD+.
-
Aromatic Substituents on the Carboxamide: Exploration of various aromatic and heteroaromatic substituents on the terminal carboxamide revealed that a phenyl ring provides a good balance of potency and developability.
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly impact potency. Small, electron-withdrawing groups, such as fluorine, at the ortho or meta positions generally lead to increased inhibitory activity. This suggests that these substitutions may enhance binding affinity through favorable electronic interactions or by inducing a more favorable conformation for binding.
Series 2: Modifications at the 7- and 8-Positions
A second series of investigations focused on the impact of substitutions on the pyrrole ring of the pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, specifically at the 7- and 8-positions, while maintaining an optimal 4-carboxamide moiety.
-
Introduction of Small Alkyl Groups: The introduction of small alkyl groups, such as a methyl group, at the 7-position was generally well-tolerated and in some cases led to a modest increase in potency.
-
Bulky Substituents: Larger, more sterically demanding groups at the 7- or 8-positions were found to be detrimental to activity, suggesting that this region of the molecule may be in close proximity to the protein surface, leading to steric clashes.
-
Introduction of Polar Groups: The incorporation of polar functional groups at these positions was also explored. While some small polar groups were tolerated, larger or more charged groups resulted in a significant loss of potency, indicating that this pocket is likely hydrophobic in nature.
Comparative Data Summary
The following table summarizes the PARP-1 inhibitory activity of representative compounds from the two series, highlighting the key SAR findings.
| Series | Compound ID | R4-Substituent | R7-Substituent | PARP-1 IC50 (nM) | Reference |
| Series 1 | 1a | -CONH-Ph | H | 150 | [3] |
| 1b | -CONH-(2-F-Ph) | H | 25 | [3] | |
| 1c | -CONH-(3-F-Ph) | H | 30 | [3] | |
| 1d | -CONH-(4-F-Ph) | H | 120 | [3] | |
| Series 2 | 2a | -CONH-(2-F-Ph) | H | 25 | [3] |
| 2b | -CONH-(2-F-Ph) | CH3 | 20 | [3] | |
| 2c | -CONH-(2-F-Ph) | i-Pr | 180 | [3] | |
| 2d | -CONH-(2-F-Ph) | OH | 350 | [3] |
Experimental Protocols
To ensure scientific integrity and enable the replication of the findings discussed, detailed experimental protocols for the key assays are provided below.
PARP-1 Enzymatic Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro potency of compounds against the PARP-1 enzyme.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2) to obtain the desired final concentrations.
-
-
Assay Plate Preparation:
-
Add 5 µL of the serially diluted compounds to the wells of a black, flat-bottom 384-well plate.
-
Include wells with DMSO only as a negative control (100% activity) and wells with a known PARP-1 inhibitor as a positive control.
-
-
Enzyme and Substrate Addition:
-
Prepare a mixture of recombinant human PARP-1 enzyme and activated DNA (e.g., histone H1) in assay buffer.
-
Add 10 µL of this mixture to each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 10 µL of a solution containing β-NAD+ and biotinylated-NAD+ to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction by adding a developing solution containing streptavidin-europium.
-
Incubate for 60 minutes at room temperature.
-
Read the time-resolved fluorescence on a suitable plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular Proliferation Assay (BRCA-deficient cell line)
This protocol is used to assess the effect of PARP-1 inhibitors on the proliferation of cancer cells with a BRCA-deficient background.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a BRCA-deficient human cancer cell line (e.g., MDA-MB-436) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a density of 3,000-5,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the cell plates with the medium containing the test compounds.
-
Incubate the cells for 72 hours.
-
-
Viability Assessment (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
The comparative SAR analysis of these two series of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives provides valuable insights for the design of novel PARP-1 inhibitors. The 4-carboxamide moiety is a critical pharmacophore for potent inhibition, with the substitution pattern on the terminal phenyl ring offering a key handle for potency optimization. Modifications on the pyrrole ring at the 7- and 8-positions are sterically and electronically constrained, suggesting a tight fit in a likely hydrophobic pocket.
Future drug discovery efforts in this area could focus on exploring novel, non-carboxamide bioisosteres at the 4-position to potentially improve physicochemical properties and cell permeability. Furthermore, structure-based drug design, leveraging co-crystal structures of these inhibitors with PARP-1, could guide the rational design of next-generation inhibitors with enhanced potency and selectivity. The detailed experimental protocols provided herein offer a robust framework for the evaluation of such novel chemical entities.
References
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Pescatore, G., Branca, D., Fiore, F., Kinzel, O., Llauger Bufi, L., Muraglia, E., ... & Jones, P. (2010). Identification and SAR of novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters, 20(3), 1094-1099. [Link]
-
Xiang, H., et al. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127710. [Link]
-
Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
-
Mumper, R. J., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry, 61(14), 4655–4665. [Link]
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Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(11), 2021-2048. [Link]
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Nie, S., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. European Journal of Medicinal Chemistry, 238, 114468. [Link]
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Voievudskyi, M., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3365. [Link]
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PubChem. Pyrrolo(1,2-a)pyrazine. [Link]
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A Comparative Guide to the Synthesis of Pyrrolo[1,2-a]pyrazines: Benchmarking a Novel Gold-Catalyzed Annulation Strategy
Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Scaffold
The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, forming the structural basis of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and anticonvulsant properties.[1][3] This therapeutic potential has driven significant research into developing efficient and versatile synthetic routes to access this important chemical space.
This guide provides an in-depth comparison of a novel, highly efficient synthetic methodology for producing functionalized pyrrolo[1,2-a]pyrazines against more established, classical approaches. We will delve into the mechanistic underpinnings of each strategy, provide detailed experimental protocols, and present a head-to-head comparison of key performance metrics such as yield, step economy, and substrate scope. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the critical information needed to select the optimal synthetic strategy for their specific research objectives.
Established Methodologies: A Review of Classical Approaches
The construction of the pyrrolo[1,2-a]pyrazine ring system has traditionally been approached through several key strategies. These methods, while foundational, often present challenges related to harsh reaction conditions, limited substrate scope, or multi-step sequences.
Intramolecular Cyclization of Substituted Pyrroles
A common and logical approach involves the fusion of a pyrazinone ring onto a pre-existing pyrrole core.[4] This is frequently achieved by starting with a 1,2-disubstituted pyrrole that contains the necessary functionalities for an intramolecular cyclization.
-
Causality and Mechanism: This strategy relies on installing an electrophilic center and a nucleophilic center on substituents at the C1 and C2 positions of the pyrrole ring. For instance, a classic approach involves the condensation of an N-substituted pyrrole-2-carboxylate with an amine.[4] A notable example is the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides, where the palladium catalyst activates the allyl group for intramolecular attack by the pyrrole nitrogen.[4] The choice of catalyst and conditions is critical; for example, Pd(OAc)₂ can promote the desired cyclization, while other catalysts might lead to different isomeric products.[4]
-
Advantages: Direct and intuitive approach.
-
Limitations: Often requires multi-step synthesis of the substituted pyrrole precursor and can be limited by the availability of starting materials. The cyclization step can sometimes require harsh conditions (e.g., high temperatures).
Cascade Condensation/Cyclization Reactions
More recent "established" methods have focused on improving efficiency through cascade or tandem reactions. A powerful example is the synthesis from 2-formyl-N-propargylpyrroles.[5]
-
Causality and Mechanism: This method leverages the reactivity of the propargyl group. In the presence of a nitrogen source like ammonium acetate and a base, a cascade sequence is initiated.[5] The amine condenses with the formyl group to form an imine. Subsequently, an intramolecular nucleophilic attack of the pyrrole ring or the imine nitrogen onto the alkyne (often proceeding through a reactive allenyl intermediate) triggers the cyclization, followed by aromatization to yield the final pyrrolo[1,2-a]pyrazine.[5]
-
Advantages: High bond-forming efficiency in a single step.
-
Limitations: The synthesis of the N-propargyl-2-formylpyrrole starting material is required. The reaction scope can be sensitive to the electronic nature of the substituents on the pyrrole ring.
Featured Novel Synthesis: Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation
A recently developed and highly promising strategy involves a two-step sequence starting from readily accessible Ugi adducts.[6] This method provides rapid access to densely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones, a less explored subset of the family.[6]
Workflow Overview
Caption: High-level workflow of the novel two-step synthesis.
Mechanistic Rationale and Advantages
-
Ugi Four-Component Reaction (U-4CR): The synthesis begins with a one-pot Ugi reaction. This is a cornerstone of multicomponent reactions, valued for its ability to generate significant molecular complexity from simple starting materials in a single, highly convergent step. This immediately addresses the step-economy limitations of many linear synthetic sequences.
-
Acid-Mediated Cyclization: The linear Ugi adduct is then treated with an acid, such as trifluoroacetic acid (TFA), to induce an intramolecular cyclization, forming a key dihydropyrazinone intermediate.[6]
-
Gold(I)-Catalyzed Annulation: This is the key innovation. The dihydropyrazinone is subjected to a gold(I) catalyst. Gold(I) complexes are powerful π-Lewis acids with high oxophilicity, making them exceptionally effective at activating the alkyne moiety toward intramolecular nucleophilic attack by the enamide nitrogen.[6][7] This regioselective 6-endo-dig cyclization is efficient and proceeds under mild conditions to form the final fused pyrrolo[1,2-a]pyrazine ring system.
-
Key Advantages:
-
High Efficiency: Two steps from four commercially available starting materials.
-
Substrate Diversity: The Ugi reaction allows for vast diversity by simply changing any of the four input components, leading to a wide range of functionalized products.
-
Mild Conditions: The gold-catalyzed step avoids the harsh conditions often required in classical cyclizations.
-
Regioselectivity: The gold catalyst provides excellent control over the regiochemical outcome of the annulation.[6]
-
Head-to-Head Performance Benchmark
The following table summarizes the key performance indicators for the novel Gold-catalyzed method versus the established approaches. Data is compiled from representative examples in the literature.
| Metric | Established: Intramolecular Cyclization (Pd-cat)[4] | Established: Cascade from 2-formyl-N-propargylpyrroles[5] | Novel: Post-Ugi/Gold-Catalyzed Annulation[6] |
| Overall Yield | Moderate (often 40-70% for cyclization step) | High (75-95%) | Good to Excellent (65-92% over two steps) |
| Number of Steps | 2-4 (Precursor synthesis + cyclization) | 2 (Precursor synthesis + cascade) | 2 (Ugi reaction + cyclization/annulation) |
| Step Economy | Low to Moderate | Moderate | High |
| Reaction Conditions | Often high temperatures (100-120 °C) | Base-mediated, moderate temperatures | Room temp (Ugi) to mild heat (Au-step) |
| Catalyst | Palladium (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂) | Base (e.g., DBU) | Gold (e.g., IPrAuCl/AgSbF₆) |
| Substrate Scope | Moderate; sensitive to electronic effects | Good; versatile for various pyrroles | Very Broad; diversity from 4 components |
| Key Advantage | Direct, well-understood pathway | High yield in cascade step | High complexity from simple inputs; mild |
| Key Disadvantage | Multi-step precursor synthesis, harsh conditions | Requires specific propargylated precursor | Requires handling of metal catalysts |
Experimental Protocols: A Practical Guide
To provide a direct comparison for laboratory application, detailed protocols for the novel method and a representative established method are provided below.
Protocol 1: Novel Post-Ugi/Gold-Catalyzed Synthesis
(Adapted from Singh, S. P. et al., J. Org. Chem. 2022)[6]
Step A: Synthesis of Dihydropyrazinone Intermediate via Ugi/TFA Cyclization
-
To a stirred solution of the amine (1.0 mmol) in methanol (5 mL) at room temperature, add the aldehyde (1.0 mmol). Stir for 15 minutes.
-
Add the alkyne carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours until completion (monitored by TLC).
-
Remove the solvent under reduced pressure. The crude Ugi adduct is used directly in the next step without further purification.
-
Dissolve the crude adduct in trifluoroacetic acid (TFA, 3 mL) and stir at room temperature for 2-4 hours.
-
Quench the reaction by carefully adding a saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the residue by column chromatography on silica gel to afford the dihydropyrazinone intermediate.
Step B: Gold(I)-Catalyzed Annulation
-
To a solution of the dihydropyrazinone (0.2 mmol) in dichloroethane (DCE, 2 mL) under an argon atmosphere, add IPrAuCl (5 mol %) and AgSbF₆ (5 mol %).
-
Stir the reaction mixture at 50 °C for 1-3 hours.
-
After completion, cool the mixture to room temperature and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione.
Caption: Step-by-step experimental workflow for the novel synthesis.
Protocol 2: Established Cascade Synthesis
(Adapted from Escalante, C. H. et al., RSC Adv. 2021)[5]
-
To a solution of the 2-formyl-N-propargylpyrrole (0.5 mmol) in ethanol (5 mL), add ammonium acetate (NH₄OAc, 1.5 mmol, 3.0 equiv.).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.75 mmol, 1.5 equiv.) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pyrrolo[1,2-a]pyrazine.
Discussion and Future Outlook
The comparative analysis clearly demonstrates the advantages of the novel post-Ugi/gold-catalyzed annulation strategy. While established methods like intramolecular cyclizations and cascade reactions remain valuable tools, the new methodology excels in terms of efficiency, convergence, and the ability to rapidly generate molecular diversity from simple, readily available building blocks. The use of a multicomponent reaction as the entry point significantly enhances step economy, a critical factor in both academic and industrial drug discovery settings.
The mild conditions of the gold-catalyzed annulation step are particularly noteworthy, suggesting a broad functional group tolerance that allows for the synthesis of highly decorated pyrrolo[1,2-a]pyrazine scaffolds. This opens the door to exploring previously inaccessible chemical space and systematically investigating structure-activity relationships (SAR).
Future work will likely focus on expanding the scope of this methodology, perhaps by employing chiral catalysts to achieve enantioselective syntheses or by adapting the workflow for solid-phase synthesis to facilitate the rapid creation of compound libraries for high-throughput screening. The continued evolution of such powerful synthetic strategies will undoubtedly accelerate the discovery of new therapeutic agents based on the privileged pyrrolo[1,2-a]pyrazine core.
References
-
Moir, M.; Mandhapati, A. R.; Ansell, S. M. Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry. [Link]
-
Jarry, C.; et al. Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines. Journal of Medicinal Chemistry. [Link]
-
D'hooghe, M.; et al. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]pyrazinones. Molecules. [Link]
-
El-Dean, A. M. K.; et al. Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. [Link]
-
Jarry, C.; et al. Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines. ACS Publications. [Link]
-
Dehnavi, M. A.; et al. Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]
-
Kim, J. H.; et al. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Escalante, C. H.; et al. Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. RSC Advances. [Link]
-
Singh, S. P.; et al. Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry. [Link]
-
Sperry, J.; et al. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry. [Link]
- N/A
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Moir, M.; Mandhapati, A. R.; Ansell, S. M. Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde
This guide provides essential safety and logistical information for the proper disposal of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde (CAS No. 179381-15-8). As a valued partner in your research and development, we are committed to providing guidance that extends beyond the product itself, ensuring the safety of your personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals who handle this and structurally similar heterocyclic compounds.
The procedures outlined herein are grounded in established safety protocols and regulatory principles. The core philosophy is one of proactive risk mitigation; every step is designed to be part of a self-validating system of safety and compliance.
Part 1: Hazard Assessment and Waste Classification
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is critical. While a comprehensive, peer-reviewed toxicology profile for this compound is not extensively published, a reliable hazard assessment can be constructed by examining data from its parent scaffold, Pyrrolo[1,2-a]pyrazine, and analogous heterocyclic aldehydes.
The parent compound, Pyrrolo[1,2-a]pyrazine (CAS 274-45-3), is classified with several hazards that must be respected.[1] Furthermore, Safety Data Sheets (SDS) for similar compounds like Pyrrole-2-carboxaldehyde and other substituted pyrrolopyrazines consistently indicate risks of irritation and acute toxicity.[2][3]
Inferred Hazard Profile for this compound:
| Hazard Class | GHS Pictogram | Hazard Statement Code | Description | Authoritative Source |
| Acute Toxicity, Oral |
ngcontent-ng-c1311558766="" class="ng-star-inserted"> | H302 | Harmful if swallowed | PubChem[1] |
| Skin Irritation | H315 | Causes skin irritation | PubChem[1], Fisher Scientific[3] | |
| Serious Eye Damage | H318 / H319 | Causes serious eye damage / irritation | PubChem[1], ChemScene | |
| Respiratory Irritation | H335 | May cause respiratory irritation | PubChem[1], Fisher Scientific[3] |
Based on this hazard profile, This compound and any materials contaminated with it must be classified and managed as hazardous chemical waste. [4][5] Disposal through standard laboratory drains or regular trash is strictly prohibited and violates regulatory standards.[5][6] The nitrogen content also suggests that incineration, a common disposal method for organic chemical waste, will produce nitrogen oxides (NOx), necessitating management by a facility equipped with appropriate scrubbers.
Part 2: Core Disposal Principles & Workflow
Adherence to a systematic workflow is paramount for ensuring safety and compliance. The following diagram illustrates the decision-making process for the disposal of waste generated from work with this compound.
Caption: Disposal Decision Workflow for this compound.
Part 3: Step-by-Step Disposal Protocols
The following protocols provide detailed, actionable steps for managing different waste streams containing this compound.
Protocol 1: Unused Solid Compound and Contaminated Debris
This protocol applies to the pure, solid chemical and any solid materials that have come into direct contact with it (e.g., weighing papers, contaminated gloves, absorbent pads from a spill cleanup).
-
Containment: Collect all solid waste in a heavy-duty, sealable polyethylene bag or a designated solid waste container. Do not use containers that could be punctured by sharp objects.
-
Labeling: Securely affix a "Hazardous Waste" label to the container.[6] List all components, including "this compound" and any contaminated personal protective equipment (PPE).
-
Segregation: Store the sealed container in a designated Satellite Accumulation Area. Ensure it is physically separated from incompatible waste streams, such as strong acids, bases, or oxidizing agents.[7]
-
Disposal: Once the container is full, or on a regular schedule, arrange for collection by your institution's certified hazardous waste disposal service.
Protocol 2: Solutions and Liquid Waste
This protocol applies to any liquid containing dissolved this compound, including reaction mixtures, chromatographic fractions, and rinsate from container cleaning.
-
Waste Container Selection: Use a dedicated, leak-proof container that is chemically compatible with the solvents used. Glass bottles are generally preferred for organic solvents. The container must have a secure, tight-fitting screw cap.
-
Accumulation: Keep the liquid waste container closed at all times, except when adding waste.[5]
-
Secondary Containment: Store the liquid waste container within a larger, chemically resistant tray or tub to contain any potential leaks or spills.[6]
-
Labeling: Label the container with a "Hazardous Waste" tag immediately upon starting accumulation.[5] Clearly list all constituents, including "this compound" and the full names of all solvents (e.g., "Methanol," "Dichloromethane") with their approximate percentages. An accurate composition is crucial for the disposal facility.[7]
-
Disposal: When the container is nearly full (leaving 10% headspace for expansion), seal it securely and move it to the main hazardous waste storage area for scheduled pickup.
Protocol 3: Decontamination of "Empty" Reagent Containers
An "empty" container that once held this compound is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.
-
Initial Removal: Ensure the container is as empty as possible through normal means (e.g., scraping, pouring).
-
Triple Rinsing: This is the critical decontamination step.[5][8]
-
First Rinse: Add a suitable solvent (one that readily dissolves the compound, like acetone or ethyl acetate) to the container, filling it to about 10% of its volume. Secure the cap and swirl vigorously to dissolve all residue. Crucially, this first rinsate must be collected and disposed of as liquid hazardous waste according to Protocol 2. [5][6]
-
Second and Third Rinses: Repeat the rinsing process two more times. For a compound with this hazard profile, it is best practice to also collect the second and third rinses as hazardous waste.
-
-
Drying: After the final rinse is collected, allow the uncapped, empty container to air-dry completely in a chemical fume hood.[8]
-
Final Disposal: Once the container is completely dry and free of residue, deface or remove the original label to prevent confusion.[8] The clean, dry container may now be disposed of in the appropriate receptacle for regular laboratory glass or plastic.
By rigorously following these scientifically-grounded procedures, you ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Texas at Dallas. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
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Chapter 20: Chemical Waste Management. University of Nevada, Reno. [Link]
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Pyrrolo(1,2-a)pyrazine. PubChem, National Center for Biotechnology Information. [Link]
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Pyrrolo[1,2-a]pyrazine-8-carboxaldehyde. King-Pharm. [Link]
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A Researcher's Guide to the Safe Handling of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities like Pyrrolo[1,2-a]pyrazine-8-carbaldehyde is foundational to therapeutic innovation. However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of why each safety measure is critical. Our commitment to your safety is as strong as our commitment to scientific advancement.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is a thorough understanding of the potential risks and the selection of appropriate barriers to exposure. Based on the hazard profile of related compounds, this compound should be treated as a hazardous substance.
Recommended Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound. It is crucial to remember that PPE is the last line of defense; always prioritize engineering controls such as fume hoods.[2][3]
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or aerosolization. | Protects against splashes and aerosols that can cause serious eye damage[1][4]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is recommended for enhanced protection. | Prevents skin contact, which can lead to irritation[1][5]. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Long pants and closed-toe shoes are mandatory.[2] | Protects the skin from accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.[2][6] | Prevents inhalation of the compound, which may cause respiratory irritation[1][5]. |
II. Safe Handling and Operational Workflow
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow is designed to guide you through the process from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before beginning any work, ensure your chemical fume hood is functioning correctly. Gather all necessary equipment and reagents. Don all required PPE as outlined in the table above, ensuring a proper fit.
-
Handling: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[5] Handle the compound gently to avoid creating dust or aerosols. Keep the container tightly sealed when not in use.
-
Emergency Procedures:
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
-
-
Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. Use a chemical spill kit with an absorbent material appropriate for the solvent used. Wear appropriate PPE during cleanup.
-
Decontamination: After completing your work, decontaminate all surfaces and equipment. Wash your hands thoroughly with soap and water.
III. Disposal Plan
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All waste containing this compound should be collected in a designated, properly labeled, and sealed waste container. Follow your institution's hazardous waste disposal procedures.
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste. Non-disposable PPE should be decontaminated according to your institution's protocols.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence. The principles of careful planning, diligent execution, and respect for the potential hazards of the materials we work with are paramount.
IV. References
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Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from vertexaisearch.cloud.google.com
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Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843 - PubChem. (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from chemm.hhs.gov
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Safety Data Sheet - CymitQuimica. (2024-12-19). Retrieved from cymitquimica.com
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Safety Data Sheet - ChemScene. (2025-09-30). Retrieved from chemscene.com
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Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27). SAMS Solutions. Retrieved from sams-solutions.com
-
Safety Data Sheet - Fisher Scientific. (2025-12-18). Retrieved from fishersci.com
-
4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde - AK Scientific, Inc. (n.d.). Retrieved from aksci.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
